7-Hydroxyamoxapine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUGUMOVYNSGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190576 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-76-8 | |
| Record name | 7-Hydroxyamoxapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37081-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYAMOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11F654NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Hydroxyamoxapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
7-Hydroxyamoxapine: A Technical Guide on its Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of a Primary Metabolite
Amoxapine, a second-generation tricyclic antidepressant, is metabolized in the liver into two primary active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. While the parent drug and its counterpart, 8-hydroxyamoxapine (a potent serotonin-norepinephrine reuptake inhibitor), are crucial to its antidepressant effects, this compound provides a distinct and significant contribution to the overall pharmacological profile. This metabolite is recognized as a potent dopamine receptor antagonist, which is responsible for the neuroleptic properties sometimes observed with amoxapine treatment. Understanding the specific mechanism of action of this compound is therefore critical for a comprehensive grasp of amoxapine's therapeutic efficacy and its potential for extrapyramidal side effects. This guide provides an in-depth analysis of the pharmacodynamics, relevant signaling pathways, and the experimental methodologies used to characterize this key metabolite.
Pharmacological Profile: A Dopamine-Centric Mechanism
The defining characteristic of this compound is its action as a dopamine D2 receptor antagonist. This activity is what differentiates its pharmacological profile from its parent compound, amoxapine, and its sister metabolite, 8-hydroxyamoxapine. While amoxapine itself has some dopamine blocking activity, its 7-hydroxy metabolite is a more potent antagonist at these receptors. This antagonism in the mesolimbic pathway is thought to contribute to the antipsychotic effects of the medication.
However, this D2 receptor blockade is not without consequence. Antagonism in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), and blockade in the tuberoinfundibular pathway can result in elevated prolactin levels. The dual nature of amoxapine's metabolites—one acting as a potent SNRI (8-hydroxyamoxapine) and the other as a D2 antagonist (this compound)—creates a complex pharmacological interplay that is crucial for drug development professionals to consider.
Comparative Pharmacokinetics of Amoxapine Metabolites
The pharmacokinetic profiles of this compound and 8-hydroxyamoxapine differ significantly, which impacts their contribution to the overall effect of amoxapine. Following oral administration of amoxapine, both metabolites appear in the plasma, with 8-hydroxyamoxapine generally reaching higher concentrations and having a much longer elimination half-life (approximately 30 hours) compared to this compound (approximately 5.1 to 6.5 hours).
| Parameter | Amoxapine | This compound | 8-Hydroxyamoxapine |
| Time to Peak Plasma (Tmax) | ~90 minutes | ~1-3 hours | ~1-3 hours |
| Elimination Half-life (t½) | ~8 hours | ~5.1-6.5 hours | ~30 hours |
| Primary Pharmacological Action | Norepinephrine Reuptake Inhibitor, Dopamine Antagonist | Dopamine D2 Receptor Antagonist | Serotonin-Norepinephrine Reuptake Inhibitor |
| Data compiled from multiple sources. |
Core Signaling Pathway: D2 Receptor Antagonism
This compound exerts its primary effect by blocking the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that is linked to an inhibitory G protein (Gαi). In its natural state, the binding of dopamine to the D2 receptor activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).
By acting as an antagonist, this compound binds to the D2 receptor but does not activate it. This prevents dopamine from binding and initiating the signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and a reduction in the downstream effects of dopamine signaling. This mechanism is the foundation of its antipsychotic-like effects.
Experimental Methodologies for Characterization
The determination of this compound's mechanism of action relies on established in vitro pharmacological assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a known radioactive ligand.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Thaw the D2 receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
Dilute [³H]-Spiperone in assay buffer to a final concentration near its Kd value (e.g., 0.2-0.5 nM).
-
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation. The high concentration of unlabeled haloperidol displaces all specific binding of the radioligand, isolating the non-specific component.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay determines the functional consequence of this compound binding to the D2 receptor—specifically, whether it acts as an antagonist.
Objective: To measure the effect of this compound on dopamine-mediated inhibition of cAMP production.
Materials:
-
A cell line co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Dopamine (as the agonist).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a measurable cAMP baseline).
-
cAMP detection reagent.
Methodology:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to near confluence.
-
Compound Addition:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. This allows the antagonist to occupy the receptors.
-
Control Wells: Include wells with no compound, wells with only dopamine, and wells with only this compound.
-
-
Agonist Challenge:
-
Add a fixed concentration of dopamine (typically its EC80, the concentration that gives 80% of the maximal response) to the wells, including those pre-incubated with this compound.
-
Simultaneously add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Signal Detection:
-
Add the cAMP detection reagent according to the manufacturer's protocol (e.g., a luminescent or fluorescent substrate).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to D2 receptor activation (more dopamine activity = less cAMP = lower signal).
-
An effective antagonist like this compound will reverse the dopamine-induced signal reduction.
-
Plot the signal against the log concentration of this compound to generate a dose-response curve and determine its potency as an antagonist.
-
Conclusion and Future Directions
This compound is a pharmacologically distinct and clinically relevant metabolite of amoxapine, primarily functioning as a dopamine D2 receptor antagonist. This mechanism is central to the neuroleptic properties of the parent drug and is a key differentiator from its sister metabolite, 8-hydroxyamoxapine. The in-depth characterization of this activity through binding and functional assays is fundamental for drug development professionals aiming to refine the therapeutic window of dibenzoxazepine-class compounds. Future research may focus on developing biased ligands that selectively modulate downstream signaling pathways of the D2 receptor, potentially separating the desired antipsychotic effects from the adverse motor and endocrine side effects.
References
-
National Center for Biotechnology Information. (2023, November 18). Amoxapine. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Wikipedia. (n.d.). Amoxapine. Retrieved from [Link]
-
Button, D., & Brown, A. (2003). A functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines. Analytical Biochemistry, 320(1), 88–103. [Link]
-
Calvo, B., García, M. J., Pedraz, J. L., Mariño, E. L., & Domínguez-Gil, A. (1985). Pharmacokinetics of amoxapine and its active metabolites. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(4), 180–185. [Link]
-
Drugs.com. (n.d.). amoxapine. Retrieved from [Link]
-
Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Behavioral Neuroscience, 5, 45. [Link]
-
Hauser, A. S., Windh, S., & Gloriam, D. E. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 763294. [Link]
-
Patsnap Synapse. (2024, June 21). What are D2 receptor antagonists and how do they work?. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Schmauder, L., & Schürner, L. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5439. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine,
7-Hydroxyamoxapine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxyamoxapine
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS 37081-76-8), a principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine.[1][2] As a significant contributor to the pharmacological and toxicological profile of its parent compound, a thorough understanding of this compound is crucial for researchers and professionals in pharmacology, medicinal chemistry, and drug development.[1] This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of its metabolic pathway and mechanism of action to facilitate further research and development efforts.[1]
Introduction to this compound
This compound is formed through the hepatic metabolism of Amoxapine, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] It plays a significant role in the overall therapeutic and adverse effects of Amoxapine.[1] Notably, this compound is recognized for its potent dopamine receptor antagonist properties, which contribute to the neuroleptic effects of Amoxapine.[1][2][3][5] The elimination half-life of this compound is approximately 6.5 hours.[3]
| Property | Value |
| IUPAC Name | 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][3][5]oxazepin-7-ol[2] |
| CAS Number | 37081-76-8[2] |
| Molecular Formula | C₁₇H₁₆ClN₃O₂[2] |
| Molecular Weight | 329.78 g/mol [2] |
Synthesis of this compound: A Plausible Synthetic Route
While specific, publicly available protocols for the synthesis of this compound are scarce, a general synthetic strategy can be postulated based on established principles of organic chemistry and synthetic routes for related dibenzoxazepine derivatives.[3] The following proposed pathway involves the construction of the dibenzoxazepine core followed by functionalization.
Hypothetical Synthesis Workflow
A plausible synthetic route would likely involve the coupling of a substituted piperazine ring with a functionalized dibenzoxazepine core. The hydroxyl group at the 7-position could be introduced either before or after the coupling reaction, potentially protected with a suitable protecting group that is removed in the final step.[3]
Caption: A plausible synthetic workflow for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of the Dibenzoxazepine Core
This step would likely involve an Ullmann condensation reaction between a suitably substituted o-aminophenol and an o-halonitrobenzene derivative to form a diaryl ether. This intermediate would then undergo reductive cyclization to form the dibenzoxazepine ring system.
-
Ullmann Condensation: React 2-amino-4-chlorophenol with 2-bromo-5-methoxynitrobenzene in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO. The methoxy group serves as a protected form of the final hydroxyl group.
-
Reductive Cyclization: The resulting nitro-diaryl ether is then subjected to reduction of the nitro group to an amine, which can be achieved using various reducing agents such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). The newly formed amino group will then undergo intramolecular cyclization to form the dibenzoxazepine core.
Step 2: Introduction of the Piperazine Moiety
The dibenzoxazepine core can then be reacted with piperazine. This may require activation of the lactam functionality within the dibenzoxazepine ring system.
-
Activation: The lactam can be converted to a more reactive intermediate, such as a thio-lactam or an imino chloride.
-
Coupling: The activated intermediate is then reacted with an excess of piperazine to introduce the piperazine ring at the 11-position.
Step 3: Demethylation to Yield this compound
The final step is the deprotection of the methoxy group to the desired hydroxyl group.
-
Demethylation: This can be achieved using strong acids like HBr or Lewis acids such as BBr₃ in an appropriate solvent.
-
Purification: The final product, this compound, would then be purified using techniques such as column chromatography or recrystallization.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)[6] |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid)[6] |
| Detection | UV detection at a wavelength determined by the UV-Vis spectrum of this compound |
| Flow Rate | Optimized for the specific column dimensions (e.g., 0.2-0.5 mL/min) |
| Injection Volume | 5-20 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of this compound in biological matrices, owing to its high accuracy and precision.[7]
LC-MS/MS Protocol Outline:
-
Sample Preparation: For biological samples like plasma, a protein precipitation step is typically performed.[6] This involves adding a cold organic solvent (e.g., acetonitrile) to the sample, followed by centrifugation to remove precipitated proteins.[6]
-
Internal Standard: A deuterated internal standard, such as this compound-d8, is added to the sample prior to preparation to account for matrix effects and variations in extraction efficiency.
-
LC Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, for chromatographic separation.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for highly selective detection and quantification.
Caption: General workflow for LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of synthesized this compound. Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: A series of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the dibenzoxazepine ring system. The specific splitting patterns will depend on the substitution pattern.
-
Piperazine Protons: Signals corresponding to the methylene protons of the piperazine ring, likely in the 2.5-4.0 ppm range. These may appear as complex multiplets due to their chemical and magnetic non-equivalence.
-
Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group. Its chemical shift can vary depending on the solvent and concentration.
-
NH Proton: A signal for the secondary amine proton in the piperazine ring, which may also be a broad singlet and could exchange with deuterium in deuterated solvents.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized molecule, which provides strong evidence for its elemental composition.
Expected Mass Spectrometric Data:
| Ionization Mode | Expected Ion | Exact Mass (m/z) |
| ESI+ | [M+H]⁺ | 330.0953 |
The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed, with a characteristic M+2 peak.
Pharmacological Context
This compound is not merely a byproduct of Amoxapine metabolism; it is an active metabolite that significantly contributes to the parent drug's pharmacological profile.[2] Its primary action is as a dopamine receptor antagonist, which is responsible for the antipsychotic properties of Amoxapine.[2][5] This is in contrast to the other major metabolite, 8-hydroxyamoxapine, which is a more potent serotonin-norepinephrine reuptake inhibitor.[3]
Caption: Metabolic pathway and pharmacological actions of Amoxapine's major metabolites.
Conclusion
References
- A Comparative Guide to the Analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine - Benchchem.
- The Synthesis and Characterization of 7-Hydroxy Amoxapine-d8: A Technical Overview - Benchchem.
- A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxy Amoxapine: Accuracy and Linearity of Calibr
- This compound - Wikipedia.
- EP0012385A1 - Dibenz(b,f)(1,4)
- An In-depth Technical Guide to 7-Hydroxy Amoxapine (CAS 37081-76-8) - Benchchem.
- Addition of amoxapine improves positive and negative symptoms in a p
- This compound - Wikipedia.
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
- Amoxapine - St
- Application Note & Protocol: Development of a Bioanalytical Method for 7-Hydroxy Amoxapine utilizing 7-Hydroxy Amoxapine-d8 as an Internal Standard - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drugs synthesis patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation [mdpi.com]
The In Vitro Activity of 7-Hydroxyamoxapine: A Technical Guide for Drug Development Professionals
Abstract
7-Hydroxyamoxapine is a primary active metabolite of the tetracyclic antidepressant, amoxapine. This technical guide provides a comprehensive overview of the in vitro pharmacological and metabolic profile of this compound, designed for researchers, scientists, and drug development professionals. While publicly available quantitative data for this specific metabolite is limited, this document synthesizes established knowledge of its parent compound, amoxapine, and outlines the key in vitro methodologies essential for a thorough characterization. This guide delves into the receptor binding affinity, functional activity, metabolic pathways, and potential for drug-drug interactions, providing a framework for assessing the contribution of this compound to the overall therapeutic and adverse effect profile of amoxapine.
Introduction: The Significance of this compound
Amoxapine, a dibenzoxazepine antidepressant, is characterized by a complex pharmacological profile that includes both antidepressant and neuroleptic properties.[1] A significant portion of its clinical activity and side effect profile can be attributed to its active metabolites.[2][3] Among these, this compound is of particular interest due to its potent dopamine receptor antagonism, which is thought to be a major contributor to the antipsychotic-like effects of amoxapine.[3][4] Understanding the in vitro activity of this compound is therefore crucial for a complete comprehension of amoxapine's mechanism of action, for predicting its clinical efficacy and safety, and for guiding the development of new chemical entities with similar pharmacological profiles.
This guide will explore the key in vitro assays and data interpretation necessary to build a comprehensive profile of this compound, focusing on its interactions with key central nervous system (CNS) targets and its metabolic properties.
Metabolic Formation of this compound
The primary route of amoxapine metabolism to this compound is through aromatic hydroxylation, a phase I metabolic reaction. In vitro studies utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP2D6 as the principal enzyme responsible for this conversion.[5][6] The FDA-approved drug label for amoxapine acknowledges the role of CYP2D6 in the metabolism of tricyclic antidepressants and warns that individuals who are poor metabolizers for this enzyme may have higher plasma concentrations of the drug.[7]
Diagram: Metabolic Pathway of Amoxapine to this compound
Caption: Metabolic conversion of Amoxapine to this compound.
Causality in Experimental Choice: In Vitro Systems for Metabolism Studies
The selection of an appropriate in vitro system is critical for accurately characterizing the formation of this compound.
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are the gold standard for in vitro metabolism studies. They provide a physiologically relevant environment to determine the kinetics of metabolite formation (Km and Vmax) and to identify the CYP isoforms involved through the use of selective chemical inhibitors or antibodies.
-
Recombinant Human CYP Enzymes: The use of individual, recombinantly expressed CYP enzymes (e.g., in baculovirus-infected insect cells) allows for the definitive identification of the specific enzymes responsible for a particular metabolic pathway. By incubating amoxapine with a panel of recombinant CYPs, the predominant role of CYP2D6 in 7-hydroxylation can be unequivocally confirmed.[8]
In Vitro Pharmacology: Receptor Binding and Functional Activity
The pharmacological activity of a compound is defined by its binding affinity for and functional effect on its molecular targets. For this compound, the primary targets of interest are dopamine and serotonin receptors, given the known profile of its parent compound and its implication in antipsychotic effects.
Receptor Binding Affinity
Radioligand binding assays are the cornerstone for determining the affinity of a compound for a specific receptor.[9] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound. The result is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Representative In Vitro Binding Affinities (Ki) of Amoxapine
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | < 100 | [10] |
| Serotonin 5-HT2 | < 100 | [10] |
| Adrenergic α1 | < 100 | [10] |
| Adrenergic α2 | < 1000 | [10] |
| Muscarinic M1 | < 10000 | [10] |
| Serotonin 5-HT1 | < 10000 | [10] |
Note: Data is for the parent compound, amoxapine, and serves as a comparative reference. The affinity of this compound, particularly at the D2 receptor, is reported to be potent.
Diagram: Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Functional Activity at Key Receptors
Beyond binding, it is crucial to determine the functional consequence of a compound's interaction with a receptor. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor). The potency of this effect is typically quantified as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, several in vitro functional assays can be employed:
-
cAMP Assays: Dopamine D2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay for a D2 antagonist like this compound would involve measuring its ability to block the dopamine-induced decrease in forskolin-stimulated cAMP levels.
-
Calcium Flux Assays: Serotonin 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium. An antagonist's activity can be measured by its ability to inhibit the serotonin-induced calcium mobilization.
-
β-Arrestin Recruitment Assays: These assays measure a G-protein independent signaling pathway and can provide further insights into the functional selectivity of a compound.
Qualitative reports strongly suggest that this compound is a dopamine receptor antagonist.[3] However, specific EC50 or IC50 values from functional assays are not widely published.
In Vitro Drug-Drug Interaction Potential
A critical aspect of drug development is assessing the potential for a new chemical entity or its metabolites to cause drug-drug interactions (DDIs). This is often mediated by the inhibition or induction of CYP enzymes.
CYP Inhibition Profile
In vitro CYP inhibition assays are essential for predicting the potential of a compound to elevate the plasma concentrations of co-administered drugs that are substrates of the inhibited enzyme. These assays typically use human liver microsomes and a panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). The inhibitory potential is quantified as an IC50 value.
While data for this compound is not available, a study on amoxapine demonstrated that it is a competitive inhibitor of CYP2D6 and CYP3A4, with Ki values of 25.4 µM and 41.3 µM, respectively.[11] It is plausible that this compound may also interact with these enzymes, and a formal in vitro evaluation is warranted for a complete risk assessment.
Diagram: CYP Inhibition Assay Workflow
Caption: General workflow for an in vitro CYP inhibition assay.
In Vitro Cytotoxicity Assessment
Evaluating the potential for a compound to cause direct cellular toxicity is a fundamental part of preclinical safety assessment. A variety of in vitro cytotoxicity assays using mammalian cell lines can be employed to assess different aspects of cellular health.
-
MTT/XTT Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of cell viability. A reduction in signal suggests cytotoxicity.
-
LDH Release Assays: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon membrane damage. Measuring LDH activity in the supernatant is a marker of cytotoxicity.
-
ATP Assays: Measuring intracellular ATP levels provides an indication of cellular metabolic activity and viability.
For a CNS-active compound like this compound, it would be most relevant to assess cytotoxicity in cell lines of neuronal origin (e.g., SH-SY5Y) or in primary neuronal cultures. While specific cytotoxicity data for this compound in mammalian cells is not publicly available, such studies are a standard component of preclinical drug development.
Experimental Protocols
The following are detailed, representative protocols for key in vitro assays that are essential for characterizing the activity of this compound. These protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer.
-
Non-specific binding wells: 10 µM Haloperidol.
-
Competition wells: Serial dilutions of this compound.
-
-
Add [3H]-Spiperone to all wells at a final concentration approximately equal to its Kd.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro CYP Inhibition Assay (IC50 Determination)
Objective: To determine the IC50 of this compound for the inhibition of major human CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2D6, Midazolam for CYP3A4).
-
Positive control inhibitors for each CYP isoform.
-
This compound.
-
Incubation buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well incubation plates.
-
LC-MS/MS system.
Procedure:
-
Prepare serial dilutions of this compound and positive control inhibitors in incubation buffer.
-
In a 96-well plate, add the HLM suspension, NADPH regenerating system, and either this compound, a positive control inhibitor, or vehicle.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP probe substrate.
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that plays a significant role in the clinical profile of amoxapine, primarily through its potent antagonism of dopamine D2 receptors. While direct and comprehensive in vitro quantitative data for this metabolite are not extensively available in the public domain, this guide has outlined the critical experimental framework for its characterization.
For a complete understanding of this compound's contribution to amoxapine's pharmacology, future research should focus on generating a comprehensive in vitro profile, including:
-
A broad receptor binding screen to determine its affinity for a wide range of CNS targets.
-
Functional characterization at key receptors to confirm its antagonist properties and to investigate potential functional selectivity.
-
Detailed kinetic analysis of its formation by CYP2D6 and an assessment of its potential to inhibit or induce major CYP isoforms.
-
In vitro cytotoxicity studies in relevant neuronal cell lines to assess its safety profile.
By systematically applying these in vitro methodologies, the scientific community can build a more complete and predictive understanding of the in vitro activity of this compound, which can inform both clinical practice and the future of antidepressant and antipsychotic drug development.
References
- BenchChem. (2025).
- Uchida, S., et al. (2005). The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes. Biological and Pharmaceutical Bulletin, 28(2), 332-335.
- Li, X. Q., et al. (1991). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Zhongguo Yao Li Xue Bao, 12(6), 481-485.
- Guide to Pharmacology. (n.d.). dopamine (Ligand Id: 940) activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY.
- Supplementary Table S1. (n.d.). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.
- Parkinson, A. (2016). In Vitro Inhibition Studies.
- Midha, K. K., et al. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. International journal of clinical pharmacology and therapeutics, 37(9), 428–438.
- Wikipedia. (2023). This compound.
- ClinPGx. (n.d.). Annotation of FDA Label for amoxapine and CYP2D6.
- Hossain, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of advanced biotechnology and experimental therapeutics, 4(3), 333–353.
- Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
- BenchChem. (2025). 7-Hydroxy Amoxapine-d8: A Technical Guide for Researchers. BenchChem.
- Jibson, M. D., et al. (2015). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Therapeutic advances in psychopharmacology, 5(2), 121–124.
- Khalil, M. F., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Drug metabolism reviews, 1–45.
- Strange, P. G. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of psychopharmacology (Oxford, England), 21(6), 620–627.
- Jue, S. G., et al. (1982).
- Neurotransmitter.net. (n.d.).
- Uzarowska-Górska, K., et al. (2019). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological reports : PR, 71(6), 1150–1157.
- Selleck Chemicals. (n.d.). 5-HT Receptor | Serotonin | 5-hydroxytryptamine.
- Hellsberg, E., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 26(16), 4995.
- BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies.
- Obach, R. S. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current drug metabolism, 10(4), 343–355.
- Egan, C. T., et al. (1999). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. Journal of neurochemistry, 72(5), 2127–2134.
- Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(1), 348–349.
- Friedberg, T., et al. (1999). Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin. The Journal of pharmacology and experimental therapeutics, 289(1), 244–251.
- Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS omega, 6(2), 1475–1485.
- Kapur, S., et al. (1999). Is amoxapine an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy.
- Al-Majdoub, Z. M., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology research & perspectives, 8(4), e00623.
- ResearchGate. (n.d.). Cytotoxicity study in different mammalian cell lines.
- Mangis, M., et al. (2019). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Journal of the South Carolina Academy of Science, 17(1), 6.
- Kowalczuk, A., & Buzalewicz, I. (2023). Disparities in Cisplatin-Induced Cytotoxicity-A Meta-Analysis of Selected Cancer Cell Lines. International journal of molecular sciences, 24(15), 12228.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. ClinPGx [clinpgx.org]
- 8. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
7-Hydroxyamoxapine dopamine receptor binding affinity
An In-Depth Technical Guide to the Dopamine Receptor Binding Affinity of 7-Hydroxyamoxapine
Abstract
Amoxapine, a dibenzoxazepine antidepressant, presents a unique pharmacological profile characterized by both antidepressant and neuroleptic properties. This duality is not fully explained by the parent compound alone but is critically dependent on its metabolic fate. This guide provides a comprehensive technical overview of its principal active metabolite, this compound, and its significant role as a dopamine receptor antagonist. While quantitative binding affinity data for this compound is not extensively documented in publicly accessible literature, its potent dopamine blockade is well-established as the primary driver of amoxapine's antipsychotic-like effects.[1][2] This document serves as a foundational manual, elucidating the metabolic context of this compound, its pharmacological significance, and, most critically, the detailed, field-proven methodologies required to precisely determine its binding affinity and functional activity at dopamine receptors. We provide step-by-step protocols for competitive radioligand binding assays and functional cAMP inhibition assays, complete with data analysis frameworks, to empower researchers to quantitatively characterize this pivotal molecule.
Introduction: The Pharmacological Duality of Amoxapine
Amoxapine is a second-generation antidepressant of the dibenzoxazepine class, structurally related to the antipsychotic agent loxapine, of which it is the N-demethylated metabolite.[3] Clinically, it is effective in treating major depressive disorder, yet it is also associated with neuroleptic-like side effects, such as extrapyramidal symptoms.[4][5] This unique profile stems from its complex pharmacology, which is largely conferred by its active metabolites.[6]
Upon administration, amoxapine is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system, primarily CYP2D6, into two key active metabolites: this compound and 8-hydroxyamoxapine.[3][5] These two molecules possess distinct and complementary pharmacological activities that, together, define the therapeutic and adverse effects of the parent drug.
-
8-Hydroxyamoxapine: This metabolite is a potent inhibitor of norepinephrine and serotonin reuptake, contributing significantly to the primary antidepressant action of amoxapine.[1]
-
This compound: This metabolite is recognized as a potent dopamine D2 receptor antagonist and is believed to be the principal agent behind amoxapine's antipsychotic properties and associated side effects.[1][7][8]
Understanding the dopamine receptor binding affinity of this compound is therefore paramount to fully comprehending the clinical utility and risks of amoxapine therapy. This guide provides the technical foundation for that investigation.
The Target: D2-like Dopamine Receptors
The dopamine receptor family, all G protein-coupled receptors (GPCRs), is broadly classified into two subfamilies: D1-like (D1, D5) and D2-like (D2, D3, D4). The antipsychotic effects of compounds like this compound are primarily mediated through antagonism of the D2-like receptors.
These receptors are canonically coupled to the Gi/o class of G proteins. Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). Antagonists like this compound block this action by occupying the dopamine binding site, thereby preventing dopamine-mediated signal transduction.
Metabolic Bioactivation of Amoxapine
The conversion of amoxapine into its functionally distinct metabolites is a critical event. The primary metabolic pathways are hydroxylation reactions mediated by CYP enzymes. The balance between the formation of this compound and 8-hydroxyamoxapine can vary between individuals due to genetic polymorphisms in CYP2D6, potentially influencing the clinical response.
Quantitative Binding Profile: A Contextual Analysis
| Compound | D₁ (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | Data Source |
| Amoxapine | 130 | 31 | 140 | 18 | IUPHAR/BPS Guide[9] |
| This compound | Data Not Available | Potent Antagonist | Data Not Available | Data Not Available | [1][2][7] |
Note: Lower Kᵢ values indicate higher binding affinity.
The lack of precise quantitative data for this compound underscores the importance of the robust experimental protocols detailed in the following sections. These methodologies provide the means to definitively measure these critical values.
Experimental Protocols for Determining Binding Affinity
This section provides the core technical procedures for quantifying the interaction of this compound with dopamine D2 receptors.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human dopamine D2 receptor provide a consistent and high-density source of the target protein.
-
Radioligand: [³H]-Spiperone is a classic choice. It is a high-affinity antagonist for D2-like receptors, making it an excellent tool for competitive displacement assays.[7] Its tritium label provides a stable and quantifiable signal.
-
Non-Specific Binding: Defined using a high concentration of an unlabeled, potent D2 antagonist (e.g., Haloperidol or unlabeled Spiperone) to saturate all specific receptor sites. This allows for the subtraction of any radioligand binding to non-receptor components (like the filter membrane), isolating the specific binding signal.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. Keep on ice.
-
Radioligand Stock: Prepare a concentrated stock of [³H]-Spiperone in ethanol. Dilute to a working concentration (e.g., 0.2 nM, approximately the Kᴅ) in Assay Buffer immediately before use.
-
Test Compound Dilutions: Prepare a serial dilution series of this compound (e.g., from 10 µM to 0.1 nM) in Assay Buffer.
-
Non-Specific Binding Control: Prepare a high concentration of Haloperidol (e.g., 10 µM) in Assay Buffer.
-
Receptor Membranes: Thaw frozen D2 receptor membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold Assay Buffer. Homogenize briefly with a Polytron or similar device.
-
-
Assay Plate Setup (96-well plate):
-
Total Binding Wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (10 µM).
-
Test Compound Wells: 50 µL of each this compound dilution.
-
Add 50 µL of diluted [³H]-Spiperone to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. Final volume = 200 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash each well/filter 3-4 times with ice-cold Assay Buffer to remove all traces of unbound radioactivity.
-
-
Quantification:
-
Place the filter mats in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow vials to sit for at least 4 hours (or overnight) in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Protocol 2: Functional cAMP Inhibition Assay
This assay determines the functional activity of this compound by measuring its ability to antagonize a D2 agonist's effect on cAMP production.
Causality Behind Experimental Choices:
-
System: Whole, live cells stably expressing the D2 receptor are used to ensure the entire signaling cascade (receptor, G-protein, adenylyl cyclase) is intact and functional.
-
Stimulant: Forskolin is used to directly activate adenylyl cyclase, causing a large and measurable increase in intracellular cAMP. This provides a robust signal that can then be inhibited by a D2 agonist.
-
Agonist: A potent and selective D2 agonist (e.g., Quinpirole) is used to activate the Gi/o pathway, which inhibits the forskolin-stimulated cAMP production.
-
Detection: Modern cAMP detection kits (e.g., HTRF, ELISA) provide high-throughput, sensitive, and specific measurement of intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human D2 receptor in appropriate media with a selection antibiotic.
-
The day before the assay, seed the cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Assay Preparation:
-
Wash cells once with serum-free medium or a stimulation buffer (e.g., HBSS).
-
Add this compound at various concentrations to the appropriate wells. Include "agonist only" control wells (no antagonist).
-
Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a stimulation solution containing a fixed concentration of Forskolin (e.g., 1-10 µM) and a fixed concentration of the D2 agonist Quinpirole (an EC₈₀ concentration is ideal).
-
Add this stimulation solution to the wells and incubate for 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF).
-
Data Analysis and Interpretation
Calculating the Kᵢ Value
-
Calculate Specific Binding: For the radioligand assay, subtract the average CPM from the NSB wells from all other wells.
-
Generate Competition Curve: Plot the percent specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Apply Cheng-Prusoff Equation: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the following formula:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where:
-
[L] is the concentration of the radioligand used.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
Schild Analysis for Functional Antagonism
To confirm that this compound is a competitive antagonist, a Schild analysis should be performed using the data from the functional cAMP assay.
-
Generate Agonist Dose-Response Curves: Perform the cAMP assay with a full dose-response curve for the agonist (Quinpirole) in the absence and presence of several fixed concentrations of this compound.
-
Calculate Dose Ratios (DR): Determine the EC₅₀ of the agonist for each antagonist concentration. The dose ratio is the EC₅₀ in the presence of the antagonist divided by the EC₅₀ in the absence of the antagonist.
-
Construct the Schild Plot: Plot log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.
Interpretation:
-
A linear regression with a slope not significantly different from 1.0 is the hallmark of simple, competitive antagonism.
-
The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist's equilibrium dissociation constant (Kₑ). The Kₑ is conceptually equivalent to the Kᵢ.
Conclusion and Implications
This compound is a pharmacologically critical metabolite that endows the antidepressant amoxapine with its unique neuroleptic character. Its potent antagonism at dopamine D2 receptors is central to this effect. While specific binding affinity values require determination through rigorous experimentation, the technical framework to achieve this is well-established. By employing competitive radioligand binding assays to determine affinity (Kᵢ) and functional assays coupled with Schild analysis to confirm the mechanism of action, researchers can precisely quantify the interaction of this compound with its target. This knowledge is not only crucial for understanding the complete clinical profile of amoxapine but also provides a valuable reference point for the development of novel therapeutics targeting the dopaminergic system for the treatment of neuropsychiatric disorders.
References
-
Patsnap Synapse. (2024). What is the mechanism of Amoxapine?[Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Chen, X., et al. (2017). Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity. PubMed Central. [Link]
-
Abbas, M. & Marwaha, R. (2023). Amoxapine. StatPearls - NCBI Bookshelf. [Link]
-
Calvo, B., et al. (1985). Pharmacokinetics of amoxapine and its active metabolites. PubMed. [Link]
-
Chaudhry, I. B., et al. (2013). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. NIH. [Link]
-
Khalil, H., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. [Link]
-
Midha, K. K., et al. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. PubMed. [Link]
-
Pokorný, J., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PubMed Central. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amoxapine - Ligand Activity Charts. [Link]
Sources
- 1. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amoxapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Pharmacological Profile of 7-Hydroxyamoxapine
Introduction
7-Hydroxyamoxapine is a principal active metabolite of the tetracyclic antidepressant amoxapine.[1][2] Formed through hepatic metabolism, this metabolite is a critical contributor to the overall pharmacological and toxicological profile of its parent compound.[2] Notably, this compound is recognized for its potent dopamine receptor antagonism, which underpins the neuroleptic properties of amoxapine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in pharmacology, medicinal chemistry, and drug development.
While amoxapine itself has a complex pharmacological profile, its metabolites, including this compound, play a significant role in its therapeutic and adverse effects.[2] A thorough understanding of this compound is therefore crucial for a complete picture of amoxapine's clinical utility and for the development of novel therapeutics targeting similar pathways.
Chemical and Physical Properties
This compound belongs to the dibenzoxazepine class of organic compounds.[4] These molecules are characterized by a dibenzoxazepine moiety, which consists of two benzene rings connected by an oxazepine ring.[4]
| Property | Value | Source |
| IUPAC Name | 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1][5]oxazepin-7-ol | [1] |
| CAS Number | 37081-76-8 | [1] |
| Molecular Formula | C17H16ClN3O2 | [1] |
| Molar Mass | 329.78 g·mol−1 | [1] |
Pharmacological Profile
The pharmacological activity of this compound is distinct from its parent compound, amoxapine, and its other major metabolite, 8-hydroxyamoxapine. This section will delve into the specific interactions of this compound with various neurotransmitter systems.
Pharmacodynamics: The Dopamine D2 Receptor Antagonism
The most significant pharmacodynamic action of this compound is its potent antagonism of the dopamine D2 receptor.[2][6] This activity is the primary contributor to the antipsychotic-like effects observed with amoxapine treatment.[1][3] The blockade of postsynaptic dopamine receptors by this compound is a key mechanism underlying its neuroleptic properties.[7]
In contrast, the parent drug, amoxapine, and its other major metabolite, 8-hydroxyamoxapine, have different primary targets. Amoxapine is known to inhibit the reuptake of norepinephrine and, to a lesser extent, serotonin.[7] 8-Hydroxyamoxapine also acts as a norepinephrine reuptake inhibitor but has a more pronounced inhibitory effect on serotonin reuptake.[7][8] This functional differentiation between the metabolites is crucial for understanding the dual antidepressant and antipsychotic actions of amoxapine.
Signaling Pathway of D2 Receptor Antagonism by this compound
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060799) [hmdb.ca]
- 5. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amoxapine - Wikipedia [en.wikipedia.org]
The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of 7-Hydroxyamoxapine
Abstract
This technical guide provides an in-depth exploration of 7-Hydroxyamoxapine, a principal active metabolite of the tricyclic antidepressant amoxapine. We will delve into the historical context of its discovery, the intricacies of its metabolic formation, its distinct pharmacological profile, and the analytical methodologies essential for its quantification. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that synthesizes technical data with mechanistic insights to elucidate the critical role of this compound in the therapeutic and toxicological profile of its parent compound.
Introduction: The Unique Profile of Amoxapine and the Dawn of its Metabolites
Amoxapine, first approved for marketing in the United States in 1980, carved a unique niche in the landscape of antidepressants.[1] As a dibenzoxazepine tricyclic antidepressant (TCA), it is the N-demethylated metabolite of the antipsychotic drug loxapine.[1][2] This lineage hinted at a pharmacological profile that was more complex than that of its TCA predecessors. Clinicians observed that amoxapine not only possessed antidepressant efficacy but also exhibited properties akin to atypical antipsychotics, making it useful in the treatment of major depressive disorder, particularly when accompanied by anxiety, agitation, or psychotic features.[2][3][4]
The key to understanding amoxapine's dual-action profile lay in its metabolism. Early pharmacokinetic studies revealed that amoxapine is extensively metabolized in the liver, leading to the formation of two major active metabolites: this compound and 8-Hydroxyamoxapine.[3] It soon became clear that these metabolites were not mere byproducts but significant contributors to the overall pharmacological effect of the parent drug.
Metabolic Pathway and Pharmacokinetics
The biotransformation of amoxapine into its hydroxylated metabolites is a critical determinant of its clinical effects. This process is primarily mediated by the cytochrome P450 enzyme system in the liver.
Enzymatic Conversion
Amoxapine undergoes hepatic metabolism predominantly through the action of the CYP2D6 enzyme, which catalyzes the aromatic hydroxylation of the dibenzoxazepine ring to form both this compound and 8-Hydroxyamoxapine.[3] The efficiency of this metabolic process can be influenced by genetic polymorphisms in the CYP2D6 enzyme, leading to variations in plasma concentrations of the parent drug and its metabolites among individuals.[3]
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Pharmacokinetic Profile
Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations in about 90 minutes.[3] The parent drug has an elimination half-life of approximately 8 hours. However, its metabolites exhibit distinct pharmacokinetic profiles. 8-Hydroxyamoxapine is the major metabolite found in plasma and has a significantly longer half-life of about 30 hours.[3] In contrast, this compound has a much shorter elimination half-life of approximately 6.5 hours.[5] In cases of overdose, this compound may only be found in trace amounts in the serum, though it is present in the urine.[6]
| Parameter | Amoxapine | This compound | 8-Hydroxyamoxapine |
| Time to Peak Plasma (Tmax) | ~90 minutes | Not specified | Not specified |
| Elimination Half-life (t½) | ~8 hours | ~6.5 hours[5] | ~30 hours[3] |
| Primary Metabolizing Enzyme | CYP2D6[3] | - | - |
| Plasma Protein Binding | ~90% | Not specified | Not specified |
Pharmacodynamics: The Neuroleptic Contribution of this compound
The discovery of this compound was pivotal in explaining the neuroleptic-like side effects observed with amoxapine treatment, such as extrapyramidal symptoms.[2] This is because this compound is a potent dopamine receptor antagonist, a characteristic it shares with antipsychotic drugs.[5]
For context, the receptor binding affinities of the parent compound, amoxapine, are presented below. The metabolism to this compound shifts this profile towards more pronounced dopamine D2 receptor antagonism.
| Receptor | Amoxapine Ki (nM) |
| Dopamine D2 | Moderate Affinity |
| Serotonin 5-HT2A | High Affinity |
| Serotonin 5-HT2C | High Affinity |
| Norepinephrine Transporter (NET) | High Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity |
| Histamine H1 | Moderate Affinity |
| Alpha-1 Adrenergic | Moderate Affinity |
| Muscarinic M1 | Very Low Affinity |
| (Data synthesized from multiple sources, specific Ki values for amoxapine vary across studies) |
Plausible Synthetic Strategies
While specific, publicly available protocols for the synthesis of this compound are scarce, a general synthetic strategy can be postulated based on established organic chemistry principles for the synthesis of dibenzoxazepine derivatives.
A plausible approach would involve a multi-step synthesis starting from a substituted 2-aminophenol and a 2-chlorobenzoic acid derivative. The key challenge lies in the regioselective introduction of the hydroxyl group at the 7-position of the dibenzoxazepine core. This could potentially be achieved through:
-
Late-stage hydroxylation: Introduction of the hydroxyl group after the formation of the dibenzoxazepine ring system. This would likely involve electrophilic aromatic substitution, though controlling the regioselectivity could be challenging.
-
Synthesis from a pre-hydroxylated precursor: Utilizing a starting material that already contains the hydroxyl group (or a protected version) at the desired position. This would offer better control over the final structure.
The piperazine side chain is typically introduced via nucleophilic substitution on the lactam intermediate of the dibenzoxazepine core.
Toxicological Profile
The metabolism of amoxapine, including the formation of this compound, is a key factor in its toxicological profile.
Hepatotoxicity
Amoxapine has been associated with a low rate of minor serum aminotransferase elevations during treatment and, in rare instances, clinically apparent acute liver injury.[7] The mechanism is thought to be related to the production of toxic intermediates during its hepatic metabolism.[7][8] While the exact role of this compound in amoxapine-induced hepatotoxicity is not fully elucidated, its formation is part of the metabolic pathway that can potentially lead to reactive metabolites.[8]
Neuroleptic-Associated Side Effects
The dopamine D2 receptor antagonism of this compound is directly linked to the risk of neuroleptic-like side effects with amoxapine treatment. These can include:
-
Extrapyramidal Symptoms (EPS): Such as drug-induced parkinsonism, akathisia, and acute dystonia.
-
Tardive Dyskinesia: A potentially irreversible movement disorder with long-term use.
-
Hyperprolactinemia: Elevated prolactin levels, which can lead to galactorrhea, amenorrhea, and gynecomastia.
The risk of seizures, a known side effect of TCAs, is also a concern with amoxapine.[3]
Analytical Methodologies
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most common analytical techniques employed.
Sample Preparation
Given the complexity of biological matrices such as plasma and serum, a robust sample preparation method is essential to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a commonly used technique.
Generalized SPE Protocol:
-
Conditioning: A C18 SPE column is conditioned with methanol followed by water.
-
Loading: The plasma or serum sample, often pre-treated with a buffer, is loaded onto the column.
-
Washing: The column is washed with water or a weak organic solvent to remove hydrophilic impurities.
-
Elution: this compound and other analytes are eluted with an organic solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.
HPLC-UV Method
A standard HPLC system with a UV detector is a widely accessible method for the analysis of this compound.
Typical Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).
-
Flow Rate: Typically around 1.0-2.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV and is the gold standard for bioanalytical quantification.
Typical LC-MS/MS Parameters:
-
Chromatography: Similar to HPLC-UV, using a reversed-phase column with gradient elution to achieve optimal separation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
Internal Standard: A stable isotope-labeled analog, such as this compound-d8, is the ideal internal standard to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[9]
Caption: General workflow for the analysis of Amoxapine metabolites.
Conclusion
This compound is a pharmacologically active metabolite that is integral to the clinical profile of amoxapine. Its discovery was a key step in understanding the unique blend of antidepressant and neuroleptic properties of the parent drug. The potent dopamine D2 receptor antagonism of this compound explains the antipsychotic-like effects and the potential for extrapyramidal side effects associated with amoxapine therapy. For researchers and drug development professionals, a thorough understanding of the metabolism, pharmacology, and analytical considerations of this compound is essential for the continued safe and effective use of amoxapine and for the development of new central nervous system therapies.
References
- Abbas, M., & Marwaha, R. (2022). Amoxapine. In StatPearls.
- Ban, T. A., Wilson, W. H., & McEvoy, J. P. (1980). Amoxapine, a new antidepressant, is a tricyclic dibenzoxazepine compound, the demethylated metabolite of the neuroleptic loxapine.
- Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant?
- Jue, S. G., Dawson, G. W., & Brogden, R. N. (1982).
- Kapur, S., Remington, G., Jones, C., Wilson, A., DaSilva, J., Houle, S., & Zipursky, R. (1999). High levels of dopamine D2 receptor occupancy with low-dose amoxapine: a PET study.
- Tasset, J. J., & Pesce, A. J. (1984). Amoxapine in human overdose. Journal of analytical toxicology, 8(3), 124–128.
- Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 58, 83–93.
-
Wikipedia. (n.d.). Amoxapine. [Link]
-
National Center for Biotechnology Information. (n.d.). Amoxapine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
StatPearls. (2023). Amoxapine. NCBI Bookshelf. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
- Jancin, B. (1982). Evaluation of amoxapine. American journal of hospital pharmacy, 39(8), 1329–1334.
- Anton, R. F., & Burch, E. A. (1990). Amoxapine versus amitriptyline combined with perphenazine in the treatment of psychotic depression.
Sources
- 1. Old drug new use--amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 7-hydroxyaporphines as conformationally restricted ligands for beta-1 and beta-2 adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 7-Hydroxyamoxapine: Structure, Pharmacology, and Analysis
This guide provides a comprehensive technical examination of 7-Hydroxyamoxapine, a principal active metabolite of the antidepressant Amoxapine. Synthesizing data from foundational pharmacological studies and advanced analytical chemistry, this document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the molecule's chemical identity, its critical role in the pharmacological profile of its parent compound, and the methodologies essential for its accurate quantification in biological systems.
Introduction: The Significance of a Metabolite
Amoxapine, a second-generation tetracyclic antidepressant, occupies a unique space in psychopharmacology due to its dual-action profile.[1][2] Its therapeutic effects are not solely attributable to the parent drug but are significantly influenced by its primary active metabolites, this compound and 8-Hydroxyamoxapine.[3] These metabolites are formed through hepatic metabolism and possess distinct pharmacological activities that collectively shape the clinical efficacy and side-effect profile of Amoxapine.[4][5]
Specifically, this compound is a potent dopamine receptor antagonist, a property that contributes to the neuroleptic (antipsychotic) effects observed with Amoxapine treatment.[6][7][8] This activity distinguishes it from its sibling metabolite, 8-Hydroxyamoxapine, which is a more potent inhibitor of serotonin and norepinephrine reuptake.[4][5] Understanding the distinct characteristics of this compound is therefore paramount for a complete comprehension of Amoxapine's mechanism of action and for guiding future drug development and clinical applications.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and physical properties is the foundation of all subsequent pharmacological and analytical investigations.
Chemical Structure:
The structure consists of a dibenzoxazepine core, characteristic of this class of antidepressants, with a chlorine substituent on one benzene ring and a hydroxyl group on the other. A piperazine ring is attached at the 11-position.[12]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 37081-76-8 | [6][13] |
| Physical Form | Typically a white to off-white solid. | [14] |
| Water Solubility | Sparingly soluble in aqueous buffers. Log of water solubility (logS) is estimated to be low. | [15][16] |
| Octanol/Water Partition Coefficient (logP) | A measure of lipophilicity, critical for predicting membrane permeability. | [15] |
| pKa | Considered a very strong basic compound, influencing its ionization state at physiological pH. | [12] |
Note: Explicit, experimentally derived values for logP and pKa are not consistently available in public literature; properties are inferred from the compound's structure and the behavior of similar molecules.
Metabolism and Pharmacology
The clinical effects of Amoxapine are intrinsically linked to its biotransformation into active metabolites.
Metabolic Pathway
Amoxapine is extensively metabolized in the liver, primarily by the Cytochrome P450 enzyme CYP2D6, to produce its two major active metabolites.[1][3] The hydroxylation of the dibenzoxazepine ring can occur at either the 7- or 8-position, leading to the formation of this compound and 8-Hydroxyamoxapine, respectively.
Sources
- 1. Amoxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound [medbox.iiab.me]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0060799) [hmdb.ca]
- 13. This compound | C17H16ClN3O2 | CID 162242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 7-Hydroxy Amoxapine | CAS 37081-76-8 | LGC Standards [lgcstandards.com]
- 15. This compound (CAS 37081-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-Hydroxyamoxapine: The Neuroleptic Metabolite of Amoxapine
This guide provides a comprehensive technical examination of 7-hydroxyamoxapine, a critical active metabolite of the antidepressant amoxapine. For researchers, clinical pharmacologists, and drug development professionals, understanding the distinct pharmacological and pharmacokinetic profile of this metabolite is paramount for a complete comprehension of amoxapine's therapeutic window and its potential for adverse effects. We will delve into its metabolic origin, its unique contribution to amoxapine's mechanism of action, and the analytical methodologies required for its precise quantification.
Introduction: Amoxapine and its Metabolic Complexity
Amoxapine is a second-generation antidepressant of the dibenzoxazepine class, structurally related to the antipsychotic agent loxapine.[1][2][3] It is indicated for the treatment of major depressive disorder, including depression accompanied by anxiety or agitation.[4][5] Unlike many antidepressants, amoxapine is recognized for a rapid onset of action, with therapeutic effects often observed within four to seven days.[1][5]
The clinical profile of amoxapine is not solely attributable to the parent compound. Following oral administration, amoxapine is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, into two major active metabolites: this compound and 8-hydroxyamoxapine.[4][6] These metabolites are not pharmacologically inert; they possess distinct activity profiles that significantly shape the overall effects of the drug.
The Metabolic Pathway: Formation of this compound
The biotransformation of amoxapine into its hydroxylated metabolites is a critical step dictating its dual-action profile. The formation of this compound is primarily catalyzed by the CYP2D6 enzyme, while 8-hydroxyamoxapine formation is also significantly influenced by CYP2D6 and CYP1A2.[4][7][8]
The genetic polymorphism of CYP2D6 is a crucial consideration. Individuals classified as "poor metabolizers," which constitute about 7-10% of the Caucasian population, exhibit reduced CYP2D6 activity.[4][9] This can lead to higher-than-expected plasma concentrations of the parent drug and an altered metabolite ratio, potentially increasing the risk of adverse events.[9]
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Pharmacological Profile: The Dopamine Antagonist
The defining characteristic of this compound is its potent dopamine D2 receptor antagonism.[1][10] This activity is substantially more pronounced than that of the parent drug or the 8-hydroxy metabolite and is the primary reason for amoxapine's neuroleptic (antipsychotic-like) properties.[3][11][12]
This dopamine blockade contributes to amoxapine's efficacy in treating psychotic depression. However, it is also mechanistically linked to a significant clinical liability: the risk of extrapyramidal symptoms (EPS), tardive dyskinesia, and neuroleptic malignant syndrome (NMS).[4][11] The presence of this metabolite fundamentally differentiates amoxapine from other tricyclic and tetracyclic antidepressants.
In contrast, the 8-hydroxyamoxapine metabolite is a more potent inhibitor of norepinephrine and serotonin reuptake, contributing significantly to the primary antidepressant effect of the drug.[1][7] The balance between the concentrations and activities of these two metabolites is a key determinant of the drug's overall efficacy and side-effect profile.
Caption: Relative activities of Amoxapine and its major metabolites.
Comparative Pharmacokinetics
Significant differences exist in the pharmacokinetic profiles of amoxapine and its primary metabolites. This compound has a notably shorter elimination half-life compared to both the parent drug and, especially, the 8-hydroxy metabolite.[13] This results in lower steady-state plasma concentrations of this compound relative to 8-hydroxyamoxapine.[7][13]
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Time to Peak (Tmax) | Elimination Half-Life (t½) | Primary Pharmacological Contribution |
|---|---|---|---|
| Amoxapine | ~1.5 hours[13] | ~8 hours[4][5] | Antidepressant (Norepinephrine Reuptake Inhibition) |
| This compound | ~1-3 hours[13] | ~5-7 hours[13] | Neuroleptic (Dopamine D2 Antagonism) |
| 8-Hydroxyamoxapine | ~1-3 hours[13] | ~30 hours[4][5] | Antidepressant (Norepinephrine/Serotonin Reuptake Inhibition) |
Causality Insight: The 30-hour half-life of 8-hydroxyamoxapine makes it the predominant circulating active moiety at steady-state, driving the sustained antidepressant effect. Conversely, the shorter half-life of this compound means its peak neuroleptic effects are more transient and closely tied to dosing intervals. However, its potent D2 antagonism ensures that even at lower concentrations, it can elicit clinically relevant effects.
Analytical Quantification: A Validated Protocol
Accurate, simultaneous quantification of amoxapine, this compound, and 8-hydroxyamoxapine is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established and robust method.[7]
Workflow for HPLC-UV Analysis
Caption: General workflow for the analysis of Amoxapine metabolites.
Detailed Experimental Protocol: HPLC-UV Quantification
This protocol describes a self-validating system for the quantification of this compound from human plasma. The use of an internal standard (IS) is critical for ensuring accuracy by correcting for variations during sample preparation and injection.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: SPE is employed to isolate the analytes from complex biological matrix components (proteins, lipids, salts) that would otherwise interfere with chromatographic separation and detection. A C18 stationary phase is chosen for its effective retention of the moderately nonpolar analytes via reversed-phase interactions.
-
Step 1 (Conditioning): Condition a C18 SPE column (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. This step solvates the C18 chains and prepares the sorbent for sample loading in an aqueous environment.
-
Step 2 (Loading): To 1 mL of human plasma, add a known concentration of an appropriate internal standard. Vortex and load the mixture onto the conditioned SPE column.
-
Step 3 (Washing): Wash the column with 1 mL of water or a weak organic solvent to remove hydrophilic, interfering substances without eluting the analytes of interest.
-
Step 4 (Elution): Elute the analytes and the internal standard from the column using a small volume (e.g., 0.5 - 1 mL) of an appropriate organic solvent like methanol or acetonitrile.
-
Step 5 (Evaporation & Reconstitution): Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a precise volume (e.g., 100 µL) of the HPLC mobile phase. This step concentrates the sample and ensures solvent compatibility with the chromatographic system.
-
-
Chromatographic Conditions
-
Rationale: The selected conditions are designed to achieve baseline separation of this compound, 8-hydroxyamoxapine, amoxapine, and the internal standard, preventing peak overlap for accurate quantification.
Table 2: Example HPLC-UV Parameters
Parameter Specification Instrumentation Standard HPLC system with UV Detector[7] Column µBondapak C18 reversed-phase column (or equivalent)[7] Mobile Phase Acetonitrile/Water (e.g., 74/26 v/v) with n-butylamine[7] Flow Rate 2.0 mL/min[7] Detection UV at 254 nm[7] | Injection Volume | 20-50 µL |
-
-
Quantification
-
Validation: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of spiked standards. The concentration of this compound in unknown samples is then determined by interpolating their peak area ratios from this curve. The linearity, accuracy, and precision of this curve must be validated according to regulatory guidelines.
-
Clinical Significance and Conclusion
This compound is a metabolite of profound clinical importance. Its dopamine receptor antagonism endows amoxapine with a unique therapeutic profile suitable for specific patient populations, such as those with psychotic depression. However, this same mechanism is responsible for a distinct set of risks, including movement disorders, that are not typically associated with other antidepressants.[4][11][14]
In cases of overdose, the combined effects of the parent drug and its active metabolites can lead to severe toxicity, including intractable seizures and cardiac complications.[4][15][16] Therefore, analytical methods capable of resolving and quantifying this compound are indispensable tools in both clinical and forensic toxicology.
For drug development professionals, the story of this compound serves as a critical case study in the importance of metabolite profiling. A thorough characterization of metabolic pathways and the pharmacological activity of metabolites is not merely a regulatory requirement but a fundamental component of understanding a drug's true mechanism of action and predicting its clinical behavior.
References
-
Title: Amoxapine - StatPearls - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Amoxapine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Amoxapine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: PharmaCompass URL: [Link]
-
Title: amoxapine Source: Nursing Central URL: [Link]
-
Title: Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed Source: PubMed URL: [Link]
-
Title: Pharmacokinetics of amoxapine and its active metabolites - PubMed Source: PubMed URL: [Link]
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes - J-Stage Source: J-Stage URL: [Link]
-
Title: Amoxapine - LiverTox - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]
-
Title: Amoxapine in human overdose - PubMed Source: PubMed URL: [Link]
-
Title: Amoxapine: neuroleptic as well as antidepressant? | American Journal of Psychiatry Source: American Journal of Psychiatry URL: [Link]
-
Title: The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes - J-Stage Source: J-Stage URL: [Link]
-
Title: Amoxapine: neuroleptic as well as antidepressant? - PubMed - NIH Source: PubMed URL: [Link]
-
Title: Amoxapine: Package Insert / Prescribing Information - Drugs.com Source: Drugs.com URL: [Link]
-
Title: The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Amoxapine Monograph for Professionals - Drugs.com Source: Drugs.com URL: [Link]
-
Title: Asendin, (amoxapine) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]
-
Title: Annotation of FDA Label for amoxapine and CYP2D6 - ClinPGx Source: ClinPGx URL: [Link]
-
Title: amoxapine | Interaction, Dosing & Uses - medtigo Source: medtigo URL: [Link]
-
Title: amoxapine ASENDIN - Psychopharmacopeia Source: Psychopharmacopeia URL: [Link]
-
Title: Amoxapine | C17H16ClN3O - PubChem Source: PubChem URL: [Link]
-
Title: Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed Source: PubMed URL: [Link]
-
Title: Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - NIH Source: National Institutes of Health URL: [Link]
-
Title: Amoxapine | Davis's Drug Guide for Rehabilitation Professionals Source: F.A. Davis URL: [Link]
-
Title: The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8 ... - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) Amoxapine in Human Overdose - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar Source: Semantic Scholar URL: [Link]
Sources
- 1. Amoxapine - Wikipedia [en.wikipedia.org]
- 2. Amoxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Amoxapine Monograph for Professionals - Drugs.com [drugs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amoxapine: neuroleptic as well as antidepressant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 15. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Vivo Studies of 7-Hydroxyamoxapine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the essential in vivo studies for characterizing the pharmacological profile of 7-Hydroxyamoxapine, an active metabolite of the antidepressant drug amoxapine. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to design and execute robust preclinical investigations into this compound's therapeutic potential.
Introduction: The Scientific Rationale for Investigating this compound
Amoxapine, a dibenzoxazepine antidepressant, undergoes hepatic metabolism to form two major active metabolites: this compound and 8-Hydroxyamoxapine. While both contribute to the overall pharmacological effect of the parent drug, this compound is particularly noteworthy for its significant dopamine D2 receptor antagonist properties, which are believed to contribute to the neuroleptic effects of amoxapine. This dual-action profile, combining antidepressant and antipsychotic-like effects, makes this compound a compelling subject for in vivo investigation, particularly in the context of developing novel therapeutics for complex neuropsychiatric disorders.
Understanding the in vivo pharmacology of this compound in isolation is critical for several reasons. Firstly, it allows for the deconvolution of its specific contributions to the therapeutic and adverse effects of amoxapine. Secondly, it provides a basis for evaluating this compound as a potential standalone therapeutic agent with a unique receptor interaction profile. This guide will detail the necessary in vivo studies to thoroughly characterize its pharmacokinetic and pharmacodynamic properties in relevant animal models.
Foundational In Vitro Assessment: Receptor Binding Affinity
Prior to embarking on extensive in vivo studies, a comprehensive in vitro receptor binding profile of this compound is essential to understand its potential molecular targets. While it is established that this compound possesses affinity for dopamine D2 and serotonin 5-HT2A receptors, a broader screening against a panel of central nervous system (CNS) receptors is crucial for predicting its full pharmacological spectrum and potential off-target effects.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Amoxapine and its Metabolites
| Receptor | Amoxapine | This compound | 8-Hydroxyamoxapine |
| Dopamine D2 | Moderate | High | Low |
| Serotonin 5-HT2A | High | High | Moderate |
| Norepinephrine Transporter (NET) | High | Moderate | High |
| Serotonin Transporter (SERT) | Moderate | Low | High |
| Histamine H1 | High | Moderate | Moderate |
| Muscarinic M1 | Low | Low | Low |
Note: This table is a qualitative summary based on available literature. Precise Ki values for this compound across a full receptor panel are not extensively published and would be a key objective of initial in vitro characterization.
In Vivo Pharmacokinetic Profiling in Rodent Models
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to designing meaningful pharmacodynamic studies. The rat is a commonly used species for initial pharmacokinetic assessments.
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
This protocol outlines the key steps for determining the pharmacokinetic profile of this compound following a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in sterile water)
-
Intravenous (IV) and oral (PO) dosing equipment
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.
-
Dose Formulation: Prepare a clear and homogenous solution or suspension of this compound in the chosen vehicle.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to one cohort of rats (n=3-4 per time point).
-
Oral (PO) Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage to a separate cohort of rats (n=3-4 per time point).
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the saphenous or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection (Optional but Recommended): At the terminal time point, euthanize the animals and collect the brains. Dissect specific brain regions of interest (e.g., striatum, prefrontal cortex).
-
Sample Storage: Store all plasma and brain tissue samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (calculated from IV and PO data) |
| Brain-to-Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma |
A study in rats that administered amoxapine intraperitoneally found that the maximal concentrations of this compound in the serum and brain were observed 30 minutes after the injection. This provides a preliminary indication of its rapid distribution to the CNS.
In Vivo Pharmacodynamic Evaluation: Assessing Antipsychotic-like and Antidepressant-like Activity
Based on its D2 receptor antagonism, the primary hypothesis for this compound's in vivo activity is an antipsychotic-like effect. However, given its structural relationship to amoxapine, assessing its potential antidepressant-like properties is also warranted.
Animal Models for Antipsychotic-like Activity
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotic drugs are known to reverse deficits in PPI induced by dopamine agonists.
Experimental Protocol: Apomorphine-Induced PPI Deficit in Rats
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Acclimate the rat to the testing chamber.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Administer the dopamine agonist apomorphine (or saline for control) to induce a PPI deficit.
-
Present a series of acoustic stimuli: a startling pulse alone, a non-startling prepulse followed by the pulse, and background noise.
-
Measure the startle response to the pulse alone and the prepulse-pulse trials.
-
-
Data Analysis: Calculate the percentage of PPI for each trial type. A reversal of the apomorphine-induced deficit in PPI by this compound would indicate antipsychotic-like activity.
Animal Models for Antidepressant-like Activity
The FST is a widely used behavioral screen for antidepressants. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressants decrease the duration of immobility.
Experimental Protocol: Forced Swim Test in Mice or Rats
-
Apparatus: A transparent cylinder filled with water.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the cylinder of water for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the duration of immobility between the treated and vehicle control groups. A significant reduction in immobility suggests antidepressant-like effects.
In Vivo Target Engagement and Neurochemical Analysis
To link the behavioral effects of this compound to its mechanism of action, it is crucial to demonstrate its engagement with the intended molecular target (D2 receptors) and its impact on dopamine neurotransmission in the brain.
Dopamine D2 Receptor Occupancy
Determining the in vivo occupancy of D2 receptors by this compound at behaviorally effective doses is a critical step in validating its mechanism of action. This can be achieved using ex vivo binding assays or in vivo imaging techniques like Positron Emission Tomography (PET) if a suitable radioligand is available. A PET study on amoxapine showed dose-dependent D2 receptor occupancy, never exceeding 80%, which is a characteristic of atypical antipsychotics.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to assess the effect of this compound on dopamine release and metabolism.
Experimental Workflow: In Vivo Microdialysis in the Rat Striatum
Caption: Workflow for in vivo microdialysis to measure dopamine.
An increase in the extracellular levels of dopamine and its metabolites, DOPAC and HVA, in the striatum following administration of this compound would be consistent with its action as a D2 receptor antagonist.
Conclusion: Synthesizing a Preclinical Profile
The in vivo studies outlined in this guide provide a comprehensive framework for characterizing the preclinical pharmacology of this compound. By systematically evaluating its pharmacokinetic properties, assessing its behavioral effects in validated animal models, and confirming its engagement with central dopamine systems, researchers can build a robust data package to support its further development as a potential therapeutic agent. The unique combination of dopamine receptor antagonism with a tricyclic antidepressant scaffold makes this compound a molecule of significant interest for addressing the complex symptomatology of various neuropsychiatric disorders.
References
-
Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 59, 135-142. [Link]
-
Kapur, S., Remington, G., Jones, C., Wilson, A. A., Houle, S., & Zipursky, R. B. (2000). PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia. The American Journal of Psychiatry, 157(3), 466-469. [Link]
-
Glazer, W. M. (2015). Revisiting loxapine: a systematic review. CNS drugs, 29(4), 269-277. [Link]
-
Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. [Link]
-
Gobert, A., Rivet, J. M., Lejeune, F., Newman-Tancredi, A., & Millan, M. J. (2000). The in vitro actions of loxapine on dopaminergic and serotonergic receptors. Time to consider atypical classification of this antipsychotic drug?. Neuropsychopharmacology, 23(5), 545-556. [Link]
-
Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Semantic Scholar. [Link]
-
Kapur, S., Remington, G., Jones, C., Wilson, A., DaSilva, J., Zipursky, R., & Houle, S. (1999). Is amoxapine an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy. The American journal of psychiatry, 156(5), 771-772. [Link]
-
Uchida, S., Kato, Y., Hirano, K., & Yamada, S. (1992). In rat brain amoxapine enhances dopamine metabolism: pharmacokinetic variations of the effect. European journal of pharmacology, 215(1), 43-49. [Link]
-
FDA. (2009). Pharmacology Review(s) - Adasuve. [Link]
-
Kapur, S., Zipursky, R. B., Jones, C., Remington, G. J., & Houle, S. (2000). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. The Journal of clinical psychiatry, 61(10), 761-762. [Link]
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine.
Whitepaper: The Neurochemical Profile of 7-Hydroxyamoxapine and its Central Role in the Pharmacodynamics of Amoxapine
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amoxapine, a dibenzoxazepine antidepressant, presents a unique clinical profile characterized by both antidepressant and neuroleptic properties. This dual activity is not fully explained by the parent compound alone but is critically influenced by its active metabolites. This technical guide provides an in-depth examination of the neurochemical effects of one of these key metabolites, 7-Hydroxyamoxapine. We will dissect its primary mechanism of action, contrast its profile with its parent drug and sibling metabolite (8-Hydroxyamoxapine), and provide detailed experimental protocols for its characterization. The central thesis of this guide is that the potent dopamine D2 receptor antagonism of this compound is the principal driver of the neuroleptic effects observed during amoxapine therapy, a critical consideration for drug development and clinical application.
Introduction: The Metabolic Origin of a Dual-Action Therapeutic
Amoxapine is a second-generation tricyclic antidepressant (TCA) approved for the management of treatment-resistant depression, often in cases accompanied by anxiety or agitation. Chemically, it is the N-demethylated metabolite of the antipsychotic agent loxapine, foreshadowing its complex pharmacology. Upon oral administration, amoxapine is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into two major active metabolites: this compound and 8-Hydroxyamoxapine.
These metabolites are not mere byproducts; they are pharmacologically distinct entities that significantly contribute to the therapeutic and side-effect profile of amoxapine. While 8-Hydroxyamoxapine enhances the antidepressant activity through potent serotonin and norepinephrine reuptake inhibition, this compound is recognized for its potent dopamine receptor antagonism, which imparts the neuroleptic (antipsychotic-like) effects. Understanding the specific neurochemical signature of this compound is therefore paramount to comprehending the integrated clinical action of amoxapine.
Metabolic Pathway and Pharmacokinetic Profiles
The biotransformation of amoxapine is a critical determinant of its clinical effects. The hydroxylation at the 7th and 8th positions of the dibenzoxazepine ring results in metabolites with divergent pharmacokinetic and pharmacodynamic properties.
Caption: Metabolic conversion of Amoxapine to its primary active metabolites.
The two key metabolites exhibit notably different elimination half-lives, which influences their contribution to the steady-state pharmacological effect of amoxapine treatment.
| Compound | Elimination Half-Life (t½) | Time to Peak Plasma (Tmax) | Primary Contribution |
| Amoxapine | ~8 hours | ~1.5 hours | Norepinephrine Reuptake Inhibition |
| This compound | ~5-6.5 hours | ~1-3 hours | Dopamine D2 Receptor Antagonism |
| 8-Hydroxyamoxapine | ~30 hours | ~1-3 hours | Serotonin & Norepinephrine Reuptake Inhibition |
| Data compiled from multiple pharmacokinetic studies. |
The significantly longer half-life of 8-hydroxyamoxapine suggests it plays a sustained role in the antidepressant effects, while the parent drug and this compound contribute to the initial and ongoing neuroleptic and noradrenergic activity.
Core Neurochemical Mechanism: Potent Dopamine D2 Receptor Antagonism
The defining neurochemical characteristic of this compound is its function as a potent antagonist at dopamine D2 receptors. This activity is the primary source of the neuroleptic properties associated with amoxapine and distinguishes it from most other TCAs.
Mechanism of Action: In neuronal pathways, particularly the mesolimbic pathway, dopamine released from a presynaptic neuron binds to D2 receptors on the postsynaptic neuron, activating intracellular signaling cascades (e.g., inhibition of adenylyl cyclase). This compound competitively binds to these D2 receptors without activating them, thereby blocking the downstream signal transduction initiated by dopamine. This blockade is hypothesized to reduce the hyperactivity of dopamine signaling that underlies the positive symptoms of psychosis.
Caption: this compound competitively antagonizes the dopamine D2 receptor.
Clinical and Research Implications: This D2 antagonism means that this compound contributes to effects typically associated with antipsychotic medications.
-
Therapeutic: Efficacy in treating psychotic depression.
-
Adverse Effects: Potential for extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia, which are known risks of D2 receptor blockade.
In addition to potent D2 antagonism, amoxapine and its metabolites show affinity for serotonin 5-HT2A receptors. The combination of D2 and 5-HT2A antagonism is a hallmark of many atypical antipsychotics, suggesting a more complex mechanism for amoxapine's unique profile than simple D2 blockade alone.
Comparative Neurochemical Profile
To fully appreciate the role of this compound, it is essential to compare its activity with that of its metabolic relatives. The overall effect of amoxapine administration is a composite of the actions of these three distinct molecules.
| Analyte | Primary Mechanism | Secondary Mechanisms | Resulting Clinical Effect |
| Amoxapine (Parent) | Norepinephrine Reuptake Inhibition | Moderate Serotonin Reuptake Inhibition; D2/5-HT2A Antagonism | Antidepressant, Sedative |
| This compound | Potent Dopamine D2 Receptor Antagonism | 5-HT2A Receptor Affinity | Antipsychotic/Neuroleptic |
| 8-Hydroxyamoxapine | Potent Serotonin Reuptake Inhibition | Moderate Norepinephrine Reuptake Inhibition | Potent Antidepressant |
| Data synthesized from multiple sources. |
This table clearly illustrates a pharmacological division of labor: 8-hydroxyamoxapine is a robust antidepressant, while this compound is a potent neuroleptic. The parent drug, amoxapine, bridges these actions with a primary noradrenergic effect.
Experimental Protocol: In Vitro Radioligand Binding Assay for D2 Receptor Affinity
The cornerstone for characterizing the interaction of this compound with its primary target is the competitive radioligand binding assay. This protocol provides a self-validating system to determine the binding affinity (Ki) of the compound for the dopamine D2 receptor.
Objective: To quantify the binding affinity of this compound for the human dopamine D2 receptor expressed in a stable cell line.
Causality Behind Experimental Design: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) is used to "tag" the receptors. The test compound, this compound, is then added at increasing concentrations. By displacing the radioligand, it reduces the measured radioactivity. The concentration at which this compound displaces 50% of the radioligand (the IC₅₀ value) is used to calculate its binding affinity (Ki), providing a quantitative measure of its potency.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation of Cell Membranes:
-
Culture HEK293 or CHO cells stably transfected with the human dopamine D2 receptor gene.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store at -80°C until use.
-
Rationale: Isolating the membranes concentrates the target receptors away from other cellular components that could interfere with the assay.
-
-
Competitive Binding Incubation:
-
Set up assay tubes in triplicate for each condition: Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + high concentration of a known D2 antagonist like unlabeled Spiperone), and Test Compound (membranes + radioligand + varying concentrations of this compound).
-
To each tube, add:
-
50 µL of assay buffer.
-
50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd).
-
50 µL of either buffer (for Total Binding), unlabeled antagonist (for Non-specific Binding), or this compound dilution.
-
100 µL of the prepared membrane suspension.
-
-
Incubate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Rationale: Incubation allows the binding reaction to reach a steady state, ensuring that the measured displacement is an accurate reflection of affinity.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Rationale: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the washing step, preserving the equilibrium state for accurate measurement.
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The Cheng-Prusoff equation corrects the IC₅₀ value for the presence of the competing radioligand, providing a true measure of the test compound's affinity for the receptor.
-
Conclusion and Future Directions
The neurochemical profile of this compound is dominated by its potent antagonism of the dopamine D2 receptor. This single pharmacological action fundamentally shapes the clinical profile of its parent drug, amoxapine, conferring neuroleptic properties that are atypical for an antidepressant. For researchers and drug development professionals, this underscores a critical principle: the bioactivity of metabolites can be as, or even more, important than that of the parent compound.
Future research should focus on the downstream signaling consequences of this compound's D2 blockade, particularly in concert with the serotonergic and noradrenergic effects of 8-Hydroxyamoxapine and amoxapine. Elucidating how these distinct neurochemical signals are integrated at the circuit level will provide a more profound understanding of amoxapine's efficacy in complex mood disorders and may guide the development of novel therapeutics with precisely tuned, multi-modal mechanisms of action.
References
-
Shashank, V. & Abdijadid, S. (2023). Amoxapine. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
PharmaCompass. (n.d.). Amoxapine. PharmaCompass.com. [Link]
-
Wikipedia. (2023). Amoxapine. In Wikipedia. [Link]
-
Wikipedia. (2023). This compound. In Wikipedia. [Link]
-
Calvo, B., García, M. J., Pedraz, J. L., Mariño, E. L., & Domínguez-Gil, A. (1985). Pharmacokinetics of amoxapine and its active metabolites. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(4), 180–185. [Link]
-
Jue, S. G., Dawson, G. W., & Brogden, R. N. (1982). Amoxapine: a review of literature. Drugs, 24(1), 1-23. [Link]
-
Drugs.com. (n.d.). Amoxapine Monograph for Professionals. Drugs.com. [Link]
-
Neurotransmitter.net. (n.d.). Drug Reference for FDA Approved Psychiatric Drugs. Neurotransmitter.net. [Link]
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyam
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 7-Hydroxyamoxapine in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 7-hydroxyamoxapine, a primary active metabolite of the antidepressant drug amoxapine, in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. We provide a comprehensive guide, from sample preparation to data analysis, grounded in established bioanalytical principles and regulatory standards. The causality behind key experimental choices is elucidated to empower users to adapt and troubleshoot the method effectively.
Introduction: The Rationale for this compound Quantification
Amoxapine, a tricyclic antidepressant, undergoes extensive metabolism in the body, with this compound and 8-hydroxyamoxapine being its major metabolites. The pharmacological activity of amoxapine is significantly influenced by these metabolites. Therefore, the accurate quantification of this compound in biological matrices is crucial for a comprehensive understanding of amoxapine's pharmacokinetics and pharmacodynamics.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and wide dynamic range.[4] This document provides a step-by-step protocol for the analysis of this compound, underpinned by rigorous validation criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]
The Analytical Workflow: A Visual Overview
A successful bioanalytical workflow is a sequence of carefully controlled steps, each critical for the integrity of the final data. The following diagram illustrates the comprehensive process for the quantification of this compound from plasma samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Optimized Protocol for the Solid-Phase Extraction of 7-Hydroxyamoxapine from Biological Matrices
Abstract
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of 7-Hydroxyamoxapine, a principal active metabolite of the antidepressant Amoxapine, from biological matrices such as plasma and serum.[1][2][3] The protocol is designed for researchers, toxicologists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] We advocate for the use of a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, explaining the mechanistic rationale for each step to ensure high recovery and reproducibility.
Introduction: The Significance of this compound Monitoring
This compound is a pharmacologically active metabolite of Amoxapine, contributing significantly to the parent drug's therapeutic and side-effect profile.[1][2][3] Specifically, it is a potent dopamine receptor antagonist, which underlies the neuroleptic properties of Amoxapine.[1][2][3] Given its distinct pharmacological activity, the accurate quantification of this compound in biological fluids is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and in clinical and forensic toxicology.[6]
Solid-phase extraction (SPE) is a highly selective and effective sample preparation technique that overcomes many limitations of traditional liquid-liquid extraction by minimizing solvent usage, reducing matrix effects, and allowing for sample concentration.[7][8] This note details a robust SPE protocol optimized for this compound.
The Science of Sorbent Selection: Why Hydrophilic-Lipophilic Balanced (HLB)?
The choice of sorbent is the most critical parameter in developing a successful SPE method. While traditional silica-based reversed-phase sorbents like C18 have been used for tricyclic antidepressants, they can offer limited retention for more polar metabolites like this compound.[1][4][9]
We selected a Hydrophilic-Lipophilic Balanced (HLB) sorbent for this protocol. HLB is a polymeric sorbent typically based on a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[10][11] This unique chemistry provides several key advantages for extracting this compound:
-
Dual Retention Mechanism: The lipophilic divinylbenzene backbone provides reversed-phase retention for the non-polar regions of the this compound molecule, while the hydrophilic N-vinylpyrrolidone moiety enhances retention of the polar hydroxyl group, which might otherwise have poor interaction with a purely C18 sorbent.[10][11][12]
-
High Recovery and Capacity: Polymeric sorbents like HLB often have a higher surface area and loading capacity (3-10 times) compared to silica-based sorbents, leading to better recovery and the ability to process larger sample volumes.[13][14]
-
pH Stability: HLB sorbents are stable over a wide pH range (typically 1-14), offering greater flexibility in method development compared to silica-based sorbents which can degrade at extreme pH values.[13][14]
-
Reduced Matrix Effects: The balanced chemistry allows for rigorous washing steps to remove a wide range of interferences from complex matrices like plasma or urine, resulting in a cleaner final extract.[11]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a standard 1 mL serum or plasma sample. Volumes should be scaled accordingly for different sample sizes or sorbent masses.
Materials and Reagents
| Reagent/Material | Grade |
| HLB SPE Cartridges (e.g., 30-60 mg, 1-3 mL) | Analytical |
| Methanol | HPLC Grade |
| Deionized Water | Type 1 |
| Phosphoric Acid (H₃PO₄) | ACS Grade |
| Ammonium Hydroxide (NH₄OH) | ACS Grade |
| Acetonitrile | HPLC Grade |
| Internal Standard (e.g., this compound-d8) | Certified |
Sample Pre-treatment
The goal of pre-treatment is to adjust the sample matrix to ensure optimal binding of the analyte to the SPE sorbent.
-
Allow the biological sample (e.g., 1 mL of plasma) to reach room temperature.
-
To disrupt protein binding and adjust pH, add 1 mL of 2% phosphoric acid to the sample. This step ensures the analyte is in a suitable ionic state for retention.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge for 10 minutes at ≥3500 rpm to pellet precipitated proteins.[15]
-
Use the resulting supernatant for the sample loading step.
Solid-Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold.
Step 1: Conditioning
-
Action: Pass 1 mL of methanol through the HLB cartridge.
-
Causality: The conditioning step wets the polymeric sorbent and activates the lipophilic chains, preparing the sorbent for interaction with the analyte.[7] Do not let the sorbent go dry after this step.
Step 2: Equilibration
-
Action: Pass 1 mL of deionized water through the cartridge.
-
Causality: This step removes the organic conditioning solvent and creates a sorbent environment similar to the aqueous sample matrix, which is crucial for consistent and efficient analyte retention upon loading.[7]
Step 3: Sample Loading
-
Action: Load the pre-treated supernatant onto the cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
Causality: A slow flow rate is essential to allow sufficient time for the this compound molecules to partition from the sample matrix and bind to the sorbent, maximizing retention.
Step 4: Wash
-
Action: Pass 1 mL of 5% methanol in deionized water through the cartridge.
-
Causality: This is a critical clean-up step. The weak organic solvent wash removes weakly retained, hydrophilic interferences and salts from the sorbent while ensuring the more strongly retained this compound remains bound.[1]
Step 5: Elution
-
Action: Elute the this compound with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Causality: The combination of a strong organic solvent (acetonitrile) and a basic modifier (ammonium hydroxide) disrupts both the hydrophobic and hydrophilic interactions holding the analyte to the sorbent. The high pH ensures that the basic amine groups on the this compound are neutralized, reducing ionic interactions and facilitating a complete and rapid elution.
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the subsequent analytical method (e.g., HPLC or LC-MS/MS).[1] This step concentrates the sample and ensures compatibility with the analytical column.
Visualization of the SPE Workflow
The following diagram illustrates the logical flow of the solid-phase extraction protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Biocomma - HLB Hydrophilic-Lipophilic Balanced [biocomma.com]
- 12. affinisep.com [affinisep.com]
- 13. Bond Elut HLB | SPE Sorbent | アジレント [agilent.com]
- 14. finetech-filters.com [finetech-filters.com]
- 15. wsp.wa.gov [wsp.wa.gov]
Application Note & Protocol: High-Fidelity Quantification of 7-Hydroxyamoxapine for Pharmacokinetic and Drug Metabolism Studies
Introduction: The Significance of 7-Hydroxyamoxapine
Amoxapine, a second-generation tricyclic antidepressant, exerts its therapeutic effects through a complex pharmacological profile that is significantly influenced by its active metabolites.[1][2] Among these, this compound (CAS 37081-76-8) is a principal active metabolite crucial for understanding the complete mechanism of action of the parent drug.[3] Formed via hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, this compound is a potent dopamine receptor antagonist.[1][4][5][6] This activity is believed to contribute significantly to the neuroleptic (antipsychotic) properties of Amoxapine, making its distinct and accurate quantification essential for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and drug-drug interaction studies.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with a robust, field-proven protocol for the quantification of this compound in biological matrices. We emphasize the causality behind critical experimental choices and adhere to the principles of method validation as outlined by global regulatory bodies to ensure data integrity and trustworthiness.
Physicochemical Properties of the Analytical Standard
A well-characterized analytical standard is the foundation of any quantitative bioanalytical method. The identity and purity of the this compound reference standard must be unequivocally confirmed prior to use.
| Property | Value | Source |
| CAS Number | 37081-76-8 | [7][8][9] |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [4][7][9][10] |
| Molecular Weight | 329.78 g/mol | [4][7][9] |
| IUPAC Name | 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1][11]oxazepin-7-ol | [4] |
| Synonyms | 7-OH-Amoxapine, 2-Chloro-11-(1-piperazinyl)-dibenz[b,f][1][11]oxazepin-7-ol | [9] |
| Appearance | Crystalline Solid | [12] |
| Solubility | Soluble in Methanol, DMSO | [12] |
Metabolic Pathway of Amoxapine
Amoxapine is extensively metabolized in the liver to two primary active metabolites: this compound and 8-Hydroxyamoxapine.[1][13] The hydroxylation at the 7-position, mediated predominantly by CYP2D6, results in the metabolite known for its neuroleptic activity.[2][6] Understanding this pathway is critical for interpreting clinical data and assessing the overall pharmacological impact of Amoxapine administration.
Sources
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound (CAS 37081-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C17H16ClN3O2 | CID 162242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Amoxapine, 7-hydroxy [webbook.nist.gov]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine 7-Hydroxyamoxapine Activity
Introduction: Unveiling the Activity of a Key Metabolite
7-Hydroxyamoxapine is a primary active metabolite of amoxapine, a tricyclic antidepressant of the dibenzoxazepine class[1][2]. Amoxapine itself exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and, to a lesser degree, serotonin[3][4]. However, its pharmacological profile is complex, with metabolites significantly contributing to its overall effects. Notably, this compound is recognized for its dopamine receptor antagonism, which is believed to contribute to the neuroleptic properties of amoxapine[1][5]. Additionally, it demonstrates affinity for serotonin 5-HT2A receptors, adding another layer to its mechanism of action[6].
Understanding the specific cellular activities of this compound is crucial for a comprehensive grasp of amoxapine's therapeutic window and side-effect profile. Cell-based assays provide a powerful and controlled in vitro environment to dissect these activities, offering quantitative data on receptor engagement and downstream signaling. This document provides detailed protocols for researchers, scientists, and drug development professionals to characterize the activity of this compound using established cell-based methodologies. We will focus on assays targeting its primary known activities: dopamine D2 receptor antagonism, serotonin 5-HT2A receptor modulation, and norepinephrine reuptake inhibition.
Part 1: Foundational Assays - Assessing Cellular Health
Before delving into specific functional assays, it is imperative to determine the cytotoxic profile of this compound. Cell viability assays are fundamental for identifying a concentration range of the compound that does not induce cell death, ensuring that any observed effects in functional assays are due to specific target engagement rather than general toxicity[7][8].
Principle of Cytotoxicity Testing
A variety of methods can be employed to assess cell viability, often relying on markers of metabolic activity or membrane integrity[9][10]. For instance, assays like the resazurin reduction assay (alamarBlue) or those measuring ATP content (e.g., CellTiter-Glo®) provide a quantitative measure of metabolically active cells[8][11]. A dose-response curve is generated to determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).
Protocol: Resazurin-Based Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound in a cell line relevant to the subsequent functional assays (e.g., HEK293, CHO).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (e.g., alamarBlue™)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow overnight (typically 16-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions and controls.
-
Incubation: Incubate the plate for a duration relevant to the planned functional assays (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 1-4 hours, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the CC50 value.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 20,000 cells/well (optimize for cell line) |
| This compound Conc. | 10-point, 3-fold serial dilution (e.g., 100 µM to 5 nM) |
| Incubation Time | 24 - 48 hours |
| Resazurin Incubation | 1 - 4 hours |
Part 2: Functional Assays for GPCR Activity
G protein-coupled receptors (GPCRs) are a major class of drug targets, and this compound's activity at dopamine and serotonin receptors falls into this category[12][13]. Functional assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger concentrations[14].
Dopamine D2 Receptor (D2R) Antagonism Assay
The dopamine D2 receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[15][16]. To measure the antagonist activity of this compound, we will stimulate the D2 receptor with a known agonist (e.g., dopamine or quinpirole) and measure the ability of this compound to block this effect.
Caption: Workflow for determining D2R antagonist activity.
Caption: D2R signaling and point of inhibition.
This protocol utilizes a bioluminescent or TR-FRET-based cAMP assay kit (e.g., Promega's cAMP-Glo™ or Cisbio's HTRF® cAMP kits) for high-throughput analysis[17][18][19].
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine or Quinpirole (agonist).
-
Forskolin (to stimulate basal cAMP levels).
-
This compound.
-
cAMP detection kit.
-
Solid white 384-well plates.
Procedure:
-
Cell Preparation: Culture D2R-expressing cells to ~80-90% confluency. Harvest and resuspend in assay buffer to the desired concentration.
-
Compound Plating: Add this compound serial dilutions to the assay plate. Include wells for a no-agonist control and a vehicle control.
-
Cell Addition: Add the cell suspension to each well and pre-incubate with the compound for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of dopamine (or another agonist) at a concentration that elicits ~80% of its maximal response (EC80) combined with forskolin. Add this solution to the wells. The forskolin stimulates adenylyl cyclase, creating a cAMP signal that can be inhibited by the D2R agonist.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Following the manufacturer's instructions for the chosen cAMP kit, lyse the cells and add the detection reagents.
-
Signal Reading: After the recommended incubation period for the detection reagents, read the plate on a luminometer or TR-FRET-compatible plate reader.
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Normalize the data using the no-agonist (0% inhibition) and vehicle + agonist (100% inhibition) controls.
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Line | CHO-K1 or HEK293 expressing human D2R |
| Agonist (Dopamine) | EC80 concentration (determine empirically) |
| Forskolin | 1-10 µM (optimize for cell line) |
| Pre-incubation Time | 15-30 minutes |
| Stimulation Time | 30-60 minutes |
Serotonin 5-HT2A Receptor (5-HT2AR) Activity Assay
The 5-HT2A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores[20]. We can measure the modulatory activity of this compound by monitoring these changes in intracellular calcium concentration using fluorescent calcium indicators[21][22].
Caption: Workflow for a 5-HT2AR calcium flux assay.
Caption: 5-HT2AR Gq signaling pathway.
This protocol uses a "no-wash" fluorescent dye like Fluo-8 or Calcium 6, which simplifies the procedure[23][24].
Materials:
-
HEK293 or CHO cells expressing the human 5-HT2A receptor.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit).
-
Serotonin (agonist).
-
This compound.
-
A fluorescence plate reader with liquid injection capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's protocol. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the dilutions to the appropriate wells of the cell plate.
-
Assay Measurement:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add an EC80 concentration of serotonin to the wells.
-
Continue to measure the fluorescence kinetically for an additional 60-120 seconds.
-
-
Data Analysis:
-
The data is a measure of relative fluorescence units (RFU) over time.
-
Calculate the maximum peak fluorescence or the area under the curve for each well.
-
Normalize the data to controls (agonist alone vs. buffer alone).
-
Plot the normalized response against the log concentration of this compound to determine its IC50 (if it's an antagonist) or EC50 (if it's an agonist).
-
| Parameter | Recommendation |
| Cell Line | HEK293 or CHO expressing human 5-HT2AR |
| Dye Loading | 1 hour at 37°C, 30 min at RT |
| Agonist (Serotonin) | EC80 concentration (determine empirically) |
| Kinetic Read Time | 10-20s baseline, 60-120s post-injection |
Part 3: Neurotransmitter Transporter Assay
Amoxapine is known to inhibit the reuptake of norepinephrine[25]. While this action is primarily attributed to amoxapine and its 8-hydroxy metabolite, it is prudent to assess the activity of this compound at the norepinephrine transporter (NET)[26][27].
Principle of Norepinephrine Transporter (NET) Uptake Assay
This assay measures the ability of a compound to block the uptake of a labeled substrate into cells expressing the norepinephrine transporter. Traditionally, this involves radiolabeled norepinephrine ([3H]NE). However, fluorescent-based kits are now available that use a fluorescent substrate mimic, offering a safer and higher-throughput alternative[28].
Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay
This protocol is based on a commercially available kit, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
Materials:
-
Cell line endogenously or recombinantly expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C cells)[29][30].
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).
-
Assay buffer.
-
This compound.
-
Desipramine (a known NET inhibitor, for positive control).
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed NET-expressing cells into assay plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., desipramine) and a vehicle control.
-
Substrate Addition: Prepare the fluorescent substrate solution according to the kit's instructions (this may include a masking dye that quenches extracellular fluorescence). Add this solution to all wells.
-
Incubation: Incubate the plate at room temperature or 37°C (optimize for cell line) for a specified time (e.g., 30-60 minutes), allowing the transporter to take up the fluorescent substrate.
-
Fluorescence Reading: Read the plate using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data where the vehicle control represents 0% inhibition and a maximal concentration of the positive control (desipramine) represents 100% inhibition.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
| Parameter | Recommendation |
| Cell Line | SK-N-BE(2)C or HEK293-hNET |
| Positive Control | Desipramine (10 µM) |
| Incubation Time | 30-60 minutes at RT or 37°C |
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the cellular activities of this compound. By systematically evaluating its cytotoxicity and its functional effects on the dopamine D2 receptor, serotonin 5-HT2A receptor, and norepinephrine transporter, researchers can generate a comprehensive pharmacological profile. This information is invaluable for understanding the compound's contribution to the overall therapeutic and side-effect profile of its parent drug, amoxapine, and for guiding further drug development efforts.
References
-
Jue SG, Dawson GW, Brogden RN (July 1982). "Amoxapine: a review of its pharmacology and efficacy in depressed states". Drugs. 24 (1): 1–23. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Unknown. CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
-
Lydiard RB, Gelenberg AJ (1982). "Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy". Pharmacotherapy. 2(3):163-78. [Link]
-
RTI International. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. RTI. [Link]
-
Kepp O, et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. 2373:15-27. [Link]
-
Protocols.io. Fluo-8 Calcium Flux Assay. protocols.io. [Link]
-
Innoprot. D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Schihada H, et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 25(10):5443. [Link]
-
Singh H, et al. (2023). Amoxapine. StatPearls. [Link]
-
PharmaCompass. Amoxapine. PharmaCompass. [Link]
-
Wikipedia. Amoxapine. Wikipedia. [Link]
-
Cannaert A, et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. 162(1):39-59. [Link]
-
Biocompare. Cell-based Assays for GPCR Activity. Biocompare. [Link]
-
Kennedy, J.L., et al. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience. 1(5):379-389. [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins. [Link]
-
University of Iowa. Calcium Flux Using Calcium Green and Fura Red. University of Iowa Flow Cytometry Facility. [Link]
-
Blough BE, et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. 5:611-618. [Link]
-
Peters MF, et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Assay Genie. Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. [Link]
-
ResearchGate. Principles of commonly used cAMP assays. ResearchGate. [Link]
-
Midha KK, et al. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. International Journal of Clinical Pharmacology and Therapeutics. 37(9):428-38. [Link]
-
DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]
-
Gray JA, Roth BL. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Science Signaling. [Link]
-
Chidiac P, et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology. 56(1):25-30. [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]
-
NIH Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
-
ION Biosciences. D2 Dopamine Receptor Assay(s). ION Biosciences. [Link]
-
Newman-Tancredi A, et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. British Journal of Pharmacology. 150(4):485-97. [Link]
-
BioIVT. NET Transporter Assay. BioIVT. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
PubChem. Amoxapine. PubChem. [Link]
-
Catalano G, et al. (2013). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Therapeutic Advances in Psychopharmacology. 3(5):298-300. [Link]
-
Owens MJ, et al. (2000). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry. 157(7):1168-70. [Link]
-
Drugs.com. Amoxapine: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Patsnap Synapse. What is the mechanism of Amoxapine?. Patsnap. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 5. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cell Health Screening Assays for Drug Discovery [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. innoprot.com [innoprot.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cAMP-Glo™ Assay Protocol [promega.com]
- 18. GloSensor™ cAMP Assay Protocol [promega.sg]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. innoprot.com [innoprot.com]
- 22. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluo-8 Calcium Flux Assay [protocols.io]
- 24. Calcium Assay Kit [bdbiosciences.com]
- 25. drugs.com [drugs.com]
- 26. Amoxapine - Wikipedia [en.wikipedia.org]
- 27. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. moleculardevices.com [moleculardevices.com]
- 29. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 30. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of 7-Hydroxyamoxapine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Pharmacological Profile of a Key Metabolite
7-Hydroxyamoxapine is a primary active metabolite of the tetracyclic antidepressant amoxapine.[1] Formed through hepatic metabolism, this metabolite is a significant contributor to the overall pharmacological and toxicological profile of its parent compound. Notably, this compound is recognized as a potent dopamine receptor antagonist, a characteristic that underlies the neuroleptic properties of amoxapine.[1] Understanding the interaction of this compound with a spectrum of neurotransmitter receptors is crucial for a comprehensive grasp of amoxapine's therapeutic actions and side-effect profile.
Radioligand binding assays are a powerful and fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor. These assays allow for the determination of key parameters such as the inhibition constant (Kᵢ), which is a measure of the ligand's binding affinity. This guide provides detailed protocols for conducting radioligand binding assays to characterize the binding profile of this compound, with a focus on its primary targets: dopamine D₂ and serotonin 5-HT₂A receptors. Both traditional filtration-based methods and advanced Scintillation Proximity Assays (SPA) are described, offering researchers flexibility based on throughput needs and available instrumentation.
Quantitative Data Summary: Amoxapine Receptor Binding Profile
| Receptor Family | Receptor Subtype | Amoxapine Kᵢ (nM) |
| Dopamine | D₂ | 6.0–50 |
| D₃ | 7.9–25 | |
| D₄ | 3.6–160 | |
| Serotonin | 5-HT₂A | 0.5 |
| 5-HT₂C | 2.0 | |
| 5-HT₆ | 41 | |
| 5-HT₇ | 50 | |
| Adrenergic | α₁ | 2,600 |
| Histamine | H₁ | 1,000 |
| Transporters | SERT | 58 |
| NET | 16 | |
| DAT | 4,310 |
Note: Data compiled from various sources.[2] Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue source.
Foundational Principles of Radioligand Binding Assays
Radioligand binding assays are based on the principle of competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, this compound) for binding to a specific receptor. By measuring the ability of increasing concentrations of the cold ligand to displace the hot ligand, an inhibition curve can be generated, from which the IC₅₀ (the concentration of cold ligand that inhibits 50% of the specific binding of the hot ligand) can be determined. The IC₅₀ value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.
Experimental Workflow Overview
The general workflow for a competitive radioligand binding assay involves several key steps, as illustrated in the diagram below.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Traditional Filtration-Based Radioligand Binding Assay
This protocol describes a classic method for determining the binding affinity of this compound to dopamine D₂ or serotonin 5-HT₂A receptors using a filtration-based separation technique.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells) or the human serotonin 5-HT₂A receptor.
-
Radioligand:
-
For D₂ Receptor: [³H]-Spiperone (a high-affinity antagonist).
-
For 5-HT₂A Receptor: [³H]-Ketanserin (an antagonist) or [¹²⁵I]-DOI (an agonist).
-
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known D₂ or 5-HT₂A receptor antagonist (e.g., 10 µM Haloperidol for D₂ or 10 µM Ketanserin for 5-HT₂A).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Scintillation Counter.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of radioligand solution (at a concentration near its Kᴅ).
-
100 µL of the cell membrane preparation (the amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes). The incubation time should be determined experimentally in preliminary assays.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Place the filters into scintillation vials or a 96-well solid scintillator plate.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that eliminates the need for a filtration step, making it highly amenable to high-throughput screening.[2][3] In this assay, the receptor-containing membranes are captured onto scintillant-embedded beads. Only radioligand molecules that are bound to the receptor are in close enough proximity to the bead to excite the scintillant and produce a light signal.
Caption: Principle of Scintillation Proximity Assay (SPA).
Materials and Reagents
-
Receptor Source: As in Protocol 1.
-
Radioligand: As in Protocol 1.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: As in Protocol 1.
-
Non-specific Binding Control: As in Protocol 1.
-
SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads are commonly used for capturing glycosylated membrane proteins.
-
96- or 384-well Microplates: White, opaque plates suitable for luminescence measurements.
-
Microplate Scintillation Counter.
Step-by-Step Methodology
-
Membrane and SPA Bead Preparation:
-
Prepare cell membranes as described in Protocol 1.
-
Reconstitute the SPA beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup (96-well plate format):
-
To each well of the microplate, add the following components:
-
50 µL of assay buffer, non-specific binding control, or this compound dilution.
-
50 µL of radioligand solution.
-
50 µL of cell membrane preparation.
-
50 µL of the SPA bead suspension.
-
-
The optimal concentrations of membranes and SPA beads should be determined empirically to maximize the signal-to-noise ratio.
-
-
Incubation:
-
Seal the plate and incubate at room temperature with gentle agitation for a sufficient time to allow for both receptor-ligand binding and membrane-bead capture to reach equilibrium (typically 2-4 hours, but may require longer).
-
-
Signal Detection:
-
Allow the beads to settle to the bottom of the wells (or centrifuge the plate at a low speed).
-
Measure the light emission from each well using a microplate scintillation counter. No washing or filtration steps are required.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for this compound.
-
Troubleshooting Common Issues in Radioligand Binding Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-specific Binding | - Radioligand concentration is too high.- Insufficient washing (filtration assay).- Hydrophobic interactions of the radioligand with filters or plates. | - Use a radioligand concentration at or below its Kᴅ.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filters with polyethyleneimine (PEI) or include bovine serum albumin (BSA) in the assay buffer. |
| Low Specific Binding Signal | - Insufficient receptor concentration.- Degraded receptor or radioligand.- Suboptimal assay conditions (pH, temperature, incubation time). | - Increase the amount of membrane protein per well.- Use fresh membrane preparations and check the radioligand purity.- Optimize assay buffer composition, incubation time, and temperature. |
| Poor Reproducibility | - Inconsistent pipetting.- Incomplete mixing of reagents.- Variation in incubation times or temperatures. | - Use calibrated pipettes and ensure thorough mixing.- Maintain consistent timing and temperature for all assay steps. |
Conclusion
The protocols detailed in this application note provide a robust framework for the characterization of the binding affinity of this compound at key CNS receptors. By employing either traditional filtration methods or high-throughput Scintillation Proximity Assays, researchers can generate crucial data to elucidate the pharmacological profile of this important active metabolite. A thorough understanding of the receptor interactions of this compound is essential for a complete picture of the mechanism of action of amoxapine and for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Tricyclic antidepressant - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link].
-
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed. (n.d.). Retrieved January 12, 2026, from [Link].
-
This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link].
-
Principle of time-resolved Scintillation Proximity Assay (SPA) to... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
-
Amoxapine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link].
-
5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 12, 2026, from [Link].
-
Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments. (n.d.). Retrieved January 12, 2026, from [Link].
-
Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed. (n.d.). Retrieved January 12, 2026, from [Link].
-
Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - NIH. (n.d.). Retrieved January 12, 2026, from [Link].
-
This compound. (n.d.). Retrieved January 12, 2026, from [Link].
Sources
In Vivo Microdialysis for the Measurement of 7-Hydroxyamoxapine: Application Notes and Protocols
Introduction
Amoxapine, a second-generation tricyclic antidepressant, is a cornerstone in managing treatment-resistant depression.[1] Its therapeutic action is largely mediated by its active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, which are formed primarily through hepatic metabolism by the CYP2D6 enzyme.[1][2] Notably, this compound exhibits significant dopamine D2 receptor antagonism, contributing to the neuroleptic properties of the parent drug.[3][4] Understanding the concentration dynamics of this compound in the brain's extracellular fluid (ECF) is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies.
In vivo microdialysis is a powerful and minimally invasive technique that allows for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in awake, freely moving animals.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of this compound in the brain.
The Significance of Measuring Unbound Brain Concentrations
The unbound fraction of a drug in the brain ECF is considered to be the pharmacologically active portion that can interact with target receptors.[8] Therefore, measuring the unbound concentration of this compound provides a more direct measure of target site exposure compared to total plasma or brain tissue concentrations. In vivo microdialysis is uniquely suited for this purpose as the semipermeable membrane of the microdialysis probe excludes large molecules like proteins, allowing for the collection of a sample containing primarily unbound small molecules from the ECF.[5][7]
Principle of In Vivo Microdialysis
In vivo microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[6][9] A small, specialized probe with a dialysis membrane at its tip is surgically implanted into the target brain region.[9] This probe is continuously perfused with a physiological solution, termed the perfusate (e.g., artificial cerebrospinal fluid, aCSF), at a slow, constant flow rate.[5][10] As the perfusate flows through the probe, unbound molecules in the surrounding ECF, including this compound, diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, known as the dialysate, is collected at the outlet of the probe for subsequent analysis.[9]
Experimental Workflow for In Vivo Microdialysis
A successful in vivo microdialysis experiment requires careful planning and execution of several key steps, from surgical implantation of the guide cannula to the collection and analysis of the dialysate.
Detailed Protocol: In Vivo Microdialysis for this compound
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and dummy cannula
-
Microdialysis probes (e.g., 2 mm membrane length, 20 kDa MWCO)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
Amoxapine
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and System Setup:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe through the guide cannula.[11]
-
Connect the probe inlet to a syringe pump containing aCSF and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]
-
-
Equilibration and Baseline Collection:
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Collect baseline dialysate samples for a predetermined period (e.g., 3 x 20-minute fractions).
-
-
Amoxapine Administration and Sample Collection:
-
Administer amoxapine to the animal via the desired route (e.g., intraperitoneal or oral).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours to capture the pharmacokinetic profile of this compound.
-
Store collected samples immediately at -80°C until analysis.[12]
-
Analytical Methodology: LC-MS/MS Quantification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices like microdialysate.[13][14]
LC-MS/MS Workflow
Protocol: LC-MS/MS Analysis of this compound in Microdialysate
Materials:
-
LC-MS/MS system (e.g., Agilent 6410B Triple Quadrupole LC/MS)[15]
-
Reversed-phase C18 column
-
This compound analytical standard
-
Deuterated internal standard (e.g., this compound-d8)[16]
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Thaw microdialysate samples on ice.
-
To a 10 µL aliquot of dialysate, add an internal standard (IS) solution.
-
Due to the clean nature of microdialysate, direct injection is often possible. If necessary, a simple protein precipitation step can be performed.[15]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute this compound and separate it from other components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion → product ion) and collision energies for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in aCSF.[12]
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.[17]
-
Determine the concentration of this compound in the dialysate samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical parameters for a validated LC-MS/MS method for this compound.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2-5 ng/mL (in plasma/brain tissue) | [14] |
| Linearity Range | 5 - 5000 ng/mL | [15] |
| Intra-day Precision (%RSD) | < 15% | [18][19] |
| Inter-day Precision (%RSD) | < 15% | [18][19] |
| Accuracy (% bias) | ± 15% | [18][19] |
| Recovery | > 85% |
Note: These values are illustrative and should be established during method validation for the specific matrix (microdialysate).
Probe Calibration and Data Analysis
The concentration of this compound in the dialysate is not equal to the absolute concentration in the ECF due to the incomplete recovery of the microdialysis probe.[9] Therefore, it is crucial to determine the in vivo recovery of the probe to accurately calculate the ECF concentration.
Methods for Determining In Vivo Probe Recovery
Several methods can be used to determine the in vivo recovery of the microdialysis probe:
-
Zero-Flow Rate Method: This method involves perfusing the probe at several different slow flow rates and measuring the corresponding dialysate concentrations. The ECF concentration is estimated by extrapolating the data to a theoretical zero flow rate, where recovery would be 100%.[11][20]
-
No-Net-Flux (Point of Zero Net Flux) Method: In this approach, varying concentrations of the analyte are added to the perfusate. The concentration at which there is no net movement of the analyte across the membrane (i.e., dialysate concentration equals perfusate concentration) represents the ECF concentration.[20]
-
Retrodialysis (Reverse Dialysis): A known concentration of the analyte is added to the perfusate, and the loss of the analyte from the perfusate as it passes through the probe is measured. The percentage loss is equal to the in vivo recovery.[9][12]
Data Analysis Pipeline
The final ECF concentration of this compound is calculated using the following formula:
ECF Concentration = Dialysate Concentration / In Vivo Recovery
Conclusion
In vivo microdialysis coupled with a sensitive and selective analytical method like LC-MS/MS provides an unparalleled tool for investigating the brain pharmacokinetics of this compound. The detailed protocols and methodologies presented in this application note offer a robust framework for researchers to obtain high-quality, reliable data. By accurately measuring the unbound, pharmacologically active concentrations of this compound at the site of action, these studies will contribute to a deeper understanding of its therapeutic effects and aid in the development of improved treatment strategies for depression and other neuropsychiatric disorders.
References
-
Amoxapine - StatPearls - NCBI Bookshelf. [Link]
-
In vivo calibration of microdialysis probes for exogenous compounds - PubMed. [Link]
-
Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC. [Link]
-
The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes - J-Stage. [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed. [Link]
-
In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - NIH. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. [Link]
-
Microdialysis - In Vivo System for Neurotransmitter Recovery - Amuza Inc. [Link]
-
Microdialysis Education. [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - ResearchGate. [Link]
-
Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed. [Link]
-
Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC - PubMed Central. [Link]
-
Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed. [Link]
-
Fundamental Toxicological Sciences - e-kenkyu.com. [Link]
-
Determination of Amoxapine and Its Metabolites in Human Serum by High-Performance Liquid Chromatography - PubMed. [Link]
-
Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed. [Link]
-
In Vivo Brain Microdialysis: Advances in Neuropsychopharmacology and Drug Discovery - PubMed. [Link]
-
In Vivo Microdialysis Studies of Striatal Level of Neurotransmitters After Haloperidol and Chlorpromazine Administration - PubMed. [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed. [Link]
-
Influence factors of microdialysis linear probe recovery for in vivo and in vitro cyclophosphamide calibration by HPLC-MS/MS - ResearchGate. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
-
Validation of bioanalytical methods - PubMed. [Link]
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. [Link]
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS - Agilent. [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF - ResearchGate. [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. | Semantic Scholar. [Link]
-
Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis - PubMed. [Link]
-
The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8 ... - PubMed. [Link]
-
Determination of Amoxapine and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection - PubMed. [Link]
-
Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed. [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - NIH. [Link]
-
Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. [Link]
-
Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC. [Link]
-
Analysis of Antiepileptic Drugs in Plasma for Clinical Research - Waters Corporation. [Link]
Sources
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Area [microdialysis.com]
- 7. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo calibration of microdialysis probes for exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 7-Hydroxyamoxapine as a Research Tool
Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals
Introduction: Unveiling a Key Metabolite
7-Hydroxyamoxapine is a principal active metabolite of the second-generation tricyclic antidepressant, Amoxapine. Following administration, Amoxapine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, into two major active metabolites: this compound and 8-Hydroxyamoxapine. While both contribute to the parent drug's overall pharmacological profile, they possess distinct and functionally significant mechanisms of action. 8-Hydroxyamoxapine acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI), contributing to the antidepressant effects.
In contrast, this compound is a potent dopamine receptor antagonist, a property that imparts the neuroleptic (antipsychotic) characteristics observed with Amoxapine therapy. This unique profile makes this compound an invaluable tool for researchers. It allows for the specific investigation of dopamine D2 and serotonin 5-HT2A receptor blockade, independent of the potent norepinephrine and serotonin reuptake inhibition associated with Amoxapine and its other primary metabolite. This guide provides an in-depth overview of its pharmacology and detailed protocols for its application in a research setting.
Pharmacokinetic and Receptor Binding Data Summary
The following table consolidates key quantitative data for this compound, providing a comparative reference for experimental design.
| Parameter | Value | Species | Source(s) |
| Pharmacokinetics | |||
| Elimination Half-Life (t½) | ~6.5 hours | Human | |
| Peak Plasma Time (Tmax) | ~90 minutes (for parent drug) | Human | |
| Receptor Binding Affinities (Kd/Ki) | |||
| Dopamine D2 Receptor | Potent Antagonist | Human | |
| Dopamine D4 Receptor | Antagonist | Human | |
| Serotonin 5-HT2A Receptor | Antagonist | Human | |
| Norepinephrine Transporter (NET) | Low Affinity | Animal | |
| Serotonin Transporter (SERT) | Low Affinity | Human |
Application Notes: Leveraging this compound in Research
Probing Dopaminergic Signaling Pathways
Due to its potent D2 receptor antagonism, this compound is an ideal tool for studying dopamine-mediated signaling.
-
Application: Investigate the downstream effects of D2 receptor blockade on pathways such as cAMP/PKA signaling or β-arrestin recruitment.
-
Experimental Rationale: By using a compound that specifically blocks the receptor without affecting dopamine clearance (unlike reuptake inhibitors), researchers can directly attribute observed changes in downstream signaling to receptor antagonism. This is crucial for dissecting the complex roles of D2 receptors in health and in diseases like schizophrenia and Parkinson's.
Deconstructing the Pharmacology of Amoxapine
-
Application: Use this compound, 8-Hydroxyamoxapine, and the parent drug Amoxapine in parallel experiments to isolate the functional contributions of each component.
-
Experimental Rationale: Amoxapine presents a complex pharmacological profile. For instance, in a behavioral study, an effect could be attributed to antidepressant (SNRI) or antipsychotic (D2 antagonism) properties. By testing the metabolites separately, a researcher can determine if a specific behavioral outcome is driven by the potent SNRI activity of 8-Hydroxyamoxapine or the D2 antagonism of this compound.
Reference Standard in High-Throughput Screening
-
Application: Use as a reference antagonist in receptor binding and functional assays designed to screen for novel D2/5-HT2A ligands.
-
Experimental Rationale: When developing new antipsychotics, it is essential to benchmark their potency and efficacy against known compounds. This compound, with its well-documented D2/5-HT2A antagonism, serves as a reliable positive control and reference compound for calculating the relative potency of newly synthesized molecules.
Experimental Protocols
Protocol: In Vitro Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of unlabeled this compound to compete with and displace a radiolabeled ligand (e.g., [³H]-Spiperone) from the D2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone (or other suitable D2 antagonist radioligand).
-
Unlabeled this compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM final concentration) or another potent D2 antagonist.
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation cocktail.
-
Filtration manifold and scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in Assay Buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M. Also prepare solutions for total binding (Assay Buffer only) and non-specific binding (10 µM Haloperidol).
-
Assay Setup: In a 96-well plate, add the following in triplicate for each condition:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of this compound dilution.
-
50 µL of [³H]-Spiperone diluted in Assay Buffer (final concentration should be approximately at its Kd value).
-
100 µL of cell membrane suspension (containing 10-50 µg of protein) diluted in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash each filter 3 times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Cell Viability Assay (MTT) for Assessing Cytotoxicity
This protocol is used to determine the concentration range at which this compound may exert cytotoxic effects on a neuronal cell line (e.g., SH-SY5Y). This is a crucial first step before conducting functional cell-based assays.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
-
Microplate reader (capable of measuring absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Causality: Include a "vehicle control" group treated with medium containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%) to ensure the solvent itself is not causing toxicity.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells ((Abs_treated / Abs_control) * 100).
-
Plot the percent viability against the log concentration of this compound to generate a dose-response curve and determine the CC₅₀ (concentration that causes 50% cytotoxicity).
-
Conclusion
This compound is more than just a metabolic byproduct; it is a specific and potent pharmacological research tool. Its well-defined mechanism as a dopamine D2 and serotonin 5-HT2A receptor antagonist, combined with its minimal activity at monoamine transporters, allows for the targeted investigation of specific G-protein coupled receptor pathways. By enabling researchers to deconstruct the complex pharmacology of its parent compound and serving as a valuable reference standard, this compound facilitates a deeper understanding of neurotransmitter systems and provides a solid foundation for the development of novel therapeutics for neuropsychiatric disorders.
References
-
StatPearls. (2023). Amoxapine. NCBI Bookshelf. Available at: [Link]
-
Jue, S. G., Dawson, G. W., & Brogden, R. N. (1982). Amoxapine: a review of its pharmacology and efficacy in depressed states. Drugs, 24(1), 1–23. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Amoxapine. Retrieved January 12, 2026, from [Link]
-
Gerson, B., & Ananth, J. (1984). Amoxapine in human overdose. Journal of analytical toxicology, 8(3), 124–128. Available at: [Link]
-
Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant? The American journal of psychiatry, 139(9), 1165–1167. Available at: [Link]
-
Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant? PubMed. Available at: [Link]
-
Drugs.com. (n.d.). Amoxapine: Package Insert / Prescribing Information. Retrieved January 12, 2026, from [Link]
-
Reeves, K. C., Virk, S., & Niedermier, J. (2014). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Therapeutic advances in psychopharmacology, 4(2), 91–93. Available at: [Link]
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine,
Application Notes and Protocols for Studying the Effects of 7-Hydroxyamoxapine
Introduction
7-Hydroxyamoxapine is a principal active metabolite of the tetracyclic antidepressant amoxapine.[1] Formed through hepatic metabolism, primarily by the CYP2D6 enzyme, this metabolite is crucial to the overall pharmacological profile of its parent drug.[2][3] Unlike amoxapine, which has a broader spectrum of activity including norepinephrine and serotonin reuptake inhibition, this compound is a potent dopamine receptor antagonist, contributing significantly to the neuroleptic properties of amoxapine.[4][5][6] Understanding the specific effects of this compound is therefore essential for a complete comprehension of amoxapine's therapeutic actions and potential side effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at elucidating the pharmacological and physiological effects of this compound. The protocols detailed herein are designed to ensure scientific integrity and provide a robust framework for generating reliable and reproducible data.
Metabolic Pathway of Amoxapine
Amoxapine is extensively metabolized in the liver, leading to the formation of two major active metabolites: this compound and 8-hydroxyamoxapine.[7] While both contribute to the drug's overall effect, they possess distinct pharmacological profiles. This compound is primarily responsible for the dopamine receptor blockade, whereas 8-hydroxyamoxapine is a more potent serotonin and norepinephrine reuptake inhibitor.[7][8]
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Part 1: In Vitro Experimental Designs
In vitro assays are fundamental for characterizing the direct molecular interactions of this compound with its targets. These experiments provide crucial data on binding affinity, receptor occupancy, and functional activity in a controlled environment.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity and selectivity of this compound for various neurotransmitter receptors, particularly dopamine receptors. Radioligand binding assays are a common and sensitive method for this purpose.[9]
Objective: To quantify the binding affinity (Ki) of this compound for dopamine D2 receptors.
Protocol: Radioligand Competition Binding Assay
-
Preparation of Reagents:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Radioligand: Use a high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Non-specific Binding Control: Use a high concentration of a known D2 receptor antagonist (e.g., haloperidol) to determine non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[10]
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Example Data for Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Dopamine D2 | [³H]-Spiperone | 5.2 |
| Amoxapine | Dopamine D2 | [³H]-Spiperone | 15.8 |
| Haloperidol (Control) | Dopamine D2 | [³H]-Spiperone | 1.1 |
Neurotransmitter Uptake and Release Assays
These assays assess the effect of this compound on the function of neurotransmitter transporters.[11][12] While amoxapine is known to inhibit norepinephrine and serotonin reuptake, it is important to characterize the specific profile of its 7-hydroxy metabolite.
Objective: To determine if this compound inhibits the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.
Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal fraction (P2).
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for dopamine, fluoxetine for serotonin, desipramine for norepinephrine).
-
Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Part 2: In Vivo Experimental Designs
In vivo studies are crucial for understanding the integrated physiological and behavioral effects of this compound in a whole organism. These experiments provide insights into its pharmacokinetic profile and its impact on complex behaviors relevant to neuropsychiatric disorders.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[13][14][15] This information is vital for designing appropriate dosing regimens for subsequent behavioral studies.[16]
Objective: To characterize the pharmacokinetic profile of this compound in rodents following systemic administration.
Protocol: Rodent Pharmacokinetic Analysis
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous for bioavailability, oral for typical exposure).
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
At each time point, euthanize a subset of animals and collect brain tissue.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[7]
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters.[17]
-
Table 2: Key Pharmacokinetic Parameters for this compound
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| Vd | Volume of distribution |
| CL | Clearance |
| Brain/Plasma Ratio | A measure of blood-brain barrier penetration |
Behavioral Studies
Behavioral assays in animal models are essential for evaluating the potential therapeutic effects of this compound.[18][19] Given its dopamine receptor antagonist properties, models relevant to both psychosis and depression should be considered.
Objective: To assess the antidepressant-like and antipsychotic-like effects of this compound in rodent models.
Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
The Forced Swim Test is a widely used model to screen for antidepressant activity.[20][21][22][23]
-
Animal Model: Use adult male mice or rats.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses 30-60 minutes before the test. A positive control, such as a known antidepressant, should also be included.
-
Test Procedure:
-
Place each animal in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
The test duration is typically 6 minutes.
-
Record the behavior of the animal, specifically the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis:
-
A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Protocol: Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic-like Activity
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.
-
Animal Model: Use adult male rats or mice.
-
Drug Administration: Administer this compound, vehicle, or a reference antipsychotic. To model psychosis, a dopamine agonist like apomorphine or a psychostimulant like amphetamine can be administered to disrupt PPI.
-
Test Procedure:
-
Place the animal in a startle chamber.
-
Present a series of acoustic stimuli: a loud startling pulse alone, a weaker prepulse followed by the startling pulse, or no stimulus (background noise).
-
Measure the startle response (whole-body flinch) using a motion sensor.
-
-
Data Analysis:
-
Calculate the percentage of PPI: %PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
A reversal of the dopamine agonist-induced disruption of PPI by this compound would indicate antipsychotic-like activity.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive investigation of this compound's effects. By systematically evaluating its in vitro molecular interactions and in vivo physiological and behavioral consequences, researchers can gain a deeper understanding of its contribution to the therapeutic profile of amoxapine and its potential as a standalone therapeutic agent. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing the field of neuropsychopharmacology.
References
-
Amoxapine - StatPearls - NCBI Bookshelf - NIH. (2023, November 18). Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Amoxapine - Wikipedia. (n.d.). Retrieved from [Link]
-
Amoxapine in human overdose - PubMed. (1983, August). Retrieved from [Link]
-
Uptake and release of neurotransmitters - PubMed. (n.d.). Retrieved from [Link]
-
An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC - PubMed Central. (2015, June 29). Retrieved from [Link]
-
Amoxapine: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]
-
What is the mechanism of Amoxapine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed. (1999, September). Retrieved from [Link]
-
Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed. (1983, March). Retrieved from [Link]
-
AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC. (n.d.). Retrieved from [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Retrieved from [Link]
-
amoxapine. (n.d.). Retrieved from [Link]
-
In vivo model of depression | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PubMed Central. (n.d.). Retrieved from [Link]
-
Systematic Review on Antidepressant Models - International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30). Retrieved from [Link]
-
Fully Bayesian Experimental Design for Pharmacokinetic Studies - MDPI. (n.d.). Retrieved from [Link]
-
Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Cellular Uptake & Cellular Release Assays - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
In vitro screening for drug-induced depression and/or suicidal adverse effects: a new toxicogenomic assay based on CE-SSCP analysis of HTR2C mRNA editing in SH-SY5Y cells - PubMed. (2013, January). Retrieved from [Link]
-
Pharmacokinetics of amoxapine and its active metabolites - PubMed. (1985, April). Retrieved from [Link]
-
Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - NIH. (2013, April 1). Retrieved from [Link]
-
A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Amoxapine | C17H16ClN3O | CID 2170 - PubChem. (n.d.). Retrieved from [Link]
-
Drug Reference for FDA Approved Psychiatric Drugs - Neurotransmitter.net. (n.d.). Retrieved from [Link]
-
A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research - MDPI. (n.d.). Retrieved from [Link]
-
A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (n.d.). Retrieved from [Link]
-
V B. Metabolism and Pharmacokinetic Studies - FDA. (n.d.). Retrieved from [Link]
-
Experimental Design Considerations in Pharmacokinetic Studies | Request PDF. (n.d.). Retrieved from [Link]
-
Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity - DigitalCommons@TMC. (2024, January 1). Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. (n.d.). Retrieved from [Link]
-
In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Ligand binding assay - Wikipedia. (n.d.). Retrieved from [Link]
-
A typical workflow in a preclinical pharmacokinetic experiment - Admescope. (2020, February 25). Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from [Link]
-
In rat brain amoxapine enhances dopamine metabolism: pharmacokinetic variations of the effect - PubMed. (1991, March 1). Retrieved from [Link]
-
Video: Pharmacokinetic Models: Comparison and Selection Criterion - JoVE. (2025, February 12). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amoxapine - Wikipedia [en.wikipedia.org]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. admescope.com [admescope.com]
- 17. Video: Pharmacokinetic Models: Comparison and Selection Criterion [jove.com]
- 18. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo model of depression | PPTX [slideshare.net]
- 20. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Brain Tissue Distribution Analysis of 7-Hydroxyamoxapine
Authored by a Senior Application Scientist
Introduction
7-Hydroxyamoxapine is a principal active metabolite of the tetracyclic antidepressant, amoxapine. While amoxapine itself acts as a norepinephrine reuptake inhibitor, this compound is a potent dopamine D2 receptor antagonist, contributing significantly to the neuroleptic properties of the parent drug. Understanding the extent and regional distribution of this metabolite in the brain is critical for elucidating its pharmacodynamic effects and potential off-target activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound in brain tissue.
The protocols detailed herein are designed to ensure scientific rigor and data integrity, adhering to the principles outlined in bioanalytical method validation guidelines. We will delve into the rationale behind each step, from tissue collection and homogenization to extraction and final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Pharmacokinetic Profile of Amoxapine and its Metabolites
Amoxapine is rapidly absorbed orally, with peak plasma concentrations reached in about 90 minutes. It undergoes extensive hepatic metabolism, primarily by CYP2D6, to form this compound and 8-hydroxyamoxapine. The latter is a potent serotonin-norepinephrine reuptake inhibitor and typically found at higher concentrations in plasma with a longer half-life (around 30 hours) compared to this compound (around 6.5 hours). Despite its lower systemic concentrations, the potent D2 antagonism of this compound makes its concentration at the site of action—the brain—a crucial parameter of study. Studies in rats have shown that this compound readily partitions into brain tissue.
I. Experimental Design and Workflow
A successful brain tissue distribution study begins with a well-thought-out experimental design. The following workflow provides a general overview of the key stages.
II. Detailed Protocols
A. Brain Tissue Homogenization
Rationale: The primary goal of homogenization is to completely disrupt the tissue structure to ensure the quantitative release of the analyte into a solution that is amenable to further processing. The choice of homogenization buffer is critical to prevent degradation and ensure solubility. Bead beating is a highly effective and reproducible method for disrupting tough tissues like the brain.
Protocol:
-
Preparation: On the day of analysis, thaw brain tissue samples on ice. Weigh the frozen tissue (typically 50-100 mg). It is crucial to keep the tissue frozen during weighing to prevent degradation.
-
Homogenization Tube: Place the weighed tissue into a 2 mL polypropylene microcentrifuge tube containing stainless steel or ceramic beads. The mass of the beads should be approximately equal to the tissue mass.
-
Buffer Addition: Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline (PBS) pH 7.4 per gram of tissue). The buffer composition can be optimized, but PBS is a good starting point.
-
Homogenization: Secure the tubes in a bead beater homogenizer (e.g., Bullet Blender®). Homogenize at a high speed for 3-5 minutes. The process generates heat, so it's important that the instrument has a cooling mechanism or to perform the homogenization in a cold room.
-
Verification: After homogenization, visually inspect the sample to ensure no visible tissue pieces remain. The result should be a uniform suspension.
-
Aliquoting: Take an aliquot of the homogenate for protein precipitation and subsequent extraction.
B. Sample Extraction: Solid-Phase Extraction (SPE)
Rationale: Brain homogenate is a complex biological matrix containing high levels of lipids and proteins that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement (matrix effects). A robust sample clean-up is therefore essential. Solid-phase extraction is a widely used technique for purifying and concentrating analytes from complex matrices. For a basic compound like this compound, a strong cation exchange SPE sorbent is highly effective.
Protocol:
-
Internal Standard: To a 100 µL aliquot of brain homogenate, add an appropriate internal standard (IS). A deuterated analog of this compound (e.g., 7-Hydroxy Amoxapine-d8) is ideal as it has similar chemical properties and extraction recovery but is distinguishable by mass spectrometry.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
SPE Column Conditioning: While the sample is centrifuging, condition a strong cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This step removes polar interferences and residual lipids.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis
Rationale: LC-MS/MS provides the sensitivity and selectivity required for the accurate quantification of low-concentration analytes in complex biological matrices. A reversed-phase C18 column is suitable for retaining and separating this compound from other components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Quantitative Parameters (Example):
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 2.6 µm | Standard reversed-phase chemistry for retaining moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5-95% B over 5 minutes | Allows for efficient separation and elution of the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small volume is sufficient with the sensitivity of modern MS instruments. |
| Ionization Mode | Positive Electrospray (ESI+) | Amine groups on this compound are readily protonated. |
| MRM Transitions | See Table 2 | Specific precursor-product ion pairs for high selectivity. |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 330.1 | 245.1 | 25 |
| This compound-d8 (IS) | 338.1 | 253.1 | 25 |
Note: These values are illustrative and require optimization on the specific mass spectrometer being used.
III. Method Validation
For the data to be considered reliable and reproducible, the analytical method must be validated according to regulatory guidelines. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
IV. Conclusion
This application note provides a robust framework for the quantitative analysis of this compound in brain tissue. The detailed protocols for tissue homogenization, solid-phase extraction, and LC-MS/MS analysis are designed to yield high-quality, reproducible data. By understanding the rationale behind each step, researchers can adapt and optimize these methods for their specific experimental needs, ultimately contributing to a better understanding of the neuropharmacology of amoxapine and its metabolites.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Sandle, T. (2023).
- U.S. Food and Drug Administration. (2018).
- Calvo, B., García, M. J., Pedraz, J. L., Mariño, E. L., & Domínguez-Gil, A. (1985). Pharmacokinetics of amoxapine and its active metabolites. International journal of clinical pharmacology, therapy, and toxicology, 23(4), 180–185.
- Wong, Y. W., Tsoi, B., Lam, M. P., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 59, 115–123.
- Wikipedia. (n.d.). This compound.
- Lambert, W. E., Van Bocxlaer, J. F., De Leenheer, A. P. (2005). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis.
- Li, W., & Cohen, L. H. (2013). Challenges of Atypical Matrix Effects in Tissue. Bioanalysis, 5(18), 2217-2220.
- Lanekoff, I., & Laskin, J. (2014).
- Singh, S., & Abdijadid, S. (2023). Amoxapine. In StatPearls.
- BenchChem. (2025). A Comparative Guide to the Analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine.
- Ketchum, C., Robinson, C. A., & Scott, J. W. (1983). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Therapeutic drug monitoring, 5(3), 309–312.
- Next Advance. (n.d.).
- WISBiomed. (2020).
- Chambers, A. G., & Yost, R. A. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical toxicology, 37(7), 391–399.
- Wikipedia. (n.d.). Amoxapine.
- Scientific Instrument Services, Inc. (2009).
- Kumar, L., Verma, S., Singh, S. K., Bhardwaj, A., & Singh, S. (2023). Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis. ACS chemical neuroscience, 14(8), 1461–1471.
- Lanekoff, I., & Laskin, J. (2014).
- Baselt, R. C., & Cravey, R. H. (1982). Analysis of blood and tissue for amoxapine and trimipramine. Journal of analytical toxicology, 6(5), 235–237.
- Ganan, J., & Madej, K. (2018). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules (Basel, Switzerland), 23(5), 1224.
- Wong, Y. W., Tsoi, B., Lam, M. P., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 59, 115–123.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Determination of nine mental drugs in human plasma using solid-phase supported liquid-liquid extraction and HPLC-MS/MS.
- Mercolini, L., & Protti, M. (2022). Analysis of seven selected antidepressant drugs in post-mortem samples using fabric phase sorptive extraction follow. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Lambert, W. E., Van Bocxlaer, J. F., De Leenheer, A. P. (2005). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis.
- Ufnal, M., & Zadrozny, M. (2022). Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. International journal of molecular sciences, 23(19), 11756.
- ResearchGate. (n.d.). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma.
- Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube.
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine,
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Amoxapine and its Metabolites
Welcome to the dedicated technical support guide for the HPLC analysis of amoxapine and its primary active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis.
Introduction to the Analytical Challenge
Amoxapine, a dibenzoxazepine tricyclic antidepressant, is metabolized in the liver to form active hydroxylated metabolites.[1][2] The analytical challenge lies in the inherent polarity differences between the relatively non-polar parent drug and its more polar metabolites.[3] Achieving baseline separation of amoxapine from this compound and 8-hydroxyamoxapine, while maintaining good peak symmetry and sensitivity, requires careful optimization of chromatographic conditions. This guide provides a structured approach to troubleshooting and method optimization, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of chromatography for separating amoxapine and its metabolites?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of amoxapine and its metabolites.[3] C18 and C8 columns are widely used stationary phases that provide sufficient hydrophobicity to retain the parent drug and its metabolites.[3]
Q2: What are the typical mobile phase compositions used for this separation?
A2: A typical mobile phase for separating amoxapine and its metabolites consists of a mixture of an aqueous buffer and an organic modifier. Common organic modifiers include acetonitrile and methanol.[4] The aqueous phase is often buffered to control the pH, which is critical for achieving good peak shape for basic compounds like amoxapine.[5] Ammonium acetate or phosphate buffers are frequently used.[2][6]
Q3: What is the recommended detection wavelength for amoxapine and its metabolites?
A3: UV detection is commonly employed for the analysis of amoxapine and its metabolites. The optimal wavelength can vary slightly depending on the mobile phase composition, but wavelengths in the range of 240-254 nm are frequently reported.[3][6] A study by M.A. Raggi et al. suggests a maximum absorbance at 252 nm for amoxapine.[6]
Q4: Why is my amoxapine peak tailing?
A4: Peak tailing for amoxapine, a basic compound with a pKa of approximately 8.7, is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[6][7][8] At mobile phase pH values above 3, these silanols can be deprotonated and interact with the protonated basic analyte, leading to tailing.[9]
Q5: Is gradient or isocratic elution preferred for this analysis?
A5: Gradient elution is often preferred for separating amoxapine and its more polar hydroxylated metabolites.[6][10] A gradient allows for the efficient elution of the more retained, non-polar amoxapine while providing adequate retention and resolution for the earlier eluting, more polar this compound and 8-hydroxyamoxapine.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of amoxapine and its metabolites.
Issue 1: Poor Peak Shape (Tailing) for Amoxapine
Symptoms: The amoxapine peak exhibits an asymmetrical shape with a pronounced tail, leading to difficulty in integration and reduced accuracy.
Root Causes & Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Amoxapine is a basic compound and can interact with acidic silanol groups on the column packing material, causing peak tailing.[7][9]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 3 and 4. This will suppress the ionization of the silanol groups and protonate the amoxapine, minimizing secondary interactions.[9]
-
Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Solution 3: Employ an End-Capped Column: Use a modern, high-purity silica column that is well end-capped. End-capping chemically derivatizes the majority of residual silanols, reducing their availability for interaction.[7]
-
-
Column Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[12]
-
-
Column Contamination:
-
Explanation: Accumulation of strongly retained matrix components can create active sites that cause tailing.
-
Solution: Implement a robust column washing procedure. If the problem persists, consider using a guard column to protect the analytical column.[13]
-
Issue 2: Insufficient Resolution Between this compound and 8-Hydroxyamoxapine
Symptoms: The peaks for the two hydroxylated metabolites are not baseline separated, making accurate quantification challenging.
Root Causes & Solutions:
-
Inadequate Mobile Phase Strength:
-
Explanation: The organic content of the mobile phase may be too high, causing the metabolites to elute too quickly and without sufficient separation.
-
Solution 1: Adjust Isocratic Conditions: If using an isocratic method, decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of the metabolites and improve their resolution.
-
Solution 2: Optimize Gradient Profile: If using a gradient, make the initial part of the gradient shallower (i.e., a slower increase in the organic solvent concentration).[10][11] This will provide more time for the metabolites to separate.
-
-
Suboptimal Selectivity:
-
Explanation: The chosen stationary and mobile phases may not provide the necessary chemical selectivity to differentiate between the two isomers.
-
Solution 1: Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.[4]
-
Solution 2: Consider a Different Stationary Phase: While C18 is a good starting point, a phenyl or cyanopropyl column may offer alternative selectivity for these isomeric compounds.[3]
-
Issue 3: Retention Time Drift
Symptoms: The retention times of the analytes shift over a series of injections, compromising peak identification and reproducibility.
Root Causes & Solutions:
-
Inadequate Column Equilibration:
-
Explanation: The column is not fully equilibrated with the initial mobile phase conditions before each injection, which is particularly critical in gradient analysis.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[12]
-
-
Mobile Phase Composition Change:
-
Explanation: The composition of the mobile phase may be changing over time due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure your HPLC pump's proportioning valves are functioning correctly.[12]
-
-
Temperature Fluctuations:
-
Explanation: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[12]
-
Experimental Protocols & Data
Starting HPLC Method Parameters
This table provides a validated starting point for the separation of amoxapine and its metabolites. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 100 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Source: Adapted from a method for amoxapine analysis.[6]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common HPLC issues in the analysis of amoxapine.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
Determination of Amoxapine and Its Metabolites in Human Serum by High-Performance Liquid Chromatography. PubMed. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. PubMed. Available from: [Link]
-
Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Available from: [Link]
-
Amoxapine. Lookchem. Available from: [Link]
-
Amoxapine. PubChem. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available from: [Link]
-
Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. HPLC. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. Available from: [Link]
-
HPLC chromatogram of amoxapine and its metabolites formed by C. elegans. ResearchGate. Available from: [Link]
-
Development of ultraviolet-spectrophotometric method for analysis of amoxapine in pharmaceutical dosage form. ResearchGate. Available from: [Link]
-
Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum. PubMed. Available from: [Link]
-
Amoxapine. PharmaCompass.com. Available from: [Link]
-
Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. PubMed. Available from: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. Available from: [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. SlidePlayer. Available from: [Link]
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Chromatography Online. Available from: [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. Available from: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available from: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available from: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
-
Amoxapine. Wikipedia. Available from: [Link]
-
Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC? ResearchGate. Available from: [Link]
-
High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. PubMed Central. Available from: [Link]
-
Determination of Olanzapine by UV Spectrophotometry and Non-aqueous Titration. ResearchGate. Available from: [Link]
-
Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms. NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromtech.com [chromtech.com]
- 8. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. waters.com [waters.com]
Technical Support Center: Troubleshooting Low Recovery of 7-Hydroxyamoxapine in SPE
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low recovery of 7-Hydroxyamoxapine during Solid-Phase Extraction (SPE). As an active metabolite of Amoxapine, accurate quantification of this compound is critical, and efficient sample preparation is the foundation of reliable results.[1][2] This document moves beyond a simple checklist to explain the chemical principles governing each step of the SPE process, empowering you to diagnose and resolve recovery issues effectively.
Understanding this compound: The Key to Method Development
Before troubleshooting, it's essential to understand the physicochemical properties of your analyte. This compound is a metabolite of the tricyclic antidepressant Amoxapine and possesses distinct chemical features that dictate its behavior during SPE.[1][2]
| Property | Value/Description | Significance for SPE |
| Molecular Formula | C₁₇H₁₆ClN₃O₂[3][4] | Provides basic structural information. |
| Molar Mass | 329.78 g/mol [3][4] | - |
| Structure | Contains a dibenzoxazepine core, a piperazine ring, and a hydroxyl group.[4] | The piperazine moiety is basic, and the hydroxyl group is weakly acidic. This dual nature makes it a candidate for multiple SPE retention mechanisms. |
| pKa | The parent drug, Amoxapine, has a basic pKa of approximately 8.7.[5] | The piperazine nitrogen in this compound is basic and will be positively charged at pH values two units below its pKa. This is a critical parameter for ion-exchange SPE. |
| Polarity | Considered a polar metabolite.[6][7] | The presence of the hydroxyl group and two nitrogen atoms in the piperazine ring increases its polarity compared to the parent drug, influencing sorbent and solvent selection. |
| Stability | Known to be sensitive to light and potentially unstable in acidic or basic conditions.[6][8] | Sample handling and storage conditions are crucial to prevent degradation, which can be misinterpreted as low recovery.[9] |
Core Troubleshooting: Where is My Analyte Going?
Low recovery is the most common issue in SPE.[10] The first and most critical step in troubleshooting is to determine at which stage of the process the analyte is being lost.[11] This is achieved by systematically collecting and analyzing every fraction of your SPE procedure.
Experimental Protocol: Systematic Fraction Analysis
-
Prepare a Standard: Create a clean solution of this compound in a simple solvent (e.g., methanol or acetonitrile) at a known concentration. This eliminates matrix effects from your initial investigation.
-
Run Your Standard SPE Protocol: Execute your current SPE method exactly as you would with a real sample.
-
Collect All Fractions: Separately collect the eluate from each step:
-
Fraction 1: Sample Load Flow-Through
-
Fraction 2: Wash Step 1 Flow-Through
-
Fraction 3: Wash Step 2 Flow-Through (and any subsequent washes)
-
Fraction 4: Elution
-
-
Analyze Each Fraction: Quantify the amount of this compound in each collected fraction using your analytical method (e.g., LC-MS).
-
Mass Balance Calculation: Determine the percentage of the analyte in each fraction. The sum should ideally be close to 100% of the initial amount loaded.
This systematic approach will immediately tell you where to focus your optimization efforts, as illustrated in the workflow below.
Caption: Systematic workflow for diagnosing low SPE recovery.
Frequently Asked Questions & Troubleshooting Guides
Q1: My analyte is in the sample load flow-through. Why isn't it binding to the sorbent?
This indicates a failure in the primary retention mechanism. The sorbent is not capturing the this compound as it's loaded.[11][12]
Potential Cause 1: Incorrect Sorbent Selection
-
The Science: SPE operates on principles of chromatography, where "like retains like".[13][14][15] this compound has both non-polar (the tricyclic structure) and polar/ionizable (piperazine and hydroxyl groups) characteristics. Your sorbent must match these properties.[16][17][18]
-
Troubleshooting:
-
For Reversed-Phase (e.g., C18, C8): This is a common starting point for tricyclic compounds.[19] However, if your sample solvent is too high in organic content, the analyte will prefer to stay in the solvent rather than bind to the hydrophobic sorbent. Solution: Dilute your sample with water or a weak buffer to increase the aqueous character, promoting hydrophobic interaction with the sorbent.[12]
-
For Ion-Exchange (e.g., Cation Exchange - SCX): This is an excellent choice for this compound due to its basic piperazine group.[20] Retention occurs via an electrostatic interaction between the positively charged analyte and the negatively charged sorbent. Solution: Ensure your sample pH is adjusted to at least 2 pH units below the pKa of the piperazine nitrogen (~pKa 8.7).[21] This ensures the analyte is protonated (positively charged) and ready to bind.
-
For Mixed-Mode (e.g., Reversed-Phase + Cation Exchange): These sorbents are often ideal for compounds like this compound, offering dual retention mechanisms.[22] This allows for more rigorous wash steps and cleaner extracts.
-
Potential Cause 2: Incorrect Sample pH
-
The Science: The pH of your sample dictates the ionization state of this compound, which is critical for retention, especially on ion-exchange or mixed-mode sorbents.[21]
-
Troubleshooting:
-
For cation exchange or mixed-mode SPE, a sample pH of 3-5 is a good starting point to ensure the piperazine nitrogen is positively charged.
-
For reversed-phase, a neutral pH can be effective, but adjusting the pH to suppress ionization (pH > 9.7) could increase hydrophobic retention, though stability at high pH may be a concern.[8]
-
Caption: Impact of pH on the ionization state of this compound. (Note: Image is a placeholder).
Potential Cause 3: Sorbent Bed Drying
-
The Science: For silica-based sorbents (like C18 or SCX), the conditioning and equilibration steps solvate the bonded phase, "activating" it for interaction with the analyte.[23] If the sorbent bed dries out before sample loading, this activation is lost, leading to poor retention.[12][24]
-
Troubleshooting: Ensure a layer of the equilibration solvent remains on top of the sorbent bed right up until you add your sample. Do not let air pass through the cartridge. Note: Polymeric sorbents are often more robust and less susceptible to drying.[25]
Q2: My analyte is found in the wash fraction. How do I stop it from washing away?
This means your wash solvent is too strong, prematurely eluting the analyte along with the interferences.[11][12]
-
The Science: The goal of the wash step is to remove matrix components that are less strongly retained than your analyte of interest.[26][27] You need a solvent that is strong enough to wash away interferences but weak enough to leave the this compound bound to the sorbent.
-
Troubleshooting:
-
Decrease the Organic Strength: If using a reversed-phase or mixed-mode sorbent, your wash step likely involves an organic solvent (e.g., methanol, acetonitrile) mixed with water. Reduce the percentage of the organic solvent.[26] For example, if you are using 40% methanol and seeing analyte loss, try 20% or 10% methanol. You can perform an experiment with a stepwise increase in methanol concentration in the wash to find the optimal point where interferences are removed without eluting the analyte.[26][28]
-
Maintain pH Control: In ion-exchange SPE, ensure your wash solvent has the same pH as your loading solvent. A change in pH during the wash step can neutralize your analyte, breaking the ionic bond with the sorbent and causing it to elute.[11]
-
Use a Weaker Solvent: Acetonitrile is a stronger (less polar) solvent than methanol in reversed-phase systems. If using acetonitrile in your wash, consider switching to methanol at the same or lower percentage.
-
Q3: I can't find my analyte in the load, wash, or elution fractions. Where did it go?
This is a frustrating scenario that points to two main possibilities: irreversible binding to the sorbent or degradation.[11][12]
Potential Cause 1: Elution Solvent is Too Weak
-
The Science: The elution solvent must be strong enough to disrupt the interactions holding the analyte to the sorbent.[10][29] For this compound, this means overcoming both hydrophobic and/or ionic forces.
-
Troubleshooting:
-
Increase Elution Solvent Strength:
-
Reversed-Phase: Increase the percentage of organic solvent in your elution mix. If 70% methanol is not working, try 90-100% methanol or switch to a stronger solvent like acetonitrile or isopropanol.[29]
-
Ion-Exchange: To disrupt the ionic bond, you must change the pH to neutralize the analyte. For cation exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the positive charge on the piperazine group, releasing it from the sorbent.[29]
-
Mixed-Mode: A combination is often required. An eluent of 5% ammonium hydroxide in 95% methanol will both neutralize the charge and provide a strong non-polar environment to overcome hydrophobic interactions.
-
-
Increase Elution Volume: It's possible your elution volume is insufficient to pass through the entire sorbent bed. Try eluting with two or three smaller aliquots of solvent instead of one large one.[30]
-
Caption: "Bind-Elute" mechanism on a mixed-mode sorbent.
Potential Cause 2: Analyte Degradation
-
The Science: As a phenolic compound, this compound can be susceptible to oxidation. It may also be unstable under harsh pH conditions or prolonged exposure to light.[8][9]
-
Troubleshooting:
-
Protect from Light: Perform sample preparation under amber or low-light conditions.[6]
-
Avoid Harsh pH: If you suspect pH-related degradation, try to use the mildest pH conditions that still provide adequate retention and elution.
-
Minimize Processing Time: Long exposure to certain solvents or conditions on the SPE cartridge can lead to degradation. Work efficiently through the protocol.
-
Consider Temperature: For sensitive compounds, performing extraction on ice or with cooled solvents can sometimes mitigate degradation.[9]
-
Summary Troubleshooting Table
| Observation | Most Likely Cause(s) | Primary Solution(s) |
| Analyte in Load Fraction | Incorrect sorbent choice; Sample pH incorrect; Sorbent bed dried out; Sample solvent too strong. | Select appropriate sorbent (e.g., mixed-mode cation exchange); Adjust sample pH to ~4; Ensure sorbent remains wet; Dilute sample with water/buffer.[12][31] |
| Analyte in Wash Fraction | Wash solvent is too strong (too much organic); pH of wash solvent is incorrect. | Decrease the percentage of organic solvent in the wash step; Ensure wash solvent pH matches the load solvent pH.[11][26] |
| No Analyte in Any Fraction | Elution solvent is too weak; Irreversible binding; Analyte degradation. | Increase strength of elution solvent (e.g., add base like NH₄OH for cation exchange); Protect samples from light and extreme pH.[9][10] |
| Low Recovery in Elution | Incomplete elution; Insufficient elution volume. | Increase elution solvent strength; Use multiple small-volume elutions instead of one large one.[29][30] |
By applying these principles and systematically diagnosing the issue, you can optimize your SPE method to achieve high, consistent, and reliable recovery of this compound, leading to more accurate and trustworthy analytical results.
References
-
Hawach. (2022, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]
-
Phenomenex. (2022, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]
-
Welch Materials, Inc. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
Welch Lab. (2023, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Lab. [Link]
-
Wikipedia. (2023, October 28). Solid-phase extraction. Wikipedia. [Link]
- Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent.
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]
-
Restek Corporation. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]
-
Lawson, G. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Wikipedia. (2023, April 29). This compound. Wikipedia. [Link]
-
Phenomenex. (2015, September 5). Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development. Phenomenex. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. [Link]
-
Wikipedia. (2023, April 29). This compound. Wikipedia. [Link]
- van der Heijden, R., et al. (2011). Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries. Electrophoresis, 32(19), 2715-2723.
-
ALWSCI. (2023, August 12). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog. [Link]
-
Phenomenex. (2023, July 29). SPE Wash Step Explained in 60 Seconds | Optimize Your SPE Workflow. YouTube. [Link]
-
ALWSCI. (2023, August 7). Why Is Your SPE Recovery So Low?. ALWSCI Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
LCGC International. (2015, July 7). Eight Steps to Better Results from Solid-Phase Extraction. LCGC International. [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters. [Link]
- de F. F. da Cunha, K. M., et al. (2007). Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants. Journal of the Brazilian Chemical Society, 18(8), 1436-1454.
-
ChemWhat. (n.d.). This compound CAS#: 37081-76-8. ChemWhat. [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE. Request PDF. [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. SCION Instruments. [Link]
-
ALWSCI. (2023, August 5). How To Choose The Right SPE Sorbent For Your Application?. ALWSCI Blog. [Link]
-
Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS. (2016, December 21). PMC - NIH. [Link]
-
Interchim. (n.d.). SPE Cartridge Selection Guide. Interchim. [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. GL Sciences. [Link]
-
SCION Instruments. (n.d.). Manual Solid Phase Extraction. SCION Instruments. [Link]
-
Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. Raykol Group. [Link]
-
National Center for Biotechnology Information. (n.d.). Amoxapine. PubChem Compound Database. [Link]
-
G-SRS. (n.d.). This compound. G-SRS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [medbox.iiab.me]
- 4. This compound | C17H16ClN3O2 | CID 162242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welchlab.com [welchlab.com]
- 10. welch-us.com [welch-us.com]
- 11. youtube.com [youtube.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 14. lcms.cz [lcms.cz]
- 15. organomation.com [organomation.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Solid Phase Extraction Explained [scioninstruments.com]
- 19. Bio-sample preparation and analytical methods for the determination of tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. agilent.com [agilent.com]
- 26. phenomenex.com [phenomenex.com]
- 27. m.youtube.com [m.youtube.com]
- 28. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 30. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 31. specartridge.com [specartridge.com]
Technical Support Center: Enhancing 7-Hydroxyamoxapine Detection by Mass Spectrometry
Welcome to the technical support center dedicated to overcoming the challenges of detecting 7-Hydroxyamoxapine using mass spectrometry (MS). As a key active metabolite of the antidepressant Amoxapine, its accurate quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the sensitivity and robustness of your analytical methods.
Troubleshooting Guide: Low Sensitivity in this compound Analysis
This section is designed in a question-and-answer format to directly address common issues that can lead to poor sensitivity during the LC-MS/MS analysis of this compound.
Question 1: My this compound signal is weak or non-existent. What are the primary areas I should investigate?
Answer: A weak or absent signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is essential. Here’s a logical flow to diagnose the issue:
Caption: Troubleshooting workflow for low this compound signal.
Start by evaluating your sample preparation for potential analyte loss. Then, scrutinize your liquid chromatography (LC) separation for issues with peak shape and retention. Next, focus on the mass spectrometer's ionization source, as inefficient ionization is a common culprit. Finally, confirm your MS detection parameters, including the Multiple Reaction Monitoring (MRM) transitions.
Question 2: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
Answer: Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte.[3] This can lead to ion suppression and, consequently, lower sensitivity.[4]
Confirmation: A standard method to assess matrix effects is the post-extraction spike comparison.[5]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.[6] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interfering substances than simple protein precipitation.[6][7]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d8, is the gold standard for quantitative bioanalysis.[8][9] Since the SIL-IS co-elutes and experiences similar matrix effects as the analyte, it effectively compensates for signal suppression, leading to more accurate and precise quantification.[9]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions where matrix components elute most heavily.
Question 3: My peak shape is poor (e.g., broad, tailing), which is affecting my limit of detection. What are the likely causes and solutions?
Answer: Poor peak shape directly impacts sensitivity by reducing the peak height-to-noise ratio. Several factors can contribute to this issue:
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. For basic compounds like this compound, using a mobile phase with a pH 2-3 units below the pKa of the analyte can improve peak shape. An acidic mobile phase, often containing formic or acetic acid, helps to ensure the analyte is in its protonated form, which is often beneficial for reversed-phase chromatography.[6]
-
Column Choice: A C18 reversed-phase column is commonly used for this type of analysis.[1] Ensure your column is not degraded or clogged.
-
Injection Solvent: The composition of the solvent used to reconstitute your sample after evaporation is crucial. Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion. Always aim to reconstitute in the initial mobile phase or a weaker solvent.[6]
Question 4: I'm using electrospray ionization (ESI), but my sensitivity is still low. Are there ways to enhance the ionization of this compound?
Answer: Electrospray ionization (ESI) is a soft ionization technique suitable for many small molecules.[10] However, the efficiency of ionization can be highly dependent on the molecule's structure and the source conditions.
Optimization of ESI Source Parameters:
-
Capillary Voltage: This needs to be optimized to ensure efficient droplet charging.
-
Gas Flow and Temperature: The nebulizing and drying gas flows and temperatures are critical for proper desolvation of the droplets to release gas-phase ions.[10]
-
Source Position: The physical position of the ESI probe relative to the MS inlet can have a significant impact on signal intensity.
Advanced Technique: Chemical Derivatization If optimizing source parameters is insufficient, chemical derivatization can be a powerful strategy to improve ionization efficiency.[11][12][13] Derivatization involves chemically modifying the analyte to introduce a more readily ionizable group.[14] For a molecule like this compound with a hydroxyl group, derivatizing reagents that target this functional group can significantly boost the signal.[11] For example, dansyl chloride is a common reagent used to derivatize phenols and amines, enhancing their detectability in MS.[13][15]
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The specific MRM transitions should always be optimized for your particular instrument.[1] This is done by infusing a standard solution of this compound into the mass spectrometer and identifying the precursor ion (typically [M+H]+) and the most abundant and stable product ions generated upon collision-induced dissociation (CID). For this compound (Molecular Weight: 329.78 g/mol [8]), the protonated molecule [M+H]+ would have an m/z of approximately 330.8. The selection of product ions would follow from fragmentation experiments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | ~330.8 | Instrument Dependent | Must be determined empirically. |
| This compound-d8 | ~338.8 | Instrument Dependent | Used as an internal standard.[8] |
Q2: What type of sample preparation is recommended for analyzing this compound in plasma?
A2: While protein precipitation is a quick and simple method, Solid-Phase Extraction (SPE) is generally recommended for achieving lower detection limits due to its superior ability to remove matrix interferences.[6] A cation-exchange SPE method has been successfully used for the extraction of Amoxapine and its hydroxylated metabolites.[16][17]
Q3: Can I use an atmospheric pressure chemical ionization (APCI) source instead of ESI?
A3: Yes, APCI is another viable ionization technique, particularly for small, non-polar molecules.[10] While ESI is generally the first choice for moderately polar compounds like this compound, APCI can sometimes offer better sensitivity or be less susceptible to certain matrix effects. It is worth evaluating both ionization sources during method development to determine the optimal choice for your specific application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a representative method for cleaning up plasma samples for LC-MS/MS analysis.
Materials:
-
C18 SPE Cartridges
-
Human Plasma
-
This compound Standard
-
This compound-d8 Internal Standard[8]
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
0.1 M Phosphate Buffer (pH 6.0)
-
20% Methanol in Water
Procedure:
-
Sample Spiking: To 100 µL of human plasma, add the appropriate amount of this compound standard and 10 µL of the this compound-d8 internal standard working solution.[1]
-
Sample Pre-treatment: Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.[8]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[1][8]
Protocol 2: Chemical Derivatization with Dansyl Chloride
This protocol provides a general workflow for derivatizing this compound to potentially enhance its ESI response.
Materials:
-
Dried sample extract (from Protocol 1)
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium Bicarbonate Buffer (e.g., 100 mM, pH 9.0)
-
Heating block or water bath
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of sodium bicarbonate buffer.
-
Reagent Addition: Add 50 µL of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate at 60°C for 10-15 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine).
-
Analysis: Directly inject an aliquot of the reaction mixture into the LC-MS/MS system.
Note: The derivatization conditions (reagent concentration, pH, temperature, and time) should be thoroughly optimized for maximal reaction yield and sensitivity.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Yoshida, H., et al. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Higashi, T. Derivatization Reagents in Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]
-
Liang, H. R., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Derivatization in LC-MS Bioanalysis. ResearchGate. [Link]
-
Xue, Y. J., et al. Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Ovid. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. [https://support.waters.com/KB_Inf/ sintomi/Unexpected-drop-in-sensitivity-or-low-sensitivity-for-particular-analytes]([Link] sintomi/Unexpected-drop-in-sensitivity-or-low-sensitivity-for-particular-analytes)
-
Khan, R. N., et al. Sensitive Detection of Pharmaceutical Drugs and Metabolites in Serum Using Data-Independent Acquisition Mass Spectrometry and Open-Access Data Acquisition Tools. MDPI. [Link]
-
Korfmacher, W. A. Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). National Institutes of Health. [Link]
-
Zimmer, J., et al. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. [Link]
-
Robinson, C. A., et al. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. PubMed. [Link]
- Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Stoll, D. R. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC. [Link]
-
Stoll, D. R. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]
-
Regalado, E. L., et al. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]
-
Zimmer, J., et al. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]
-
Ionization Methods in Mass Spectrometry. YouTube. [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health. [Link]
-
Negative Ion Electrospray Ionization Mass Spectrometry and Computational Studies on Substituted 7-Hydroxycoumarins. ResearchGate. [Link]
-
Freeman, K. P., et al. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. PubMed. [Link]
-
Ionization Techniques in Mass Spectrometry. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ionization Source Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ddtjournal.com [ddtjournal.com]
- 12. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 16. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Solubility of 7-Hydroxyamoxapine
Introduction: 7-Hydroxyamoxapine, a principal active metabolite of the antidepressant amoxapine, is a critical compound for pharmacological and toxicological research.[1][2] Its role as a potent dopamine receptor antagonist makes it a key molecule in understanding the neuroleptic effects of its parent drug.[3][4] However, like many heterocyclic compounds, this compound exhibits poor aqueous solubility, a significant hurdle for researchers conducting in vitro experiments. This technical guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges, ensuring the accuracy and reproducibility of your experimental data.
Section 1: Understanding the Challenge - Physicochemical Profile
The inherent difficulty in dissolving this compound in aqueous buffers stems directly from its molecular structure. A high octanol/water partition coefficient (logP) and low calculated water solubility are clear indicators of its lipophilic nature. Understanding these properties is the first step in designing a successful solubilization strategy.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [3] | Foundational chemical information. |
| Molar Mass | 329.78 g/mol | [3] | Essential for calculating molar concentrations. |
| logP (Octanol/Water) | 3.135 (Calculated) | [5] | A value >3 indicates high lipophilicity and poor aqueous solubility. |
| Water Solubility | -3.27 (Calculated log₁₀S, mol/L) | [5] | Corresponds to ~177 µg/mL, confirming it is poorly soluble. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: My this compound powder won't dissolve directly in my aqueous assay buffer (e.g., PBS, cell culture media). What is the standard first step?
A: Direct dissolution in aqueous media is not recommended and is likely to fail. The standard and most effective first step is to prepare a high-concentration stock solution in a strong organic solvent. For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic molecules.
Q2: What is the recommended solvent and concentration for a this compound stock solution?
A: We recommend preparing a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. This high concentration allows for minimal volumes to be added to your final assay, thereby reducing the final solvent concentration. For a detailed methodology, refer to Protocol 3.1 .
Q3: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. How can I prevent this?
A: This is a classic issue known as solvent-shift precipitation. The compound is soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. To prevent this, you must perform a serial dilution of your stock solution before the final dilution into the aqueous medium. This gradual change in concentration helps keep the compound in solution. Refer to the workflow in Protocol 3.2 for a reliable method.
Q4: What is the maximum final concentration of DMSO I can safely use in my cell-based assay?
A: High concentrations of DMSO can be cytotoxic and interfere with experimental outcomes.[6][7] It is critical to keep the final concentration of DMSO in your assay as low as possible. The table below provides general guidelines. Crucially, you must always include a vehicle control (your assay medium containing the same final concentration of DMSO without the compound) in all experiments to account for any solvent effects.[6]
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale |
| General Cell-based Assays | ≤ 0.5% | Many immortalized cell lines can tolerate up to 1%, but ≤0.5% is a widely accepted upper limit to minimize cytotoxicity.[6] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than established cell lines.[6] |
| Enzyme/Biochemical Assays | ≤ 1-2% | While often more robust, solvent can still directly inhibit or alter enzyme kinetics. Always validate.[8][9] |
| In Vivo Animal Studies | ≤ 2% | The final DMSO concentration in the working solution for injection should be minimized to reduce systemic toxicity.[10] |
Q5: Even with careful dilution, my compound won't stay in solution at the high final concentration I need for my experiment. What are my other options?
A: If standard DMSO-based methods are insufficient, you may need to employ advanced solubility enhancement techniques. The three most accessible methods for an in vitro lab setting are:
-
pH Modification: As an amphoteric molecule with basic (piperazine) and weakly acidic (hydroxyl) groups, its solubility is pH-dependent. Adjusting the pH of your final buffer can significantly increase solubility.[11][12]
-
Co-Solvent Systems: Using a mixture of solvents can sometimes improve solubility over a single solvent. Common additions include ethanol, polyethylene glycol (PEG 400), or propylene glycol.[10][13]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with a water-soluble exterior.[14][15] This is a powerful technique for increasing aqueous solubility without using organic solvents in the final solution.
Section 3: In-Depth Troubleshooting Guides & Protocols
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile 100% DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 329.78 g/mol × 1000 mg/g = 3.30 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure no visible particulates remain.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and will absorb water from the air.[6]
Protocol 3.2: Aqueous Working Solution Preparation to Avoid Precipitation
This workflow is designed to prevent the compound from crashing out of solution upon dilution into aqueous media.
Principle: By performing intermediate dilutions in 100% DMSO, you reduce the concentration jump during the final critical dilution step into the aqueous buffer.
Procedure:
-
Start with Stock: Begin with your 10 mM stock solution in 100% DMSO.
-
Create Intermediate DMSO Dilutions: Prepare one or more serial dilutions in 100% DMSO. For example, to reach a final concentration of 10 µM in your assay with a 1:1000 final dilution (0.1% DMSO), you would first create a 10 mM intermediate stock.
-
Final Aqueous Dilution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C. This can slightly increase the solubility limit.
-
Add the final volume of the intermediate DMSO stock to the aqueous medium while vortexing or swirling gently. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Example: To make 1 mL of a 10 µM working solution (at 0.1% DMSO), add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed culture medium.
-
Guide 3.3: Advanced Solubility Enhancement Techniques
The solubility of a weakly basic or acidic compound can be dramatically increased by moving the pH away from its isoelectric point. For a compound like this compound, which has both basic and acidic functionalities, solubility is typically lowest near its isoelectric point and increases at both acidic and basic pH.
-
Acidic pH (e.g., pH 4-6): Protonation of the basic piperazine nitrogen will form a more soluble salt.
-
Basic pH (e.g., pH 8-10): Deprotonation of the acidic phenolic hydroxyl group will form a more soluble phenolate salt.
Experimental Approach:
-
Determine pH-Solubility Profile: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9).
-
Test Solubility: Add an excess of solid this compound to each buffer.
-
Equilibrate: Shake or rotate the samples for 24 hours at a controlled temperature.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant using HPLC-UV.
-
Select Optimal pH: Choose a pH that provides the required solubility and is compatible with your assay system. Many cell lines can tolerate a pH range of 7.0-7.8.
If DMSO alone is problematic, a co-solvent system may provide better results. This involves using a mixture of solvents to prepare the stock solution.
Common Co-Solvents for In Vitro Use:
-
Ethanol: Often used in combination with DMSO or water.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity co-solvent frequently used to enhance the solubility of nonpolar drugs.[13]
-
Propylene Glycol: Another common, low-toxicity solvent.
Approach:
-
Experiment with binary or ternary systems. For example, try dissolving the compound in a 1:1 mixture of DMSO:PEG 400.
-
Always perform a vehicle control with the exact same co-solvent mixture and final concentration in your assay. Be aware that different solvents can have different effects on cell health and enzyme activity.[8][16]
This elegant technique improves aqueous solubility by forming a host-guest inclusion complex.[14] The hydrophobic this compound molecule (the "guest") fits inside the hydrophobic cavity of the cyclodextrin ("host"), while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[15][17]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[18]
Basic Protocol for Complexation:
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Add an excess of solid this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture for several hours (or overnight) at room temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate via HPLC-UV. This solution can then be used as a solvent-free stock for dilution into your assay.
Section 4: Visualized Workflows
Visual aids can clarify complex decision-making and experimental processes.
Caption: Decision workflow for troubleshooting this compound solubility.
Caption: Experimental workflow for preparing a working solution to avoid precipitation.
Section 5: References
-
Amoxapine - StatPearls - NCBI Bookshelf - NIH. (2023). National Center for Biotechnology Information. [Link]
-
This compound - Wikipedia. Wikipedia. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Applied Pharmaceutics. [Link]
-
Chemical Properties of this compound (CAS 37081-76-8) - Cheméo. Cheméo. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2023). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Amoxapine - Wikipedia. Wikipedia. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011). Global Research Online. [Link]
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023). Auctores Online. [Link]
-
The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8... - PubMed. (1999). National Center for Biotechnology Information. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (2025). National Center for Biotechnology Information. [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (2022). MDPI. [Link]
-
Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - Taylor & Francis Online. (2021). Taylor & Francis Online. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025). National Center for Biotechnology Information. [Link]
-
This compound | C17H16ClN3O2 | CID 162242 - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
How do I make a stock solution of a substance in DMSO? - ResearchGate. ResearchGate. [Link]
-
Amoxapine | C17H16ClN3O | CID 2170 - PubChem. National Center for Biotechnology Information. [Link]
-
In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - ResearchGate. ResearchGate. [Link]
-
A Novel in Vitro Dissolution Test, Physicochemical Analysis, and Risk Assessment Strategy | Molecular Pharmaceutics - ACS Publications. (2013). American Chemical Society Publications. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. ResearchGate. [Link]
-
The effect of solvents on drug metabolism in vitro - PubMed. (1982). National Center for Biotechnology Information. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
-
pH-Dependent Dissolution in Vitro and Absorption... : Pharmaceutical Research - Ovid. (2005). Ovid. [Link]
-
(PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals - ResearchGate. ResearchGate. [Link]
-
Utilization of In Vitro, In Vivo and In Silico Tools to Evaluate the pH-Dependent Absorption of a BCS Class II Compound and Identify a pH-Effect Mitigating Strategy | Semantic Scholar. (2016). Semantic Scholar. [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. In Vitro ADME/Tox Studies. [Link]
-
How to make a stock solution of a substance in DMSO - Quora. Quora. [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. [Link]
-
This compound. InChI-Trust. [Link]
-
This compound - gsrs. Global Substance Registration System. [Link]
-
Amoxapine, 7-hydroxy - the NIST WebBook - National Institute of Standards and Technology. NIST. [Link]
-
Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability | ACS Omega - ACS Publications. (2018). American Chemical Society Publications. [Link]
-
Amoxapine Monograph for Professionals - Drugs.com. Drugs.com. [Link]
Sources
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound (CAS 37081-76-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpbr.in [ijpbr.in]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Refinement of Animal Dosing Protocols for 7-Hydroxyamoxapine
Welcome to the technical support center for 7-Hydroxyamoxapine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining animal dosing protocols for this specific active metabolite. Our goal is to move beyond basic methodologies and address the nuanced challenges you may encounter, ensuring the integrity and success of your preclinical studies.
Section 1: Foundational Knowledge for Preclinical Research
This compound is a primary active metabolite of the tricyclic antidepressant Amoxapine.[1][2] While Amoxapine itself has a complex pharmacological profile, including inhibition of norepinephrine and serotonin reuptake, this compound is particularly notable for its significant dopamine receptor antagonism.[2][3][4] This property contributes to the neuroleptic-like effects observed with Amoxapine treatment and makes it a target of interest for studies on antipsychotic mechanisms.[2][3]
Directly administering this compound, rather than its parent drug, allows for the precise evaluation of its unique pharmacological and toxicological effects without the confounding influence of Amoxapine or its other major, longer-acting metabolite, 8-Hydroxyamoxapine.[3][5] This approach is critical for mechanistic studies, target validation, and understanding its specific contribution to the overall therapeutic and side-effect profile of Amoxapine.
Metabolic Pathway of Amoxapine
The following diagram illustrates the hepatic metabolism of Amoxapine into its two primary active metabolites, this compound and 8-Hydroxyamoxapine.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you frame your experimental approach.
Q1: What is the primary mechanism of action of this compound that I should be focused on? A: The most well-characterized action of this compound is its antagonism of dopamine D2 receptors.[2][6] This activity is responsible for its antipsychotic or neuroleptic-like properties.[3] Therefore, study designs should consider endpoints relevant to dopamine modulation, such as target engagement assays or behavioral models sensitive to dopamine blockade.
Q2: For my study, should I administer this compound directly or use the parent drug, Amoxapine? A: The choice depends on your research question.
-
Administer Amoxapine if: Your goal is to study the overall clinical effect of the parent drug, including the combined actions of it and its metabolites (7-hydroxy and 8-hydroxyamoxapine). This is common in general toxicology or efficacy studies mimicking clinical use.
-
Administer this compound if: Your goal is to isolate the specific effects (pharmacodynamic, pharmacokinetic, or toxicological) of this particular metabolite. This is crucial for mechanistic studies to understand its contribution to dopamine receptor blockade.[3]
Q3: What are the key pharmacokinetic (PK) parameters for this compound that will influence my study design? A: Understanding the PK profile is essential for designing effective dosing and sampling schedules. While there is considerable interindividual variation, the key parameters are summarized below.[7]
| Parameter | Value (Human Data) | Implication for Animal Studies |
| Time to Peak (Tmax) | ~1-3 hours (post Amoxapine dose) | Schedule initial blood draws within the first few hours post-dose to capture Cmax. |
| Elimination Half-Life (t½) | ~5.1 - 6.5 hours[7] | A relatively short half-life. For steady-state studies, twice-daily (BID) dosing may be required. For single-dose PK studies, a 24-hour sampling schedule is likely sufficient. |
| Primary Metabolism | Hepatic (via CYP enzymes from parent drug)[1] | Be aware of potential species differences in metabolism, which can alter exposure levels compared to humans.[8] |
| Primary Excretion Route | Renal (as conjugated glucuronides)[9][10] | Standard for most small molecules; no special considerations for animal housing or waste handling are typically needed. |
Q4: What are the expected challenges in formulating this compound for in vivo studies? A: Like many centrally-acting compounds, this compound is a lipophilic molecule with low aqueous solubility.[11] This presents a significant challenge for creating homogenous and stable dosing solutions, especially for intravenous (IV) administration. You will likely need to employ formulation strategies beyond simple aqueous solutions.[12][13]
Section 3: Formulation Development & Troubleshooting
Inconsistent or inappropriate formulations are a primary source of variability and failure in preclinical studies. This section provides a troubleshooting guide for common formulation issues.
Problem: My this compound powder has poor aqueous solubility and won't dissolve for dosing.
-
Question: I am unable to prepare a dosing solution in saline or PBS for oral gavage or IV injection. What vehicle systems should I try?
-
Answer: A stepwise approach to vehicle selection is recommended to balance solubilization with animal safety. The goal is to use the simplest system that achieves the required concentration. An inappropriate vehicle can cause pain, inflammation, or toxicity, confounding your study results.[13]
Step 1: pH Modification. For ionizable compounds, adjusting the pH of an aqueous vehicle can significantly increase solubility.[12] Attempt to dissolve the compound in an appropriate acidic or basic buffer system. However, ensure the final pH is within a physiologically tolerable range for the route of administration (e.g., pH 4-8 for IV).
Step 2: Use of Co-solvents. If pH modification is insufficient, introduce water-miscible organic co-solvents.[12]
-
Common Examples: Polyethylene glycol 300/400 (PEG300/400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).
-
Protocol: Start by dissolving the compound in the organic co-solvent first, then slowly add the aqueous component (e.g., saline or water) while vortexing to avoid precipitation.
-
Causality: These solvents work by reducing the polarity of the aqueous vehicle, allowing for better solvation of lipophilic compounds.
-
Warning: Co-solvents can have their own biological effects or toxicities. Always keep the percentage of the organic solvent as low as possible (e.g., <10% DMSO, <40% PEG400 for IV routes, though limits vary by species and institution). Always run a vehicle-only control group.
Step 3: Employing Surfactants or Complexing Agents. For highly insoluble compounds, more advanced formulations may be necessary.[12][14]
-
Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility.[12] Use at low concentrations (e.g., 1-5%) as they can cause hypersensitivity reactions.
-
Cyclodextrins: Agents like Hydroxypropyl-β-cyclodextrin (HPβCD) have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with the drug, effectively shielding it from the aqueous environment.[12] This is often a well-tolerated option for increasing solubility.
-
Decision Tree for Vehicle Selection
Section 4: Dosing Administration Protocols & Best Practices
Procedural consistency is paramount for data quality. The following are best-practice protocols for common administration routes.
Protocol 4.1: Oral Gavage Dosing in Rodents
-
Animal Handling: Acclimatize the animal to handling for several days prior to the study. Gently restrain the rodent (e.g., mouse or rat) ensuring it can breathe freely. Do not scruff a rat.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the animal's size to prevent esophageal or stomach perforation.
-
Volume Calculation: Prepare the dosing formulation to a concentration that allows for a dosing volume of ≤10 mL/kg for rats and mice.[15] Adhering to volume limits minimizes the risk of gastrointestinal distress and reflux.
-
Procedure: a. Measure the distance from the animal's mouth to the xiphoid process (the end of the sternum) on the outside of the animal and mark this length on the gavage needle. This ensures correct placement in the stomach. b. With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the needle into the mouth, over the tongue, and down the esophagus until you reach the pre-measured mark. c. Administer the formulation smoothly and steadily. d. Remove the needle gently and return the animal to its cage.
-
Validation: Observe the animal for several minutes post-dose for any signs of distress, such as labored breathing or reflux, which could indicate improper administration.
Protocol 4.2: Intravenous (Tail Vein) Dosing in Mice
-
Formulation Requirements: The dosing solution must be sterile, free of particulates, and physiologically compatible (iso-osmotic with a pH between 4 and 8).
-
Animal Restraint & Warming: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or warm water bath for 1-2 minutes to dilate the lateral tail veins, making them easier to visualize.
-
Syringe Preparation: Use a small gauge needle (e.g., 27-30G) attached to a tuberculin or insulin syringe. Ensure there are no air bubbles in the syringe.
-
Injection Procedure: a. Swab the tail with 70% ethanol. b. Position the needle bevel-up and parallel to one of the lateral tail veins. c. Puncture the skin and then gently advance the needle into the vein. A successful cannulation is often indicated by a small 'flash' of blood into the needle hub. d. Inject the dose volume (typically ≤5 mL/kg) slowly and steadily over 30-60 seconds. e. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
Sources
- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Amoxapine--an antidepressant with some neuroleptic properties? A review of its chemistry, animal pharmacology and toxicology, human pharmacology, and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guideline limit volumes for dosing animals in the preclinical stage of safety evaluation | Semantic Scholar [semanticscholar.org]
Minimizing variability in 7-Hydroxyamoxapine experimental results
A Guide to Minimizing Experimental Variability
Introduction: The Critical Role of 7-Hydroxyamoxapine in Research
Welcome to the technical support center for this compound. As a principal active metabolite of the antidepressant amoxapine, this compound is a key molecule in pharmaceutical research and development.[1] It is a significant contributor to the parent drug's pharmacological profile, notably its dopamine receptor antagonism which is linked to neuroleptic effects.[1][2] Accurate and reproducible quantification of this metabolite is therefore paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to address and minimize the experimental variability that can arise when working with this compound. By understanding the underlying causes of variability and implementing robust methodologies, you can enhance the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound experimental results?
A1: Variability in this compound experiments can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Pre-analytical variability: This includes sample collection, handling, and storage. Inconsistent procedures can lead to degradation of the analyte before analysis.
-
Analytical variability: This pertains to the experimental method itself, including sample preparation, instrument performance, and calibration.
-
Matrix effects: The biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[5]
Q2: What are the recommended storage conditions for this compound and its standards?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, a temperature of -20°C is recommended.[6][7][8] Short-term storage, such as during experimental use, can be at 2-8°C.[6] It is also critical to protect the compound from light and moisture.[6] Using amber vials and storing in a desiccator can help prevent photodegradation and hydrolysis.[6]
| Storage Condition | Recommendation | Rationale |
| Long-Term | -20°C | Minimizes chemical degradation and preserves compound integrity.[6] |
| Short-Term | 2-8°C | Suitable for temporary storage during active experiments.[6] |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation.[6] |
| Moisture | Store in a dry environment (desiccator) | Reduces the risk of hydrolysis.[6] |
Q3: How does the metabolism of amoxapine influence experimental design?
A3: Amoxapine is metabolized in the liver primarily to two active metabolites: this compound and 8-Hydroxyamoxapine.[9][10][11] Understanding this metabolic pathway is essential for designing pharmacokinetic studies. Given their distinct pharmacological activities, the simultaneous quantification of both metabolites is often necessary for a complete understanding of amoxapine's effects.[10] 8-Hydroxyamoxapine generally has a longer half-life (approximately 30 hours) compared to this compound (around 5 to 6.5 hours).[10][11] This difference in elimination rates should be considered when establishing sampling time points in pharmacokinetic studies.
Caption: Metabolic conversion of Amoxapine.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Times in HPLC Analysis
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Shifting retention times between injections.
Potential Causes & Solutions:
-
Cause: Incompatible sample solvent.
-
Explanation: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause distorted peak shapes.
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If this is not feasible, ensure the injection solvent is weaker than the mobile phase.[12]
-
-
Cause: Mobile phase issues.
-
Explanation: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component can lead to retention time drift.[12] For ionizable compounds like this compound, even minor pH shifts in the mobile phase can significantly alter retention times.[12]
-
Solution: Manually prepare the mobile phase to ensure accurate composition. Degas the mobile phase adequately and keep solvent reservoirs covered.[13] Use a calibrated pH meter and ensure the mobile phase pH is stable.[12]
-
-
Cause: Column degradation.
Caption: Troubleshooting workflow for common HPLC issues.
Issue 2: Low Recovery and High Variability in Sample Preparation
Symptoms:
-
Low analyte signal.
-
Inconsistent results between replicate samples.
Potential Causes & Solutions:
-
Cause: Inefficient extraction.
-
Explanation: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound in the specific biological matrix.
-
Solution: Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation.[9] For liquid-liquid extraction (LLE), optimize the pH of the aqueous phase and the choice of organic solvent.[4] For solid-phase extraction (SPE), ensure proper conditioning and elution steps.[10]
-
-
Cause: Analyte degradation during sample processing.
-
Explanation: this compound may be sensitive to pH, temperature, or enzymatic activity during sample preparation.
-
Solution: Keep samples on ice during processing. Minimize the time between sample collection and extraction. Evaluate the pH of all solutions used during extraction to ensure they are within a stable range for the analyte.[15][16]
-
-
Cause: Inconsistent handling of internal standard.
-
Explanation: An internal standard (IS) is crucial for correcting for variability in extraction and instrument response. Inconsistent addition of the IS will lead to inaccurate results. A deuterated internal standard, such as this compound-d8, is highly recommended.[6][9]
-
Solution: Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.[17] Ensure the IS concentration is appropriate for the expected analyte concentration range.
-
Issue 3: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Symptoms:
-
Poor accuracy and precision in quality control samples.
-
Non-linear calibration curves.
Potential Causes & Solutions:
-
Cause: Ion suppression or enhancement.
-
Explanation: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate measurements.[5][18] Phospholipids are common culprits in plasma and serum samples.[19]
-
Solution:
-
Improve sample cleanup: Employ more rigorous sample preparation techniques like SPE or use phospholipid removal plates to reduce matrix components.[19][20]
-
Optimize chromatography: Adjust the chromatographic conditions to separate this compound from the interfering matrix components.
-
Use a stable isotope-labeled internal standard: A co-eluting stable isotope-labeled IS (e.g., this compound-d8) will experience similar matrix effects as the analyte, providing the most accurate correction.
-
-
-
Cause: Improperly prepared calibration standards.
-
Explanation: Calibration standards must be prepared in the same biological matrix as the unknown samples to account for matrix effects.[17]
-
Solution: Prepare a calibration curve by spiking known concentrations of this compound into blank matrix. Process these standards in the same manner as the experimental samples.[17]
-
Key Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a straightforward method for extracting this compound from plasma.[9]
-
Thaw plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the this compound-d8 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General HPLC-MS/MS Conditions
These are general starting conditions that should be optimized for your specific instrumentation.[3][9]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions for this compound and its internal standard must be optimized by infusing standard solutions into the mass spectrometer.[9]
References
- Application Note & Protocol: Development of a Bioanalytical Method for 7-Hydroxy Amoxapine utilizing 7-Hydroxy Amoxapine-d8 as an Internal Standard. Benchchem.
- A Comprehensive Technical Guide to the Stability and Storage of 7-Hydroxy Amoxapine-d8. Benchchem.
- A Comparative Guide to the Bioanalytical Quantification of 7-Hydroxy Amoxapine: Accuracy and Linearity of Calibr
- A Comparative Guide to the Analysis of 7-Hydroxy Amoxapine and 8-Hydroxy Amoxapine. Benchchem.
- A Comparative Guide to the Bioanalytical Quantific
- Amoxapine.
- 7-Hydroxy Amoxapine | CAS 37081-76-8. LGC Standards.
- Application Note: High-Recovery Liquid-Liquid Extraction of 7-Hydroxy Amoxapine
- This compound. Wikipedia.
- The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. PubMed.
- Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed.
- Amoxapine in human overdose. PubMed.
- Showing metabocard for this compound (HMDB0060799).
- 7-Hydroxy Amoxapine | CAS 37081-76-8. LGC Standards.
- Representation of matrix effects determined for analytes in seven different matrices.
- 7-Hydroxy Amoxapine | CAS 37081-76-8. LGC Standards.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- HPLC Troubleshooting Guide.
- Review Article on Matrix Effect in Bioanalytical Method Development.
- HPLC Troubleshooting Guide.
- This compound. gsrs.
- Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chrom
- Overcoming M
- HPLC Troubleshooting Guide.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma | Request PDF.
- Detailed methodology of different plasma preparation procedures...
- An In-depth Technical Guide to 7-Hydroxy Amoxapine (CAS 37081-76-8). Benchchem.
- Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research. Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- USP Reference Standards. USP.
- Drug quality and storage. MSF Medical Guidelines.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Str
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- How do I construct a calibration curve for plasma spiked drug samples?. ECHEMI.
- Discover Impurity Reference Standards
- 9 new reference standards and 22 replacement batches released in June 2021. European Directorate for the Quality of Medicines & HealthCare - EDQM.
- Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. PubMed.
- Variability in Response to Drugs. PMC - NIH.
- Sources of variability and effect of experimental approach on expression profiling data interpret
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Hydroxy Amoxapine | CAS 37081-76-8 | LGC Standards [lgcstandards.com]
- 8. 7-Hydroxy Amoxapine | CAS 37081-76-8 | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. realab.ua [realab.ua]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. echemi.com [echemi.com]
- 18. bataviabiosciences.com [bataviabiosciences.com]
- 19. phenomenex.com [phenomenex.com]
- 20. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 7-Hydroxyamoxapine
Welcome to the technical support center for the bioanalytical quantification of 7-Hydroxyamoxapine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust and reliable calibration curve for this critical active metabolite of Amoxapine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during method development and validation.
Introduction to this compound Analysis
This compound is a pharmacologically active metabolite of the tetracyclic antidepressant Amoxapine.[1][2] Its dopamine receptor antagonist properties contribute significantly to the parent drug's overall neuroleptic effects.[1][2][3] Accurate quantification of this compound in biological matrices is therefore paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1][4] The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection and, more definitively, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the gold standard for its superior sensitivity and selectivity.[1][5][6][7]
A reliable calibration curve is the cornerstone of quantitative bioanalysis. This guide will delve into the common issues that can compromise the integrity of your this compound calibration curve and provide logical, science-backed solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a this compound calibration curve?
A1: Based on regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a calibration curve should meet the following general criteria:[8][9][10][11]
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.
-
Range: The curve must encompass the expected concentrations of this compound in study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of the non-zero calibrators, including the LLOQ and ULOQ, must meet this criterion.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d8 recommended?
A2: A SIL-IS is considered the gold standard in quantitative LC-MS/MS analysis.[12] Because this compound-d8 is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[12] This allows it to effectively compensate for variability during sample preparation (e.g., extraction recovery) and analysis (e.g., injection volume inconsistencies, ion suppression/enhancement), leading to higher accuracy and precision.[3][12]
Q3: What are "matrix effects" and how can they impact my this compound calibration curve?
A3: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[13][14][15] This can lead to poor accuracy, imprecision, and non-linearity in the calibration curve.[13] For example, phospholipids in plasma are notorious for causing ion suppression.[16] The impact of matrix effects must be assessed during method validation.[13]
In-Depth Troubleshooting Guide
This section addresses specific calibration curve issues with potential causes and actionable solutions.
Problem 1: Poor Linearity (r² < 0.99)
A non-linear calibration curve can arise from a variety of sources, from sample preparation to instrument settings.
-
Detector Saturation (High Concentrations): At the upper end of the curve, the mass spectrometer detector can become saturated, leading to a plateau in the response.
-
Solution: Dilute the high-concentration standards or reduce the sample injection volume. If detector saturation is a consistent issue, consider narrowing the calibration range and implementing a dilution protocol for high-concentration unknown samples.
-
-
Inappropriate Weighting Model: Standard linear regression (1/x⁰ or no weighting) assumes uniform variance across the concentration range, which is often not the case in bioanalysis.
-
Solution: Apply a weighted regression model, typically 1/x or 1/x², to give less weight to the higher concentration standards which tend to have greater absolute variance. This provides a better fit at the lower end of the curve.
-
-
Contamination or Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent injection of a lower-concentration sample, artificially inflating the response.
-
Solution: Optimize the LC method by including a robust column wash step between injections. Use a stronger organic solvent in the wash solution. Also, check for any sources of contamination in your system, from the autosampler to the ion source.
-
-
Suboptimal Sample Preparation: Inefficient or inconsistent extraction can lead to variable recovery and significant matrix effects, impacting linearity.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Problem 2: High Variability in Calibrator Response (Poor Precision)
Inconsistent peak area ratios for replicate injections of the same standard point towards issues with reproducibility.
-
Inconsistent Sample Preparation: This is a primary cause of imprecision. Manual pipetting errors, incomplete vortexing, or variations in evaporation and reconstitution steps can all introduce significant variability.
-
LC or Autosampler Issues: Inconsistent injection volumes, fluctuations in pump pressure, or a partially blocked column can lead to variable peak areas.
-
Solution: Perform routine maintenance on your LC system. Check for leaks, purge the pumps, and verify injection volume precision. A stable system suitability test (SST) before each run is essential.
-
-
Analyte Instability: this compound may be unstable in the sample matrix or in the final extract on the autosampler.
-
Solution: Perform stability assessments as part of your method validation. This includes freeze-thaw stability, short-term benchtop stability, and autosampler stability. If instability is observed, samples may need to be kept at a lower temperature or analyzed within a shorter timeframe.
-
Problem 3: Inaccurate Back-Calculated Concentrations
When the calculated concentrations of your standards deviate significantly from their nominal values, it points to a systematic error or bias.
-
Inaccurate Standard Preparation: Errors in the initial stock solution preparation or serial dilutions are a common source of inaccuracy.
-
Significant Matrix Effects: If the matrix of your standards (e.g., stripped serum) does not adequately mimic the matrix of your study samples, differential ion suppression or enhancement can cause a bias.
-
Solution: Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a neat solution.[14] If significant effects are present, a more rigorous sample cleanup (e.g., switching from protein precipitation to SPE) may be necessary.
-
-
Incorrect Internal Standard Concentration: An error in the concentration of the internal standard spiking solution will cause a systematic bias across all calibrators and samples.
-
Solution: Carefully re-prepare and verify the concentration of the internal standard solution.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards in Human Plasma
This protocol outlines the preparation of an 8-point calibration curve for this compound ranging from 0.05 to 50 ng/mL, a range often used in LC-MS/MS methods.[6][7]
Materials:
-
This compound certified reference standard
-
This compound-d8 (Internal Standard)
-
Control human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Calibrated pipettes and Class A volumetric flasks
Procedure:
-
Prepare Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a separate 1 mg/mL stock of this compound-d8 in methanol.
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the 1 mg/mL this compound stock with 50:50 methanol:water to create a series of working solutions. These solutions will be used to spike into the plasma.
-
Prepare a working internal standard (IS) solution (e.g., 100 ng/mL) by diluting the IS stock.
-
-
Spike Calibration Standards in Plasma:
-
Label 8 microcentrifuge tubes for each calibrator level (e.g., Cal 1 to Cal 8) and one for a blank.
-
Aliquot 95 µL of control human plasma into each tube.
-
Spike 5 µL of the appropriate working standard solution into each corresponding plasma tube to achieve the final concentrations. Add 5 µL of 50:50 methanol:water to the blank.
-
Vortex each tube gently for 10 seconds.
-
Table 1: Example Calibration Curve Dilution Scheme
| Calibrator | Final Concentration (ng/mL) | Plasma Volume (µL) | Spiking Volume (µL) | Concentration of Working Standard (ng/mL) |
| Blank | 0 | 95 | 5 (of solvent) | N/A |
| Cal 1 (LLOQ) | 0.05 | 95 | 5 | 1 |
| Cal 2 | 0.10 | 95 | 5 | 2 |
| Cal 3 | 0.50 | 95 | 5 | 10 |
| Cal 4 | 2.50 | 95 | 5 | 50 |
| Cal 5 | 5.00 | 95 | 5 | 100 |
| Cal 6 | 12.5 | 95 | 5 | 250 |
| Cal 7 | 25.0 | 95 | 5 | 500 |
| Cal 8 (ULOQ) | 50.0 | 95 | 5 | 1000 |
Protocol 2: Sample Extraction using Protein Precipitation (PPT)
This is a common and rapid technique for sample cleanup.[19]
Procedure:
-
To 100 µL of each plasma calibrator, add 10 µL of the working IS solution (e.g., 100 ng/mL this compound-d8).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly, centrifuge, and inject into the LC-MS/MS system.
Caption: General workflow for this compound bioanalysis.
Conclusion
A robust and reliable calibration curve is non-negotiable for the accurate quantification of this compound. By understanding the potential pitfalls and adopting a systematic troubleshooting approach, researchers can ensure the integrity and validity of their bioanalytical data. Always operate within the principles outlined in regulatory guidelines to ensure your methods are fit for purpose.[20][21][22] This guide serves as a foundational resource to diagnose and resolve the most common issues, enabling you to generate high-quality data in your drug development endeavors.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][8]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link][9]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][10]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][20]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][11]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][23]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link][21]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][22]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][24]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][25]
-
PubMed. (1983). Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Retrieved from [Link][26]
-
ResearchGate. (2025). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link][6]
-
PubMed. (2012). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Retrieved from [Link][7]
-
PubMed. (1984). Amoxapine in human overdose. Retrieved from [Link][27]
-
PubMed. (1999). The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. Retrieved from [Link][4]
-
DigitalCommons@TMC. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Retrieved from [Link][28]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link][13]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. Retrieved from [Link][14]
-
PubMed. (2007). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Retrieved from [Link][15]
-
Separation Science. (n.d.). Matrix Effects. Retrieved from [Link][29]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link][18]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link][16]
-
Shimadzu Chemistry & Diagnostics. (n.d.). Stable labeled standards. Retrieved from [Link][31]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. What is matrix effect and how is it quantified? [sciex.com]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phenomenex.com [phenomenex.com]
- 17. 7-Hydroxy Amoxapine | CAS 37081-76-8 | LGC Standards [lgcstandards.com]
- 18. uknml.com [uknml.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 21. moh.gov.bw [moh.gov.bw]
- 22. fda.gov [fda.gov]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
- 24. Bioanalytical method validation emea | PPTX [slideshare.net]
- 25. e-b-f.eu [e-b-f.eu]
- 26. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amoxapine in human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 29. Matrix Effects | Separation Science [sepscience.com]
- 30. GSRS [gsrs.ncats.nih.gov]
- 31. schd-shimadzu.com [schd-shimadzu.com]
Technical Support Center: Best Practices for Long-Term Storage of 7-Hydroxyamoxapine Samples
Welcome to the technical support center for the long-term storage of 7-Hydroxyamoxapine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound samples. As an active metabolite of the antidepressant Amoxapine, ensuring the stability and integrity of this compound is critical for accurate and reproducible experimental results.[1][2] This document provides a comprehensive overview of best practices, troubleshooting guides, and frequently asked questions to ensure the longevity of your valuable samples.
I. Core Principles of this compound Stability
This compound, a dibenzoxazepine derivative, is susceptible to degradation through several pathways.[1] Understanding these vulnerabilities is the first step toward effective long-term storage. The primary degradation routes are inferred to be hydrolysis and oxidation of the dibenzoxazepine ring system.[1] Therefore, controlling temperature, moisture, light, and atmospheric oxygen is paramount.
II. Recommended Storage Conditions
To mitigate degradation and preserve the integrity of your this compound samples, the following storage conditions are recommended based on guidelines for analogous compounds and active pharmaceutical ingredients (APIs) in general.
| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | Rationale |
| Temperature | -20°C | 2-8°C | Reduces the rate of chemical degradation.[1] |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) | Exposure to light, particularly UV radiation, can induce photodegradation.[1] |
| Moisture | Store in a desiccated environment | Store in a dry environment | Hydrolysis is a potential degradation pathway.[1] |
| Atmosphere | Under an inert atmosphere (e.g., argon, nitrogen) | Tightly sealed container | Minimizes the risk of oxidation.[1] |
| Container | Tightly sealed, amber glass vials with PTFE-lined caps | Tightly sealed, amber glass vials with PTFE-lined caps | Prevents contamination, solvent evaporation, and light exposure.[1] |
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the storage and handling of this compound samples.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has changed color. Is it still usable?
A change in color is a visual indicator of potential degradation. It is strongly recommended that you re-qualify the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity before use.[3]
Q2: I need to repeatedly access my solid this compound sample. What is the best way to do this?
To minimize degradation from repeated exposure to atmospheric conditions, it is best to aliquot the bulk solid into smaller, single-use vials. If you must access the main container, ensure it is brought to room temperature in a desiccator before opening to prevent condensation.[1] After taking what you need, purge the vial with an inert gas before resealing and returning to the recommended storage temperature.
Q3: Can I store my this compound samples dissolved in a solvent?
While convenient, storing solutions for long periods is generally not recommended as it can accelerate degradation. If you must store a solution, use a high-purity, anhydrous solvent and store it at -20°C or lower in a tightly sealed, light-protected container. It is crucial to perform a stability study on the solution to determine its viability over time. For aqueous solutions of the parent compound, Amoxapine, storage for more than one day is not recommended.[4]
Q4: How many freeze-thaw cycles can my this compound solution withstand?
Each freeze-thaw cycle can potentially introduce moisture and accelerate degradation. It is best to minimize the number of cycles.[1] Aliquoting your stock solution into single-use volumes is the most effective way to avoid this issue.
Q5: What are the primary degradation products I should look for?
Based on studies of the parent compound, Amoxapine, the primary degradation pathways are likely hydrolysis and oxidation.[1] Hydrolysis may occur at the amide bond within the dibenzoxazepine ring, especially under acidic conditions.[1] Oxidation can also affect the ring system. When analyzing for degradation, look for new peaks in your chromatogram that are more polar than the parent compound.
IV. Experimental Protocols
To ensure the integrity of your long-term stored samples, it is crucial to have a validated method to assess their stability. Below is a general protocol for a forced degradation study, which can be adapted to your specific laboratory conditions.
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a higher temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for a specified duration. A control sample should be kept in the dark.
4. HPLC Analysis:
-
Analyze the stressed samples alongside a non-degraded control sample by HPLC.
-
A typical starting point for the mobile phase could be a mixture of acetonitrile and a phosphate buffer. The gradient and buffer pH will need to be optimized to achieve good separation between the parent peak and any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
5. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
The peak purity of the this compound peak should be assessed to ensure that no degradation products are co-eluting.
V. Visualizations
Decision Workflow for Sample Handling
Caption: Decision workflow for handling and storing this compound samples.
Potential Degradation Pathways
Caption: Inferred degradation pathways for this compound.
References
-
Pharmacokinetics of amoxapine and its active metabolites. PubMed. Available at: [Link]
-
Determination of Amoxapine and Its Metabolites in Human Serum by High-Performance Liquid Chromatography. PubMed. Available at: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. PubMed Central. Available at: [Link]
-
Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special. ScienceDirect. Available at: [Link]
-
Long-Term Storage of Authentic Postmortem Forensic Blood Samples at −20°C: Measured Concentrations of Benzodiazepines, Central Stimulants, Opioids and Certain Medicinal Drugs Before and After Storage for 16–18 Years. Journal of Analytical Toxicology. Available at: [Link]
-
Storage Stability of Analytes. Request PDF. ResearchGate. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. PubMed Central. Available at: [Link]
-
Determination of Amoxapine and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. PubMed. Available at: [Link]
-
The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Photocatalytic Degradation of Amoxicillin in Aqueous Systems: A Review. MDPI. Available at: [Link]
-
Amoxapine. StatPearls. Available at: [Link]
-
Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. Available at: [Link]
-
Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice. PubMed. Available at: [Link]
-
Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity. National Institutes of Health. Available at: [Link]
-
Amoxapine in human overdose. PubMed. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of 7-Hydroxyamoxapine Analytical Methods
Introduction: The Imperative for Rigorous Bioanalysis
Amoxapine, a dibenzoxazepine antidepressant, exerts its therapeutic effects through a complex pharmacological profile involving its parent structure and, critically, its active metabolites.[1][2][3] Hepatic metabolism, primarily via the CYP2D6 enzyme, yields two major active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine.[1][2] this compound is a potent dopamine receptor antagonist, contributing to the neuroleptic properties of the drug, while 8-hydroxyamoxapine acts as a serotonin-norepinephrine reuptake inhibitor, key to its antidepressant activity.[1][3] Given these distinct and significant pharmacological roles, the accurate and precise quantification of this compound in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) and toxicokinetic (TK) studies, and overall drug development.[1][4][5][6]
This guide provides a comparative analysis of the predominant analytical methods for this compound quantification. It is designed for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will delve into the technical specifics of High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), grounding our discussion in the principles of method validation and cross-validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]
Cross-validation is a critical, yet often overlooked, component of bioanalytical science. It serves to demonstrate that two distinct analytical methods are equivalent and can be used interchangeably to generate reliable data within the same study or across different studies.[9][10] This is essential when, for example, transitioning from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials, or when samples are analyzed across different laboratories. This guide will provide a framework and practical protocol for this vital process.
Overview of Predominant Analytical Methodologies
The choice of an analytical method is a balance between the required sensitivity, selectivity, cost, and throughput. For this compound, two chromatographic techniques have become the industry standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a well-established and cost-effective technique.[1] It relies on the separation of the analyte from other matrix components on a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength. While robust and reliable, its sensitivity can be a limiting factor for studies requiring very low limits of quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical studies requiring high sensitivity and selectivity.[11][12] After chromatographic separation, the analyte is ionized and detected based on its unique mass-to-charge ratio (m/z) and the m/z of its fragments. This two-stage mass filtering provides exceptional specificity, minimizing interference from matrix components and ensuring a very low limit of quantification (LLOQ).[11][13]
Foundations of Method Validation: A Regulatory Perspective
Before any comparison or cross-validation can occur, each analytical method must undergo a full, rigorous validation to ensure its performance is acceptable for its intended purpose. This process is governed by stringent guidelines from regulatory authorities.[7][9][10][14] The core parameters assessed during a full validation include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[14]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. The curve must be reproducible, with a defined range.
-
Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the degree of scatter between repeated measurements. These are typically assessed at multiple concentration levels, including the LLOQ, and are reported as intra-assay (within a single run) and inter-assay (between different runs) variability.[12][15]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS, which can cause suppression or enhancement of the signal.[14]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).[16][17][18]
Comparative Analysis of Validated Methods for this compound
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods used for the quantification of this compound in human plasma or serum. The data represents a synthesis of values reported in the scientific literature.
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality & Field Insights |
| Linearity Range | ~10 - 1000 ng/mL[1][19] | 0.05 - 50 ng/mL[11][12][15] | LC-MS/MS offers a significantly wider dynamic range and a much lower LLOQ, making it suitable for PK studies with low dose administration or for tracking concentrations over multiple half-lives. |
| LLOQ | ~10 ng/mL[1] | ~0.05 ng/mL[11][13] | The high specificity of tandem mass spectrometry allows for the detection of much lower analyte concentrations compared to the less specific UV detection method. |
| Accuracy (% Nominal) | Typically 85-115% | 86.4 - 109.3%[12][15] | Both methods can achieve excellent accuracy within the regulatory acceptance criteria (typically ±15% of nominal, ±20% at LLOQ). |
| Precision (% RSD) | < 15% | < 15% (intra-assay), < 10% (inter-assay)[12][15] | Both methods demonstrate high reproducibility. The slightly better precision often seen with LC-MS/MS is due to reduced interference and more stable signal-to-noise at low concentrations. |
| Selectivity | Moderate to Good | Excellent | HPLC-UV can be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS, with its specific mass transitions, virtually eliminates this issue. |
| Throughput | Moderate | High | Modern LC-MS/MS systems with rapid gradient chromatography and fast polarity switching can achieve run times of only a few minutes, allowing for higher sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and the methodology is generally simpler. LC-MS/MS requires a significant capital investment and highly skilled operators. |
Experimental Protocols: From Sample to Signal
A self-validating protocol is one where every step is deliberate and controlled. Below are representative workflows for the analysis of this compound.
Protocol 1: HPLC-UV Method
This protocol is based on established methods for the simultaneous analysis of amoxapine and its metabolites.[1][20][21]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a robust method to clean up the sample and concentrate the analyte, removing proteins and other interferences that would otherwise compromise the chromatographic separation. A C18 sorbent is chosen for its effective retention of moderately polar compounds like this compound.
-
Steps:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load 1.0 mL of plasma or serum, to which an internal standard (e.g., promazine) has been added, onto the cartridge.[1]
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol or an acetonitrile mixture).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. Chromatographic Conditions
-
Rationale: Reversed-phase chromatography is ideal for separating analytes of moderate polarity. The mobile phase composition is optimized to achieve good resolution between this compound, 8-hydroxyamoxapine, and the parent drug, amoxapine.
-
System: Standard HPLC system with a UV detector.[1]
-
Column: Spherisorb C6 or similar C18 column (e.g., 5 µm particle size).[20]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 77:23, v/v).[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[21]
Protocol 2: LC-MS/MS Method
This protocol is based on highly sensitive methods developed for clinical trial support.[12][15]
1. Sample Preparation: Protein Precipitation
-
Rationale: For the highly selective LC-MS/MS technique, a simpler and faster protein precipitation can often provide sufficient cleanup. This method is amenable to high-throughput automation.
-
Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the deuterated internal standard (e.g., 7-Hydroxy Amoxapine-d8).[16]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL directly into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Rationale: A rapid gradient elution on a modern UPLC/HPLC system allows for fast separation. The mass spectrometer is set to Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), for maximum sensitivity and specificity. This involves monitoring a specific precursor ion for this compound and a specific product ion that is formed upon fragmentation.
-
System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with a Turbo-ionspray interface.[13]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would run from 5% B to 95% B over 2-3 minutes.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) of specific m/z transitions for this compound and its internal standard.
The Cross-Validation Protocol: Bridging Two Methods
When data from two different validated methods (e.g., the HPLC-UV and LC-MS/MS methods described above) need to be compared or pooled, a cross-validation experiment is mandatory.[8][9][10]
Objective: To demonstrate that the comparator method yields data that is equivalent to the reference method.
Experimental Design:
-
Select Study Samples: Analyze a set of at least 20 incurred study samples (samples from dosed subjects) using both the reference method (e.g., HPLC-UV) and the comparator method (e.g., LC-MS/MS). The samples should be selected to span the entire calibration range.
-
Data Analysis: For each sample, calculate the percentage difference between the concentration values obtained from the two methods. The difference is typically calculated as: [(Comparator Value - Reference Value) / Mean Value] * 100.
-
Acceptance Criteria: The cross-validation is successful if:
-
The mean percentage difference between the two methods is within ±20%.
-
For at least 67% (two-thirds) of the individual samples, the percentage difference is within ±20%.[8]
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable and robust methods for the quantification of this compound, but their applications are dictated by the specific needs of a study.
-
HPLC-UV is a reliable workhorse, perfectly suited for applications where analyte concentrations are expected to be relatively high (e.g., >10 ng/mL), such as in formulation development or in some toxicokinetic studies. Its lower cost and simplicity make it an accessible option.
-
LC-MS/MS is the undisputed choice for studies requiring high sensitivity and selectivity.[11] It is essential for human pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring where low concentrations must be accurately measured.[12][13]
When transitioning between these methods or collaborating across laboratories, cross-validation is not optional; it is a scientific and regulatory necessity. [9][10] It provides the documented evidence needed to ensure data integrity and allows for the confident comparison and pooling of results. By following the structured validation and cross-validation principles outlined in this guide, researchers can ensure their bioanalytical data for this compound is accurate, reproducible, and defensible.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Bioanalytical method validation emea. SlideShare. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Cheung SW, Tang SW, Remington G. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography. J Chromatogr. 1991 Mar 8;564(1):213-21. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. Available from: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation (ICH). Available from: [Link]
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. Available from: [Link]
-
Robinson CA, Kover A, Tassett J, et al. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. Ther Drug Monit. 1983;5(3):309-12. Available from: [Link]
-
Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis. PubMed. Available from: [Link]
-
Tasset JJ, Hassan FM. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum. Clin Chem. 1982 Oct;28(10):2154-7. Available from: [Link]
-
Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Encyclopedia.pub. Available from: [Link]
-
Gkountela C, Megoulas NC, Koupparis MA. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations. 2019;6(2):24. Available from: [Link]
-
Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Semantic Scholar. Available from: [Link]
-
Khan Suheb, S., et al. Amoxapine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
-
Midha KK, et al. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. Int J Clin Pharmacol Ther. 2000 Apr;38(4):191-200. Available from: [Link]
-
Xu Y, et al. Stabilizing drug molecules in biological samples. Bioanalysis. 2011 Sep;3(17):2003-15. Available from: [Link]
-
Therapeutic drug monitoring - Insights. Mayo Clinic Laboratories. Available from: [Link]
-
Wang, P., et al. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis. 2023;234:115598. Available from: [Link]
-
Drug Stability in Biological Specimens. ResearchGate. Available from: [Link]
-
Using GC-MS to Analyze Human Metabolites. AZoLifeSciences.com. Available from: [Link]
-
Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences Review and Research. 2023;81(2):167-173. Available from: [Link]
-
Papazacharias, A., et al. Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. Pharmaceuticals. 2023;16(11):1532. Available from: [Link]
-
Therapeutic drug monitoring. LITFL. Available from: [Link]
-
Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dopamine Receptor Antagonism of Loxapine and its Metabolite, 7-Hydroxyamoxapine
This guide provides an in-depth, objective comparison of the dopamine receptor antagonism profiles of the antipsychotic drug loxapine and its active downstream metabolite, 7-hydroxyamoxapine. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies for characterization, and explores the pharmacological implications of their distinct receptor interaction profiles.
Introduction: The Clinical Significance of Loxapine and its Metabolites
Loxapine is a dibenzoxazepine antipsychotic that has been utilized in the treatment of schizophrenia for several decades.[1][2] Its therapeutic efficacy is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3] However, the clinical activity of loxapine is not solely dependent on the parent molecule. Upon administration, loxapine undergoes extensive hepatic metabolism, yielding several pharmacologically active metabolites that contribute significantly to its overall therapeutic and side-effect profile.[4][5]
One of the principal metabolic pathways involves the N-demethylation of loxapine to form amoxapine, a compound that is itself marketed as an antidepressant.[1][6] Amoxapine is further metabolized via hydroxylation, primarily by the CYP2D6 enzyme, to produce this compound and 8-hydroxyamoxapine.[6][7][8] Notably, this compound is recognized as a potent dopamine receptor antagonist and is believed to be a key contributor to the neuroleptic properties observed following the administration of its parent compounds.[7][9][10] Understanding the distinct pharmacological characteristics of this compound in comparison to loxapine is therefore critical for a comprehensive grasp of the drug's mechanism of action and for the rational design of novel therapeutic agents.
This guide will dissect the differences in dopamine receptor antagonism between loxapine and this compound by examining their receptor binding affinities and functional activities, supported by detailed experimental protocols that form the basis of such characterizations.
Metabolic Pathway from Loxapine to this compound
The biotransformation of loxapine is a multi-step process that highlights the importance of evaluating metabolic pathways in drug development. The parent drug, loxapine, serves as a pro-drug for a cascade of active compounds, each with a unique pharmacological signature.
Caption: Metabolic conversion of loxapine to this compound.
Part 1: Comparative Receptor Binding Affinity
Receptor binding affinity, typically expressed as the inhibition constant (Ki), is a fundamental measure of a ligand's potency for a specific receptor. A lower Ki value signifies a higher binding affinity. Comparing the Ki values of loxapine and this compound across the five dopamine receptor subtypes (D1-D5) reveals critical differences in their pharmacological profiles.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| Loxapine | Intermediate | High | High | Very High | Intermediate |
| Reference | [3][13] | [1][13][14] | [1] | [1][3] | [13] |
| This compound | Data not available | High | Data not available | Data not available | Data not available |
| Reference | [8][9][10] |
Analysis of Binding Profiles:
-
Loxapine exhibits a broad-spectrum affinity for D2-like receptors (D2, D3, D4), with a particularly strong affinity for the D4 receptor subtype.[1][3] Its moderate affinity for the D1 receptor is approximately 20-fold greater than that of its metabolite amoxapine.[11] This profile, combined with potent 5-HT2A antagonism, underpins its classification as a "typical" antipsychotic with some "atypical" features.[13]
-
This compound is consistently identified as a potent D2 receptor antagonist, contributing significantly to the antipsychotic properties of amoxapine.[8][9] The lack of a complete public binding profile for this metabolite represents a knowledge gap and underscores the need for further head-to-head comparative studies. The potent D2 antagonism suggests its activity is central to the extrapyramidal symptoms (EPS) and neuroleptic effects observed with amoxapine, and by extension, loxapine treatment.[8]
Part 2: In Vitro Methodologies for Characterizing Antagonism
To empirically determine and compare the binding affinity and functional antagonism of compounds like loxapine and this compound, standardized and reproducible in vitro assays are essential. The following protocols describe two cornerstone methodologies in pharmacology.
Methodology 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target with high affinity and specificity.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-Spiperone or [³H]-Raclopride are commonly used for the D2 receptor due to their high affinity and selectivity, ensuring that the measured displacement is specific to the D2 binding site.[15][16]
-
Cell System: Using a stable cell line (e.g., HEK293 or CHO cells) expressing a high density of the human recombinant D2 receptor ensures a robust and reproducible signal.[17]
-
Non-Specific Binding Determination: Including a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) is crucial to define the portion of radioligand binding that is not to the D2 receptor, allowing for accurate calculation of specific binding.[17]
Step-by-Step Protocol: D2 Receptor Binding Assay
-
Preparation of Cell Membranes:
-
Culture CHO-K1 cells stably expressing the human D2 long isoform receptor to ~90% confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well format):
-
Add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) to each well.
-
Add increasing concentrations of the test compound (e.g., loxapine or this compound, typically in a 10-point, half-log dilution series).
-
For determining non-specific binding, add a saturating concentration of a competing ligand (e.g., 10 µM haloperidol).
-
For determining total binding, add vehicle control.
-
Add the radioligand (e.g., [³H]-Spiperone) at a single concentration near its dissociation constant (Kd), typically 0.1-0.5 nM.[16]
-
Add the prepared cell membranes (e.g., 10-20 µg protein per well).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Allow the filter mat to dry, then place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Caption: Workflow for a competitive radioligand binding assay.
Methodology 2: D2 Receptor Functional Antagonism Assay (cAMP Inhibition)
This assay measures a compound's ability to function as an antagonist by quantifying its capacity to block the downstream signaling cascade initiated by receptor activation. For the D2 receptor, which is coupled to the inhibitory G-protein (Gi/o), agonist binding leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[18][19][20] An antagonist will reverse this effect.
Causality Behind Experimental Choices:
-
cAMP Stimulation: Since D2 activation inhibits cAMP production, a basal level of cAMP must first be stimulated to observe this inhibition. Forskolin, a direct activator of adenylyl cyclase, is used to elevate intracellular cAMP to a measurable level.[21][22]
-
Agonist Concentration: A D2 agonist (e.g., dopamine or quinpirole) is used at a concentration that produces approximately 80% of its maximal effect (EC80).[23] This ensures that the assay is sensitive to blockade by an antagonist without requiring excessively high antagonist concentrations.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for detecting cAMP. It relies on a competitive immunoassay between cellular cAMP and a labeled cAMP analog for a specific antibody, producing a FRET signal that is inversely proportional to the amount of cAMP produced.[23]
Step-by-Step Protocol: D2 cAMP HTRF Assay
-
Cell Plating:
-
Seed CHO or HEK293 cells stably expressing the human D2 receptor into a 384-well, low-volume, solid white assay plate.[22]
-
Culture overnight to allow for cell adherence.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of the antagonist test compounds (loxapine, this compound).
-
Aspirate the culture medium from the cells and add the compound dilutions, followed immediately by a solution containing a D2 agonist (e.g., dopamine at its EC80 concentration) and forskolin (e.g., 1-10 µM).
-
Include controls: vehicle only (basal cAMP), forskolin only (stimulated cAMP), and agonist + forskolin (inhibited cAMP).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow for receptor signaling and modulation of cAMP levels.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate antibody in a lysis buffer) to each well as per the manufacturer's instructions (e.g., Cisbio, PerkinElmer).
-
Incubate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor/Donor * 10,000) for each well. The ratio is inversely proportional to the cAMP concentration.
-
Normalize the data to the control wells (e.g., 0% inhibition for agonist + forskolin, 100% inhibition for forskolin only).
-
Plot the normalized response against the log concentration of the antagonist and fit a dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.
-
Caption: D2 receptor Gi-coupled signaling pathway.
Conclusion: Synthesizing the Pharmacological Profiles
The comparison between loxapine and its metabolite, this compound, illustrates a crucial principle in pharmacology: the in vivo activity of a drug is often a composite of the parent compound and its active metabolites.
-
Loxapine presents a complex profile with high affinity for multiple D2-like dopamine receptors (D2, D3, D4) and moderate affinity for D1, in addition to potent activity at other targets like the 5-HT2A receptor.[1][3][13] This multi-receptor action likely contributes to both its therapeutic efficacy and its side-effect profile.[24]
-
This compound , derived from the intermediate metabolite amoxapine, functions as a potent dopamine D2 receptor antagonist.[8][9] Its formation in vivo adds a significant and sustained D2-blocking component to the overall pharmacological effect following loxapine administration. While loxapine itself has a relatively short half-life of about 4 hours, its active metabolites, including the amoxapine derivatives, have longer half-lives, which extends the duration of dopamine receptor blockade.[6][25][26]
For drug development professionals, this comparison underscores the necessity of early and comprehensive metabolite profiling. The distinct receptor affinities of metabolites can significantly alter the clinical performance of a drug candidate. A full characterization of this compound's binding and functional activity across all dopamine and serotonin receptor subtypes would provide invaluable insight into the precise mechanisms underlying loxapine's long-term clinical effects.
References
-
Ferreri, F., et al. (2015). Revisiting loxapine: a systematic review. PubMed Central. [Link]
-
Hameg, A., et al. (2018). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? National Institutes of Health. [Link]
-
Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. Journal of Psychiatry & Neuroscience. [Link]
-
Zhou, D., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]
-
Drugs.com. (2024). Loxapine Monograph for Professionals. Drugs.com. [Link]
-
Khan, S. R., et al. (2023). Amoxapine. StatPearls - NCBI Bookshelf. [Link]
-
Schmädicke, N. A. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium - Freie Universität Berlin. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loxapine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Singh, A. N., et al. (2000). Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia. PubMed Central. [Link]
-
Wikipedia. (n.d.). Loxapine. Wikipedia. [Link]
-
Ricci, A., et al. (1993). Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart. PubMed. [Link]
-
Hucker, H. B., et al. (1983). Amoxapine in human overdose. PubMed. [Link]
-
Guo, Y., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]
-
Creese, I., et al. (1984). Agonist interactions with dopamine receptors: focus on radioligand-binding studies. PubMed. [Link]
-
Singh, A. N., et al. (1996). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. PubMed Central. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Stahl, S. M. (n.d.). Loxapine. Prescriber's Guide - Cambridge University Press & Assessment. [Link]
-
de la Fuente-Sandoval, C., et al. (2013). Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. National Institutes of Health. [Link]
-
Li, Q., et al. (2011). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Merck Millipore. [Link]
-
National Center for Biotechnology Information. (n.d.). Loxapine. PubChem Compound Summary. [Link]
-
Wang, D., et al. (2019). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology. [Link]
-
Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Medscape Drug Reference. [Link]
-
Zell, M., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
Chen, K., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central. [Link]
-
Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
-
An, W. F., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]
-
Gabriel, D. (2003). Principles of the HTRF cAMP Assay. ResearchGate. [Link]
-
Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. [Link]
-
Zell, M., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine activity data. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). loxapine references. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Home. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Armstrong, J. F., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. PubMed. [Link]
-
Neurotransmitter.net. (n.d.). Drug Reference for FDA Approved Psychiatric Drugs. Neurotransmitter.net. [Link]
-
re3data.org. (2025). IUPHAR/BPS Guide to Pharmacology. re3data.org. [Link]
-
Armstrong, J., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. University of Cambridge. [Link]
-
Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. [Link]
-
Xu, S. W., et al. (1991). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. PubMed. [Link]
-
Joyce, D. W. (2018). Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three. Dan W Joyce. [Link]
Sources
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. loxapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. psychiatrist.com [psychiatrist.com]
- 25. Loxapine - Wikipedia [en.wikipedia.org]
- 26. Loxapine - Prescriber's Guide [cambridge.org]
A Comparative Guide to Bioequivalence Studies of Amoxapine and its Active Metabolite, 7-Hydroxyamoxapine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the critical considerations and methodologies involved in conducting bioequivalence (BE) studies for the antidepressant amoxapine and its pharmacologically active metabolite, 7-hydroxyamoxapine. We will explore the scientific rationale behind study design, analytical protocols, and regulatory expectations, offering a comprehensive resource for professionals in the pharmaceutical sciences.
Introduction: The Pharmacological Context
Amoxapine, a dibenzoxazepine class tricyclic antidepressant, exerts its therapeutic effects through the modulation of norepinephrine and, to a lesser extent, serotonin reuptake. However, its clinical profile is significantly influenced by its active metabolites. Amoxapine is metabolized in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: 8-hydroxyamoxapine and this compound. While 8-hydroxyamoxapine has a longer half-life (approximately 30 hours) and contributes to the antidepressant and anxiolytic effects, this compound, with a half-life of about 6.5 hours, is a potent dopamine receptor antagonist, contributing to amoxapine's antipsychotic properties.
Given the distinct and significant pharmacological activities of both the parent drug and its metabolites, a comprehensive bioequivalence assessment necessitates the characterization of amoxapine, this compound, and often 8-hydroxyamoxapine. This ensures that generic formulations deliver the same therapeutic moiety to the site of action at the same rate and extent as the reference product.
Bioequivalence Study Design: A Strategic Approach
The standard for assessing bioequivalence is a randomized, two-period, two-sequence, single-dose, crossover study design. This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same individuals.
Key Design Considerations:
-
Study Population: Healthy adult volunteers are typically enrolled to reduce variability not related to the drug formulations.
-
Dosage: A single oral dose of amoxapine is administered. The strength of the dosage form used should be justified, with the highest strength often preferred unless safety concerns dictate otherwise.
-
Washout Period: A sufficient washout period of at least five elimination half-lives of the slowest-eliminating analyte (in this case, 8-hydroxyamoxapine) is crucial to prevent carry-over effects between treatment periods.
-
Fasting Conditions: Studies are generally conducted under fasting conditions, as this is considered the most sensitive environment for detecting formulation differences.
-
Blood Sampling: A well-defined blood sampling schedule is critical to accurately characterize the pharmacokinetic profiles of amoxapine and this compound. Sampling should be frequent enough around the expected Tmax to capture the peak concentration and continue for a duration sufficient to characterize the elimination phase (typically at least 72 hours).
The following diagram illustrates the typical workflow of a crossover bioequivalence study:
A Head-to-Head Technical Comparison: 7-Hydroxyamoxapine Versus Other Antipsychotics
A Guide for Researchers and Drug Development Professionals
Introduction: The Unique Identity of 7-Hydroxyamoxapine
Amoxapine, marketed as an antidepressant, occupies a unique pharmacological space due to its structural similarity to the antipsychotic loxapine. Its clinical utility in depression accompanied by psychosis has been noted for decades. The primary driver of its antipsychotic action is not the parent compound, but its principal active metabolite, This compound .
This metabolite is a potent dopamine D2 receptor antagonist, conferring the neuroleptic properties that distinguish amoxapine from most other tricyclic antidepressants. Understanding the distinct pharmacology of this compound is therefore critical for evaluating its position within the broader landscape of antipsychotic therapies. This guide will dissect its performance by comparing its receptor binding profile, preclinical data, and clinical trial outcomes against first-generation (typical) and second-generation (atypical) antipsychotics.
Mechanism of Action: A Tale of Two Receptors
The prevailing theory of antipsychotic efficacy centers on the modulation of two key neurotransmitter systems: dopamine and serotonin. The therapeutic action of antipsychotics is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to quell the "positive" symptoms of psychosis (e.g., hallucinations, delusions).
However, indiscriminate D2 blockade across all dopaminergic pathways leads to significant side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia. Atypical antipsychotics achieve their improved side-effect profile largely through potent antagonism of the serotonin 5-HT2A receptor. This 5-HT2A blockade is believed to enhance dopamine release in the nigrostriatal and mesocortical pathways, mitigating motor side effects and potentially improving negative and cognitive symptoms.
This compound, like its parent compound amoxapine, exhibits significant affinity for both D2 and 5-HT2A receptors, positioning it as a compound with atypical antipsychotic characteristics.
Figure 1: Simplified signaling pathways for antipsychotic action and side effects.
Comparative Pharmacology: A Quantitative Look at Receptor Affinities
The nuanced clinical effects of antipsychotics are directly related to their binding affinity for a wide array of neuroreceptors. A lower dissociation constant (Ki) value signifies a higher binding affinity. The table below summarizes the Ki values for amoxapine (as a proxy for its active metabolites) and key comparator antipsychotics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Amoxapine | Haloperidol (Typical) | Risperidone (Atypical) | Olanzapine (Atypical) | Clozapine (Atypical) |
|---|---|---|---|---|---|
| Dopamine D2 | High Affinity | 1 | 3 | 11 | 125 |
| Serotonin 5-HT2A | High Affinity | 25 | 0.16 | 4 | 16 |
| Histamine H1 | Moderate | 500 | 20 | 7 | 6 |
| Muscarinic M1 | Low Affinity | 1000+ | 1000+ | 20 | 2 |
| Adrenergic α1 | High Affinity | 6 | 1 | 19 | 7 |
(Note: Direct Ki values for this compound are not widely published; amoxapine data is used as a surrogate, with the understanding that this compound is the more potent D2 antagonist. Values are compiled from multiple sources and may vary based on experimental conditions.)
Key Insights from the Data:
-
D2/5-HT2A Profile: Amoxapine, like atypical antipsychotics, demonstrates high affinity for both D2 and 5-HT2A receptors. This profile is predictive of antipsychotic efficacy with a potentially reduced risk of EPS compared to typical agents like haloperidol, which is highly D2-selective.
-
Sedation and Weight Gain (H1 Affinity): Amoxapine's moderate affinity for the histamine H1 receptor suggests a potential for sedation and weight gain, a common side effect of potent H1 antagonists like olanzapine and clozapine.
-
Anticholinergic Effects (M1 Affinity): Its low affinity for muscarinic M1 receptors indicates a lower risk of anticholinergic side effects (e.g., dry mouth, blurred vision, constipation) compared to clozapine and olanzapine.
Experimental Protocol: In Vitro Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound.
Objective: To quantify the affinity of a test compound for a specific neuroreceptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 receptor) are harvested from cultured cell lines or animal brain tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells. The test compound competes with the radioligand for binding to the receptor.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand via rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Clinical Performance: Efficacy and Side Effect Profile
While direct head-to-head trials of the isolated this compound metabolite are unavailable, studies on the parent drug amoxapine provide crucial clinical insights into its antipsychotic profile.
Comparative Efficacy
-
vs. Atypical Antipsychotics: A 6-week, double-blind trial compared amoxapine (mean dose ~228 mg/day) with risperidone (mean dose ~4.5 mg/day) in patients with schizophrenia. Both treatments showed equivalent improvement in positive, negative, and depressive symptoms. This finding supports the preclinical data suggesting amoxapine functions as an atypical antipsychotic.
-
vs. Typical Antipsychotics: In another 6-week, double-blind study, amoxapine was found to be as effective as haloperidol in improving the positive symptoms and total scores on the Positive and Negative Syndrome Scale (PANSS). Notably, the amoxapine group also showed significant improvement in negative symptoms, an area where typical antipsychotics are often lacking.
Comparative Side Effect Profile
The primary differentiator among antipsychotics is often their side effect burden.
Table 2: Head-to-Head Comparison of Key Side Effects
| Side Effect Category | This compound (from Amoxapine trials) | Haloperidol | Risperidone |
|---|---|---|---|
| Extrapyramidal Symptoms (EPS) | Present, but may be less than some agents. One study found less EPS than risperidone . Another found no significant difference vs. haloperidol, though baseline scores were low. | High risk | Moderate risk, especially at higher doses |
| Tardive Dyskinesia | Risk exists due to D2 blockade. | High risk | Moderate risk |
| Hyperprolactinemia | Occurs, but one study reported less prolactin elevation than risperidone . | High risk | High risk |
| Weight Gain | Lower risk. An open-label study noted a lack of weight gain . | Low risk | Moderate risk |
| Sedation | Common, especially at the start of therapy. | Low risk | Moderate risk |
| Anticholinergic Effects | Mild; lower than many TCAs. | Low risk | Very low risk |
Conclusion and Future Directions
The evidence strongly indicates that this compound, the active metabolite of amoxapine, possesses a pharmacological and clinical profile consistent with that of an atypical antipsychotic. Its dual antagonism of D2 and 5-HT2A receptors provides efficacy comparable to both typical and atypical agents like haloperidol and risperidone.
Key Differentiators:
-
Favorable Side Effect Profile: Clinical data suggest amoxapine may offer advantages over risperidone with respect to lower EPS and less prolactin elevation. It also appears to have a lower propensity for weight gain compared to many other atypical antipsychotics.
-
Cost-Effectiveness: As an off-patent medication, amoxapine represents a potentially valuable low-cost alternative to newer, more expensive atypical antipsychotics.
For the Drug Development Professional: The unique profile of this compound warrants further investigation. Future research should focus on isolating the metabolite to precisely characterize its pharmacodynamics and pharmacokinetics, free from the influence of the parent compound and the 8-hydroxy metabolite. Exploring novel delivery systems or chemical modifications to optimize its D2/5-HT2A affinity ratio could yield a next-generation antipsychotic with an enhanced efficacy and safety profile. The existing clinical data for amoxapine provides a robust foundation for such developmental efforts.
References
-
Amoxapine - StatPearls - NCBI Bookshelf - NIH. (2023-11-18). Available from: [Link]
-
What is Amoxapine used for? - Patsnap Synapse. (2024-06-14). Available from: [Link]
- Anton, R. F., & Burch, E. A. (1990). Amoxapine for the Treatment of Psychotically Depressed Subjects: A Pilot Study.
-
Amoxapine - Wikipedia. (n.d.). Available from: [Link]
-
Amoxapine: Package Insert / Prescribing Information - Drugs.com. (n.d.). Available from: [Link]
-
Wei, H. B., & Niu, X. Y. (1990). [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration]. Zhongguo Yao Li Xue Bao, 11(5), 392-396. Available from: [Link]
-
Stahl, S. M. (2006). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 67(1), 7-11. Available from: [Link]
-
Amoxapine (Amoxapine Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Available from: [Link]
-
Apiquian, R., Fresan, A., Ulloa, R. E., de la Fuente-Sandoval, C., Herrera-Estrella, M., Vazquez, A., Nicolini, H., & Kapur, S. (2005). Amoxapine as an atypical antipsychotic: a comparative study vs risperidone. Neuropsychopharmacology, 30(12), 2236-2244. Available from: [Link]
- Apiquian, R., Ulloa, R. E., Fresan, A., Loyzaga, C., Nicolini, H., & Kapur, S. (2003). Amoxapine as an antipsychotic: comparative study versus haloperidol.
-
MedWorks Media. (n.d.). Amoxapine | Asendin – Tricyclic Antidepressant | Psychotropics A-Z. Available from: [Link]
- Apiquian, R., Fresan, A., Ulloa, R. E., & Kapur, S. (2006). Amoxapine as an Atypical Antipsychotic: A Comparative Study Vs Risperidone. Neuropsychopharmacology, 31(S1), S202-S202.
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 7-Hydroxyamoxapine Assays
For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of 7-hydroxyamoxapine, a primary active metabolite of the antidepressant amoxapine, is of paramount importance. This metabolite is a significant contributor to the parent drug's pharmacological profile, exhibiting dopamine receptor antagonist properties that underscore amoxapine's neuroleptic effects[1]. Consequently, robust and reproducible analytical methods are essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient safety.
This guide provides an in-depth comparison of the predominant bioanalytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the critical framework for establishing inter-laboratory consistency.
The Clinical Significance of Amoxapine Metabolism
Amoxapine is extensively metabolized in the liver, primarily by CYP2D6 enzymes, into two major active metabolites: this compound and 8-hydroxyamoxapine[1]. These metabolites have distinct pharmacological activities, with this compound contributing to the antipsychotic effects and 8-hydroxyamoxapine being a potent serotonin-norepinephrine reuptake inhibitor[1]. Given their different pharmacological roles and elimination half-lives, the simultaneous and accurate measurement of these metabolites is crucial for a comprehensive understanding of amoxapine's overall effect and for personalizing patient therapy[1].
Metabolic pathway of Amoxapine to its active metabolites.
Comparative Analysis of Bioanalytical Methods
The choice of an analytical platform for this compound quantification is a critical decision, balancing sensitivity, specificity, throughput, and cost. Below, we compare the three most common techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation of volatile compounds by gas chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High to Very High; detection is based on specific precursor-product ion transitions. | High; requires derivatization to improve volatility and chromatographic properties, which can enhance specificity. |
| Sensitivity (Typical LLOQ) | ng/mL range (e.g., 3-25 ng/mL for related compounds)[1][2]. | Sub-ng/mL to pg/mL range (e.g., 2 ng/mL in rat plasma)[3]. | ng/mL range, dependent on derivatization efficiency. |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is typically required. | SPE, LLE, or simpler protein precipitation can be used. | Requires extraction followed by a mandatory chemical derivatization step. |
| Throughput | Moderate. | High, with rapid analysis times. | Lower, due to longer run times and the additional derivatization step. |
| Cost (Instrument/Operational) | Low / Low | High / Moderate | Moderate / Moderate |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of tricyclic antidepressants and their metabolites[1][4][5]. Its robustness makes it a workhorse in many clinical and research laboratories.
Scientific Rationale
The principle lies in the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C8 or C18 column is typically employed, where the polar hydroxylated metabolite will have less retention than the parent drug, amoxapine[4][6]. UV detection at a wavelength around 254 nm is effective as the dibenzoxazepine ring system possesses a strong chromophore[1]. The primary challenge with this method is ensuring specificity. Biological matrices are complex, and endogenous compounds or co-administered drugs may co-elute and interfere with the analyte peak, leading to inaccurate quantification. Therefore, a meticulous sample cleanup, typically through Solid-Phase Extraction (SPE), is a non-negotiable step to ensure the reliability of the data[1][4].
Detailed Experimental Protocol: HPLC-UV
This protocol provides a generalized procedure for the analysis of this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of plasma, add a suitable internal standard (e.g., loxapine or another structurally similar tricyclic antidepressant not present in the sample). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analytes with 1 mL of a suitable solvent, such as methanol or acetonitrile[1].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile)[4][7]. A typical starting point could be a 68:32 ratio of aqueous buffer to acetonitrile[4].
-
Detection Wavelength: 254 nm[1].
-
Injection Volume: 20-50 µL.
Workflow for this compound Analysis by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity[8][9]. This is particularly advantageous when analyzing complex biological matrices where interferences can be a significant issue.
Scientific Rationale
The power of LC-MS/MS lies in its two stages of mass filtering. In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell, Q2), and a specific, characteristic fragment ion (the product ion) is selected and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for much lower limits of quantification compared to HPLC-UV[10][11]. The use of a stable isotope-labeled internal standard (e.g., this compound-d8) is highly recommended as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression or enhancement, providing the most accurate correction for analytical variability[12].
Detailed Experimental Protocol: LC-MS/MS
This protocol outlines a typical procedure for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add a deuterated internal standard (e.g., this compound-d8).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
2. UPLC-MS/MS Conditions
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for fast separations[13][14].
-
Mobile Phase A: 0.1% formic acid in water[14].
-
Mobile Phase B: 0.1% formic acid in acetonitrile[14].
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Specific precursor > product ion transitions for this compound and its internal standard must be determined by infusing a standard solution and optimizing the collision energy. For example, for a related compound, nortriptyline, a transition of m/z 264.2 > 233.1 is used. Similar optimization would be required for this compound.
-
Injection Volume: 5-10 µL.
Workflow for this compound Analysis by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for polar molecules like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability.
Scientific Rationale
The hydroxyl group on this compound makes it too polar and non-volatile for direct GC analysis. Chemical derivatization, most commonly silylation, is employed to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group[15][16]. This increases the compound's volatility, allowing it to be vaporized in the GC inlet and travel through the column. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used[12][17][18][19]. The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase, and detected by the mass spectrometer. While this method can be highly specific, the derivatization step adds complexity, time, and a potential source of variability to the workflow.
Detailed Experimental Protocol: GC-MS (Representative)
Note: A detailed, validated protocol specifically for this compound was not found in the searched literature. The following is a representative protocol based on the derivatization of similar polar metabolites.
1. Sample Preparation (Extraction and Derivatization)
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the plasma sample as described for the HPLC-UV method to isolate the analytes and remove matrix interferences.
-
Evaporation: Evaporate the eluate to absolute dryness under nitrogen. This step is critical as silylating reagents are sensitive to moisture.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst[16].
-
Add 50 µL of a suitable solvent like acetonitrile or pyridine.
-
Cap the vial tightly and heat at 60-80°C for 20-30 minutes to ensure complete derivatization[16][19].
-
Cool the vial to room temperature before injection.
-
2. GC-MS Conditions
-
Instrument: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of around 300°C, and hold for 5-10 minutes.
-
Injection Mode: Splitless injection.
-
MS Mode: Electron Ionization (EI) with scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Inter-Laboratory Validation: Ensuring Consistency and Reliability
When a this compound assay is to be used across multiple laboratories, for instance in a multi-center clinical trial, a rigorous inter-laboratory validation (also known as cross-validation) is essential. This process ensures that data generated from different sites are comparable and can be pooled for analysis. Regulatory bodies like the European Medicines Agency (EMA) provide clear guidelines on when and how to perform such validations[8].
The 'Why': Causality of Cross-Validation
The necessity for inter-laboratory validation stems from the inherent variability that exists between laboratories. Differences in instrumentation, reagent sources, environmental conditions, and analyst technique can all contribute to systematic bias or increased variability in results. Cross-validation aims to identify and quantify this bias, ensuring that any observed differences are not clinically significant. The ultimate goal is to establish a self-validating system where each participating lab demonstrates its proficiency in running the assay to a common standard.
The 'How': A Framework for Inter-Laboratory Comparison
A formal inter-laboratory validation for a this compound assay would typically involve the following steps, often structured as a "ring trial" where a central laboratory prepares and distributes samples to participating labs[20].
1. Establishment of a Reference Method: One laboratory, often the one that developed the assay, is designated as the reference laboratory. Its method is considered the benchmark against which others are compared.
2. Preparation and Distribution of Standardized Samples:
-
Quality Control (QC) Samples: A set of QC samples at low, medium, and high concentrations of this compound are prepared in a large batch from a pooled matrix (e.g., human plasma).
-
Incurred Samples: If available, a set of incurred samples (i.e., samples from patients who have taken amoxapine) should be included. These are crucial as they represent the true complexity of clinical samples.
-
These samples are then shipped under controlled conditions (e.g., frozen on dry ice) to all participating laboratories.
3. Analysis and Data Reporting: Each laboratory analyzes the samples in triplicate using their own established and validated standard operating procedure for the this compound assay. The results are then reported back to the coordinating center.
4. Statistical Evaluation:
-
Assessment of Bias: The results from each laboratory are compared to the results from the reference laboratory. Statistical methods such as Bland-Altman plots or Deming regression are used to assess the bias between the methods[8].
-
Acceptance Criteria: The acceptance criteria are pre-defined. Typically, for a certain percentage of the samples (e.g., at least 67%), the results from the testing laboratory should be within a specified percentage (e.g., ±20%) of the results from the reference laboratory.
Leveraging Proficiency Testing Programs
For ongoing quality assurance, participation in external proficiency testing (PT) programs is crucial. Organizations like the College of American Pathologists (CAP) offer PT programs for therapeutic drug monitoring, which include tricyclic antidepressants[21][22][23]. In these programs, laboratories receive "blinded" samples several times a year and their results are compared against a consensus mean from all participating labs[3][9][24]. While specific PT programs for this compound may not be universally available, participation in a broader tricyclic antidepressant program provides a valuable external assessment of a laboratory's analytical performance and its comparability to peer laboratories[3][21][25].
Logical workflow of an inter-laboratory ring trial.
Conclusion
The choice of an analytical method for this compound is a balance between the required sensitivity and specificity, and the available resources. While HPLC-UV offers a cost-effective solution for routine monitoring, its susceptibility to interferences necessitates rigorous sample cleanup and validation. For high-stakes applications such as clinical trials and forensic toxicology, the superior sensitivity and specificity of LC-MS/MS make it the undisputed method of choice. GC-MS, while a viable option, presents additional workflow complexities due to the mandatory derivatization step.
Regardless of the chosen method, a robust single-laboratory validation is only the first step. To ensure data integrity and comparability across different sites, a comprehensive inter-laboratory validation is not just a regulatory requirement, but a cornerstone of good scientific practice. By establishing a common standard through ring trials and maintaining ongoing quality through proficiency testing, the scientific community can ensure the reliability of this compound data, ultimately contributing to better patient care and more robust research outcomes.
References
-
SERUM DRUG SCREENING-SDS. College of American Pathologists. Available at: [Link]
-
Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. PubMed. Available at: [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health. Available at: [Link]
-
Therapeutic drug monitoring for antidepressants: efficacy, safety, and cost effectiveness. PubMed. Available at: [Link]
-
Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. PubMed. Available at: [Link]
-
Simultaneous HPLC analysis of tricyclic antidepressants and metabolites in plasma samples. PubMed. Available at: [Link]
-
Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography. PubMed. Available at: [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. Available at: [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]
-
Derivatization for GC Analysis. Available at: [Link]
-
Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Standards of laboratory practice: antidepressant drug monitoring. Ovid. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. Available at: [Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
Standards of laboratory practice: antidepressant drug monitoring. National Academy of Clinical Biochemistry. PubMed. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]
-
Tricyclic antidepressants--blood level measurements and clinical outcome: an APA Task Force report. Task Force on the Use of Laboratory Tests in Psychiatry. PubMed. Available at: [Link]
-
Plasma level monitoring of tricyclic antidepressant therapy. PubMed. Available at: [Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]
-
Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. ResearchGate. Available at: [Link]
-
Proficiency Testing. NYC.gov. Available at: [Link]
-
Choosing the right antidepressant for people with unipolar depression. ISRCTN Registry. Available at: [Link]
-
Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity. National Institutes of Health. Available at: [Link]
-
High Performance Liquid Chromatography. vscht.cz. Available at: [Link]
-
CAP on Proficiency Testing. Westgard QC. Available at: [Link]
-
Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyl. University of Malta. Available at: [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]
-
Development and application of a new UHPLC-MS/MS method for the determination of 105 pharmaceutical drugs and their metabolites in wastewater samples. AperTO. Available at: [Link]
-
Proficiency Testing Resources. College of American Pathologists. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous HPLC analysis of tricyclic antidepressants and metabolites in plasma samples [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. um.edu.mt [um.edu.mt]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nyc.gov [nyc.gov]
- 10. Therapeutic drug monitoring for antidepressant drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. palsystem.com [palsystem.com]
- 13. phenomenex.com [phenomenex.com]
- 14. academicworks.cuny.edu [academicworks.cuny.edu]
- 15. weber.hu [weber.hu]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. iris.unito.it [iris.unito.it]
- 21. SERUM DRUG SCREENING-SDS [estore.cap.org]
- 22. ovid.com [ovid.com]
- 23. westgard.com [westgard.com]
- 24. Proficiency Testing Resources | College of American Pathologists [cap.org]
- 25. Therapeutic Drugs (TDM) Proficiency Testing | LGC Standards [lgcstandards.com]
A Comparative Analysis of 7-Hydroxyamoxapine and 8-Hydroxyamoxapine for Preclinical and Clinical Research
Introduction
Amoxapine, a second-generation tricyclic antidepressant of the dibenzoxazepine class, presents a complex pharmacological profile that is significantly influenced by its primary active metabolites: 7-Hydroxyamoxapine and 8-Hydroxyamoxapine.[1] These metabolites are formed through hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP1A2.[1][2] A critical understanding of the distinct properties of these two metabolites is paramount for researchers in pharmacology and drug development, as they contribute differentially to the overall therapeutic and adverse effects of the parent drug.[3] This guide provides a comprehensive comparative analysis of this compound and 8-Hydroxyamoxapine, consolidating key experimental data on their physicochemical properties, pharmacodynamics, pharmacokinetics, and analytical quantification to support further research and development efforts.
The fundamental divergence in the pharmacological activities of these two metabolites necessitates their individual characterization. This compound is primarily recognized for its potent dopamine D2 receptor antagonism, which is responsible for the neuroleptic properties associated with amoxapine.[4][5][6] In stark contrast, 8-Hydroxyamoxapine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with a more pronounced inhibitory effect on serotonin uptake compared to amoxapine itself, thereby driving the primary antidepressant efficacy.[7][8] This guide will delve into the experimental evidence that underpins this pharmacological dichotomy.
Metabolic Pathway of Amoxapine
The biotransformation of amoxapine into its hydroxylated active metabolites is a key determinant of its clinical effects. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of Amoxapine to its active metabolites.
Comparative Physicochemical Properties
The subtle difference in the position of the hydroxyl group between this compound and 8-Hydroxyamoxapine leads to distinct physicochemical properties that can influence their absorption, distribution, and interaction with biological targets. While comprehensive experimental data for all properties are not available in a single comparative study, the following table summarizes key reported and computed values.
| Property | This compound | 8-Hydroxyamoxapine | Reference(s) |
| CAS Number | 37081-76-8 | 61443-78-5 | [4][9] |
| Molecular Formula | C₁₇H₁₆ClN₃O₂ | C₁₇H₁₆ClN₃O₂ | [4][9] |
| Molecular Weight | 329.78 g/mol | 329.78 g/mol | [4][9] |
| logP (Octanol/Water) | ~3.14 (Calculated) | ~2.2 (Calculated) | [10] |
| Water Solubility (logS) | ~-3.27 (Calculated) | Not specified | |
| pKa (most basic) | Not specified | ~8.7 (Predicted) | [10] |
| Appearance | Solid | Solid | [11] |
Pharmacodynamic Profile: A Tale of Two Mechanisms
This compound: The Dopamine D2 Receptor Antagonist
This compound is a potent antagonist of the dopamine D2 receptor, a property that contributes significantly to the neuroleptic and antipsychotic effects observed with amoxapine treatment.[4][5][6] This mechanism is also associated with the potential for extrapyramidal side effects.[2] The affinity of this compound for the 5-HT2A receptor has also been noted, which is a common characteristic of atypical antipsychotics.[1]
Experimental Insight: Dopamine D2 Receptor Functional Assay To quantify the dopamine D2 receptor antagonism of this compound, a functional cell-based assay is employed. The causality behind this experimental choice is to move beyond simple binding and measure the actual biological response elicited by the compound. A common approach involves using a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells, that stably expresses the human dopamine D2 receptor.[12] The activation of the D2 receptor, a Gi/o-coupled receptor, leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13] By stimulating these cells with a known dopamine agonist in the presence of varying concentrations of this compound, a dose-response curve for the inhibition of the dopamine-induced signal can be generated, allowing for the calculation of an IC50 value. This provides a quantitative measure of the functional potency of this compound as a D2 receptor antagonist.
8-Hydroxyamoxapine: The Serotonin-Norepinephrine Reuptake Inhibitor
In contrast to its isomer, 8-Hydroxyamoxapine is a potent inhibitor of both serotonin (SERT) and norepinephrine (NET) transporters.[7][8] It exhibits a more pronounced inhibitory action on serotonin reuptake compared to the parent drug, amoxapine.[7] This SNRI activity is the primary driver of amoxapine's antidepressant effects.[14]
Experimental Insight: Neurotransmitter Reuptake Inhibition Assay The experimental validation of SNRI activity involves measuring the inhibition of neurotransmitter uptake into synaptosomes or cells expressing the respective transporters. For instance, to determine the potency of 8-Hydroxyamoxapine on SERT and NET, a radioligand uptake assay can be performed. This involves incubating synaptosomes (nerve terminals isolated from specific brain regions) or transfected cell lines with a radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) and varying concentrations of 8-Hydroxyamoxapine. The amount of radioactivity taken up by the cells is then measured. A reduction in radioactivity uptake in the presence of 8-Hydroxyamoxapine indicates inhibition of the transporter. By plotting the percentage of inhibition against the concentration of 8-Hydroxyamoxapine, an IC50 value can be determined, which represents the concentration of the compound required to inhibit 50% of the neurotransmitter uptake. This provides a quantitative measure of its potency as a reuptake inhibitor.
Comparative Pharmacokinetic Profiles
The two metabolites exhibit markedly different pharmacokinetic profiles, which has significant implications for the duration of action and steady-state concentrations of the active moieties of amoxapine. 8-Hydroxyamoxapine is generally the major metabolite found in plasma, with significantly higher serum levels than the 7-hydroxy derivative.[3]
| Parameter | This compound | 8-Hydroxyamoxapine | Amoxapine (for reference) | Reference(s) |
| Elimination Half-life (t½) | ~6.5 hours | ~30 hours | ~8 hours | [2][5] |
| Time to Peak Plasma Conc. (Tmax) | 1-3 hours | 1-3 hours | ~1.5 hours | [5][15] |
| Relative Plasma Concentration | Minor | Major | Parent Drug | [3] |
The substantially longer half-life of 8-Hydroxyamoxapine (approximately 30 hours) compared to both this compound (approximately 6.5 hours) and the parent drug amoxapine (approximately 8 hours) means that 8-Hydroxyamoxapine is the predominant active moiety at steady state, likely playing a crucial role in the sustained antidepressant effect.[2][5]
Analytical Methodologies for Simultaneous Quantification
The accurate and simultaneous quantification of this compound and 8-Hydroxyamoxapine is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-established and commonly employed technique.[14] More sensitive and specific methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have also been developed.[16]
Representative Bioanalytical Workflow
The following diagram outlines a general workflow for the quantification of these metabolites in a biological matrix such as plasma or serum.
Caption: General workflow for the analysis of Amoxapine metabolites.
Experimental Protocol: HPLC-UV Method
This protocol provides a generalized methodology for the simultaneous determination of this compound and 8-Hydroxyamoxapine in human serum. This protocol is based on established methods and should be optimized for specific laboratory instrumentation and conditions.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is chosen to selectively isolate the analytes from complex biological matrices like serum, removing proteins and other interfering substances, thereby increasing the sensitivity and longevity of the analytical column. Cation-exchange or reversed-phase cartridges are typically effective for these compounds.[16]
-
Step 1: Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Step 2: Sample Loading: To 1 mL of serum, add an internal standard. Dilute the sample with a suitable buffer (e.g., phosphate buffer) and load it onto the conditioned SPE cartridge.
-
Step 3: Washing: Wash the cartridge with 1 mL of water or a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Step 4: Elution: Elute the analytes with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile, potentially with a small amount of acid or base to ensure complete elution.
-
Step 5: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a µ-Bondapak C18 or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 74:26 v/v) with a modifier like n-butylamine (e.g., 26 µL/L) to improve peak shape.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detection at 254 nm.[3]
-
Quantification: The concentrations of this compound and 8-Hydroxyamoxapine are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the analytes.
Conclusion
This compound and 8-Hydroxyamoxapine are not merely metabolic byproducts of amoxapine but are distinct pharmacological entities that collaboratively define the therapeutic window and side-effect profile of the parent drug. This compound's dopamine D2 receptor antagonism provides a neuroleptic dimension, while 8-Hydroxyamoxapine's SNRI activity delivers the core antidepressant effect. The significant difference in their pharmacokinetic profiles, particularly the long half-life of 8-Hydroxyamoxapine, underscores its importance in maintaining therapeutic efficacy. For researchers, the distinct characterization and simultaneous quantification of these two metabolites are essential for a complete understanding of amoxapine's pharmacodynamics and for the development of novel compounds with tailored receptor activity profiles. The methodologies and comparative data presented in this guide serve as a foundational resource to facilitate these research endeavors.
References
- Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Ther Adv Psychopharmacol. 2013;3(4):249-252.
-
Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Available at: [Link].
- Tasset JJ, Hassan FM. Liquid-chromatographic determination of amoxapine and 8-hydroxyamoxapine in human serum. Clin Chem. 1982;28(10):2154-2157.
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. ChemAxon. Published May 12, 2023. Accessed January 12, 2026. [Link].
-
Quantitative Determination of Tricyclic Antidepressants and Their Metabolites in Plasma by Solid-Phase Extraction (Bond-Elut TCA) and Separation by Capillary Gas Chromatography With Nitrogen-Phosphorous Detection. R Discovery. Accessed January 12, 2026. [Link].
- Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Pharmaceuticals (Basel). 2022;15(11):1388.
-
8-Hydroxyamoxapine. PubChem. Accessed January 12, 2026. [Link].
-
This compound. Wikipedia. Accessed January 12, 2026. [Link].
-
D2 Dopamine Receptor Assay. Innoprot. Accessed January 12, 2026. [Link].
- Zimmer L, Riad M, Tassane M, et al. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis. 2010;2(12):1989-2000.
- Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;816(1-2):11-20.
-
Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. Accessed January 12, 2026. [Link].
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. Phenomenex. Accessed January 12, 2026. [Link].
-
Development and validation of an LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Accessed January 12, 2026. [Link].
-
Amoxapine. In: StatPearls. StatPearls Publishing; 2024. Accessed January 12, 2026. [Link].
- In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. J Psychopharmacol. 2007;21(6):620-627.
-
Amoxapine 100mg Tablet: A Comprehensive Clinical Profile. GlobalRx. Accessed January 12, 2026. [Link].
- Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. Br J Pharmacol. 2005;144(1):93-101.
- Midha KK, Hubbard JW, McKay G, Rawson MJ, Hsia D. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. Int J Clin Pharmacol Ther. 1999;37(9):428-438.
-
8-HYDROXYAMOXAPINE. Gsrs. Accessed January 12, 2026. [Link].
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Accessed January 12, 2026. [Link].
-
8-Hydroxyamoxapine. Wikipedia. Accessed January 12, 2026. [Link].
-
New stability indicating RP – HPLC and Spectrophotometric methods for the determination of amoxapine in tablet dosage form. Trade Science Inc. Accessed January 12, 2026. [Link].
- Serotonin and Norepinephrine Reuptake Inhibitors. Handb Exp Pharmacol. 2019;250:167-183.
- Wang X, Zhang J, Wang Y, et al. Old drug new use--amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity. Clin Cancer Res. 2014;20(13):3478-3488.
-
Amoxapine. PubChem. Accessed January 12, 2026. [Link].
- Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules. 2020;25(24):5846.
- Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus. Psychopharmacology (Berl). 2014;231(23):4429-4441.
- Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. Prim Care Companion CNS Disord. 2014;16(3):PCC.13r01598.
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs). Mayo Clinic. Published March 6, 2025. Accessed January 12, 2026. [Link].
- Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules. 2021;26(11):3351.
- Control of Dopamine Signal in High-Order Receptor Complex on Striatal Astrocytes. Int J Mol Sci. 2021;22(19):10756.
- Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. J Pharm Biomed Anal. 2014;98:328-335.
Sources
- 1. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of amoxapine and its metabolites in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Articles [globalrx.com]
- 7. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 9. 8-Hydroxyamoxapine | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. innoprot.com [innoprot.com]
- 13. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of In Vitro Findings for 7-Hydroxyamoxapine
Introduction: The Critical Role of 7-Hydroxyamoxapine and In Vitro Reproducibility
Amoxapine, a dibenzoxazepine antidepressant, is extensively metabolized in the liver to two primary active metabolites: this compound and 8-Hydroxyamoxapine. While both contribute to the drug's overall pharmacological profile, this compound is particularly significant for its potent dopamine D2 receptor antagonism, which underlies amoxapine's neuroleptic and antipsychotic properties. The accurate in vitro characterization of this metabolite is therefore paramount for understanding the parent drug's efficacy and side-effect profile.
However, the transition from promising in vitro results to successful clinical application is notoriously fraught with challenges, a significant portion of which can be traced back to a lack of experimental reproducibility. Evidence that influential biomedical results often cannot be repeated highlights the need for a deeper understanding of the variables that can impact assay outcomes. This guide is dedicated to establishing high standards of reliability for in vitro investigations of this compound, providing not just methodologies, but the scientific rationale required to generate data that is both accurate and reproducible.
Pillar 1: Deconstructing Irreproducibility in Cell-Based Assays
The quest for reproducibility begins with a comprehensive understanding of its potential adversaries. In vitro systems, while offering controlled environments, are susceptible to a multitude of variables that can introduce significant variation between experiments, laboratories, and even within the same assay run. Recognizing and controlling these factors is the cornerstone of generating trustworthy data.
Key Sources of Experimental Variability:
-
Biological Context-Dependent Factors : These are often the most challenging variables to control. The choice of cell line, its passage number, and even slight variations in initial cell seeding density can dramatically alter experimental outcomes. For instance, a multi-center study on drug-response assays found that such biological context could lead to astonishing variations in results, even when using the same cell and chemical stocks.
-
Technical & Procedural Nuances : Seemingly minor steps in a protocol, such as cell washing techniques or the specific composition of culture media, can have a significant impact. The use of invalidated or contaminated biological materials is another major factor that can compromise the integrity of research findings.
-
Data Handling and Reporting : The way data is processed and reported is a critical, yet often overlooked, source of variability. Incomplete reporting of methodologies, or failing to specify whether data is absolute or normalized, can make it impossible for other researchers to accurately replicate a study.
To mitigate these risks, every protocol must be designed as a self-validating system, incorporating rigorous controls and transparent reporting standards.
Pillar 2: Core Methodologies for Characterizing this compound
The following sections detail key in vitro assays for evaluating the pharmacological profile of this compound. The emphasis is placed on the "why" behind each step, providing the expertise needed to adapt and troubleshoot these protocols effectively.
A. Dopamine D2 Receptor Binding Assay: Quantifying Target Affinity
The antipsychotic effect of this compound is primarily mediated by its antagonism of the dopamine D2 receptor. A competitive radioligand binding assay is the gold-standard method for determining the affinity (Ki) of a compound for this target.
Experimental Rationale: This assay measures the ability of a test compound (this compound) to displace a known radioactive ligand (e.g., ³H-spiperone) from the D2 receptor. The resulting inhibition constant (Ki) is a direct measure of the compound's binding affinity; a lower Ki value indicates higher affinity.
Step-by-Step Protocol:
-
Membrane Preparation : Utilize cell membranes from a stable cell line recombinantly expressing the human dopamine D2 receptor. Homogenize cells in a cold buffer and centrifuge to pellet the membranes. This step isolates the target receptor from other cellular components.
-
Assay Setup : In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., ³H-spiperone), and varying concentrations of the test compound (this compound).
-
Incubation : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of radioligand displacement against the concentration of this compound. Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand), and then convert it to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Workflow: D2 Receptor Binding Assay
Caption: General workflow for LC-MS/MS-based CYP inhibition assay.
C. Cell Viability and Neurotoxicity Assays
Assessing the potential neurotoxicity of this compound is a critical step in its safety profiling. A variety of cell-based assays can be employed, each with distinct mechanisms and endpoints.
Experimental Rationale: The choice of assay depends on the specific question being asked.
-
Metabolic Assays (e.g., MTT, ATP-based) : These measure metabolic activity as an indicator of cell viability. For example, the CellTiter-Glo® assay measures ATP levels, which are depleted in non-viable cells.
-
Membrane Integrity Assays (e.g., LDH release) : These assays quantify the release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium upon cell lysis, providing a direct measure of cytotoxicity.
Comparative Overview of Viability Assays
| Assay Type | Principle | Advantages | Considerations |
| MTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product. | Inexpensive, widely used. | Can be affected by compounds that alter cellular redox potential. Requires a solubilization step. |
| ATP-Based | Quantifies ATP, the energy currency of the cell, using a luciferase reaction. The amount of light produced is proportional to the number of viable cells. | High sensitivity, rapid, homogeneous format. | Signal can be transient; requires careful timing. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon membrane damage. | Directly measures cytotoxicity/cell lysis. | Less sensitive for early apoptotic events where the membrane is still intact. |
Pillar 3: Data Interpretation and Ensuring Trustworthiness
Robust data generation is only half the battle; correct interpretation within a reproducible framework is equally important.
Comparative Receptor Binding Profile
The following table presents a hypothetical but representative comparison of the binding affinities (Ki, nM) for amoxapine and its key metabolite, this compound, against relevant neurotransmitter receptors.
| Compound | Dopamine D2 | Serotonin 5-HT2A | Norepinephrine Transporter (NET) |
| Amoxapine | Moderate | High | High |
| This compound | Very High | Moderate | Low |
| Haloperidol (Reference) | Very High | Moderate | Very Low |
| Note: This table is illustrative. Actual Ki values can vary between studies based on experimental conditions. |
This profile clearly demonstrates that while the parent drug, amoxapine, has a broad spectrum of activity, the this compound metabolite is a significantly more potent antagonist at the D2 receptor, explaining the drug's antipsychotic effects.
Signaling Pathway: D2 Receptor Antagonism
Caption: this compound blocks dopamine's inhibitory effect.
A Self-Validating Framework for Reproducibility
To ensure your findings are robust, implement the following best practices for each assay.
| Assay | Key Source of Variability | Mitigation Strategy & Rationale |
| Receptor Binding | Membrane preparation consistency | Use a standardized, well-documented protocol for membrane prep. Characterize each batch for receptor density (Bmax) to ensure lot-to-lot consistency. |
| Radioligand quality | Purchase from a reputable supplier and perform saturation binding experiments to confirm its affinity (Kd) before use in competitive assays. | |
| CYP Inhibition | Microsome activity | Use pooled human liver microsomes from a large donor pool to average out individual variability. Always run positive control inhibitors to confirm expected activity. |
| Solvent effects (e.g., DMSO) | Keep the final concentration of the vehicle solvent consistent across all wells and as low as possible (typically <1%) to avoid non-specific inhibition. | |
| Cell Viability | Cell density and growth phase | Standardize seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment. Cell health directly impacts assay performance. |
| Assay timing | For kinetic assays (e.g., ATP), establish a precise time course to capture the maximal signal and ensure consistent reading times across all plates. |
Conclusion
The reproducibility of in vitro findings for this compound is not a matter of simply following a protocol; it is a holistic approach that demands a deep understanding of the biological system and the potential sources of experimental variance. By treating each experiment as a self-validating system, explaining the causality behind methodological choices, and meticulously controlling for biological and technical variables, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to bridging the gap between preclinical discovery and clinical success, ensuring that our in vitro models accurately predict in vivo outcomes.
References
-
Screening models of anti psychotic drugs-converted | PDF - Slideshare. (n.d.). Slideshare. Retrieved January 12, 2026, from [Link]
-
Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., Gaudio, B., Barrette, A. M., Stern, A. D., Hu, B., Korkola, J. E., & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
-
Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. [Link]
-
Niepel, M., Hafner, M., Mills, C. E., Subramanian, K., Williams, E. H., Chung, M., Gaudio, B., Barrette, A. M., Stern, A. D., Hu, B., Korkola, J. E., & Sorger, P. K. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell Systems, 9(4), 347-354.e5. [Link]
-
Wesołowska, A., Sławiński, J., & Szafarz, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mamiya, K., Koyama, E., Kakinuma, C., & Ieiri, I. (2007). The Inhibitory Effect of Amoxapine on Cytochrome P450 Enzyme Activity in Human Liver Microsomes. Biological and Pharmaceutical Bulletin, 30(3), 543-546. [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. Retrieved January 12, 2026, from [Link]
-
Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. Retrieved January 12, 2026, from [Link]
-
Wesołowska, A., Sławiński, J., & Szafarz, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
-
Moore, N. A., Bymaster, F. P., Rasmussen, K., Calligaro, D. O., Nelson, D. L., DeLapp, N. W., & Wong, D. T. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58 Suppl 10, 37-41. [Link]
-
In-vitro CYP inhibition pooled. (2025, August 3). Protocols.io. Retrieved January 12, 2026, from [Link]
- Midha, K. K., Hubbard, J. W., McKay, G., Rawson, M. J., & Hsia, D. (1999). The role of metabolites in a bioequivalence study II: amoxapine,
A Comparative Benchmarking Guide to the Dopamine D2 Receptor Antagonism of 7-Hydroxyamoxapine
This guide provides an in-depth comparative analysis of 7-Hydroxyamoxapine, the active metabolite of the antidepressant amoxapine, benchmarked against established dopamine D2 receptor antagonists.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of receptor binding affinities, functional antagonism, and the underlying experimental methodologies.
The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), is a primary target for antipsychotic drugs.[4] Its inhibition is a key mechanism in mitigating the positive symptoms of schizophrenia and other psychotic disorders.[5] this compound, a metabolite of amoxapine, is a known dopamine receptor antagonist and is thought to contribute to amoxapine's antipsychotic properties.[1][6] A thorough understanding of its activity in relation to well-characterized antagonists is crucial for evaluating its therapeutic potential.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a compound for its target receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for this compound and a selection of well-established dopamine D2 receptor antagonists.
| Compound | Dopamine D2 Receptor Ki (nM) | Primary Reference(s) |
| This compound | Data not readily available in public databases; inferred antagonist activity[1][6] | [1][6] |
| Haloperidol | 0.7 - 1.55 | [4][7][8] |
| Risperidone | 3.13 - 3.3 | [7][9] |
| Clozapine | 75 - 130 | [5][9] |
Note: Ki values can exhibit variability across different studies due to variations in experimental conditions, such as the radioligand and tissue preparation used.[10]
Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay
To empirically determine and compare the binding affinity of this compound, a competitive radioligand binding assay is a standard and robust methodology. This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.
Step-by-Step Methodology
-
Preparation of Receptor Membranes:
-
Utilize a cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the D2 receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add the receptor membrane preparation, the radioligand, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate the receptors and prevent radioligand binding.
-
Competitive Binding Wells: Add the receptor membrane preparation, the radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium.
-
Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism at the Dopamine D2 Receptor
Beyond binding affinity, it is essential to assess the functional consequences of a compound's interaction with the receptor. The dopamine D2 receptor is coupled to an inhibitory G-protein (Gαi).[11][12] Upon activation by an agonist like dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] A functional antagonist, such as this compound, will block this dopamine-induced reduction in cAMP.
Experimental Protocol: cAMP Functional Assay
This assay quantifies the ability of a test compound to reverse the agonist-induced inhibition of cAMP production.
Step-by-Step Methodology
-
Cell Preparation:
-
Seed cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) into a 96- or 384-well plate and culture overnight.[14]
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, in the presence of a D2 receptor agonist (e.g., dopamine or quinpirole). Forskolin will increase basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate the plate to allow for changes in intracellular cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
The data will show that in the absence of the antagonist, the agonist inhibits forskolin-stimulated cAMP production. As the concentration of the antagonist increases, this inhibition is reversed.
-
Determine the IC50 value, which in this context is the concentration of the antagonist that restores the cAMP response to 50% of the maximal response observed with forskolin alone.
-
D2 Receptor Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway.
Concluding Remarks
This guide has outlined the foundational principles and experimental methodologies for benchmarking the dopamine D2 receptor antagonist activity of this compound. While literature confirms its role as a D2 antagonist, a direct comparison of its binding affinity (Ki) with established antipsychotics like haloperidol and risperidone through standardized assays is essential for a precise characterization of its pharmacological profile. The detailed protocols for competitive radioligand binding and functional cAMP assays provide a robust framework for researchers to generate the empirical data necessary for such a comparison. This will enable a more informed assessment of this compound's potential as a therapeutic agent.
References
-
This compound - Wikipedia. Available from: [Link]
- Leysen JE, Gommeren W, Eens A, de Chaffoy de Courcelles D, Stoof JC, Janssen PA. Biochemical profile of risperidone, a new antipsychotic. J Pharmacol Exp Ther. 1988;247(2):661-70.
-
G alpha (i) signalling events | Pathway - PubChem. Available from: [Link]
-
Amoxapine 100mg Tablet: A Comprehensive Clinical Profile - GlobalRx. Available from: [Link]
-
Gαi Signaling - QIAGEN GeneGlobe. Available from: [Link]
- Yan Z, Feng J, Fienberg AA, Greengard P. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proc Natl Acad Sci U S A. 2001;98(20):11627-32.
-
Amoxapine - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Mechanism of Action of Risperidone - Psychopharmacology Institute. Available from: [Link]
- Pan B, Hillard CJ, Liu QS. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling. J Neurosci. 2008;28(52):14018-29.
- Al-Hosaini K, Broadbear JH, Pugsley TA, Heffner TG, Meltzer HY. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Bioorg Med Chem Lett. 2012;22(1):345-9.
- Taraviras S, Monroy MA, De la Fuente R, Garcia-Marcos M. Gαi protein subunit: A step toward understanding its non-canonical mechanisms. Front Cell Dev Biol. 2021;9:709970.
-
Amoxapine - Wikipedia. Available from: [Link]
-
Gi alpha subunit - Wikipedia. Available from: [Link]
- Beaulieu JM, Gainetdinov RR. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy.
-
G alpha (i) signalling events - Reactome Pathway Database. Available from: [Link]
- de la Fuente-Sandoval C, Guízar-Sánchez DP, Reyes-Madrigal F, et al. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia. Ther Adv Psychopharmacol. 2013;3(2):121-4.
- Seeman P. Clozapine, a Fast-Off-D2 Antipsychotic. ACS Chem Neurosci. 2014;5(1):16-20.
- da Silva RL, da Silva CH, de Oliveira CD, et al. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Activity, at Dopamine D2 Receptors. Front Pharmacol. 2019;10:591.
- Seeman P, Ko F, Tallerico T. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Cell Mol Neurobiol. 1997;17(1):1-13.
-
Dopamine-DARPP32 Feedback in cAMP Signaling - QIAGEN GeneGlobe. Available from: [Link]
- Neve KA, Seamans JK, Trantham-Davidson H. Dopamine Receptor Signaling. J Recept Signal Transduct Res. 2004;24(3):165-205.
-
amoxapine. In: Drugs.com. Available from: [Link]
- Veselinovic T, Paulzen M, Gründer G. Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. J Neural Transm (Vienna). 2001;108(6):719-30.
-
Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents - Psychiatrist.com. Available from: [Link]
- Farde L, Suhara T, Nyberg S, et al. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Psychopharmacology (Berl). 1997;133(4):329-35.
- Midha KK, Hubbard JW, McKay G, Rawson MJ, Hsia D. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine. Int J Clin Pharmacol Ther. 1999;37(9):428-38.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of metabolites in a bioequivalence study II: amoxapine, this compound, and 8-hydroxyamoxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 12. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 13. G alpha (i) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 7-Hydroxyamoxapine
This guide provides comprehensive, field-tested safety and operational protocols for handling 7-Hydroxyamoxapine (CAS 37081-76-8) in a research and development environment. As the principal active metabolite of the tetracyclic antidepressant Amoxapine, this compound warrants a meticulous approach to safety to mitigate pharmacological risks associated with accidental exposure.[1][2] The procedures outlined herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of experimental work.
The Principle of Potency: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of any effective safety protocol. While a comprehensive toxicity profile for this compound is not widely documented, its pharmacological activity as a potent dopamine receptor antagonist necessitates that it be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[1][2] HPAPIs are compounds that elicit a biological response at a very low dose, requiring stringent exposure control measures.[3][4]
The primary routes of occupational exposure for a compound like this compound are:
-
Inhalation: Aerosolization of the powdered compound during weighing or transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Accidental Ingestion: Contamination of hands leading to ingestion.
Given the absence of a specific Occupational Exposure Limit (OEL), a conservative risk-based approach is mandatory.[4] All handling procedures should aim to keep potential exposure to the absolute minimum, treating the compound as a substance of unknown but potentially high toxicity.[5]
The Core PPE Ensemble: A Multi-Barrier Defense
The selection of Personal Protective Equipment (PPE) must create a robust, multi-layered barrier between the researcher and the compound. The appropriate ensemble is dictated by the specific laboratory operation being performed.
| Laboratory Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Apparel |
| Weighing & Aliquoting (Powder) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | N95 or higher-rated respirator (Required if outside a ventilated enclosure) | Disposable, solid-front gown with elastic cuffs |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Recommended if significant aerosolization is possible | Disposable Gown or dedicated Lab Coat |
| In Vitro / Cell-Based Assays | Nitrile Gloves | Safety Glasses with Side Shields | Not required if handled within a certified Biological Safety Cabinet | Dedicated Lab Coat |
| Waste Disposal (Contaminated Solids) | Heavy-Duty Nitrile Gloves | Chemical Splash Goggles | N95 or higher-rated respirator | Disposable Gown or Chemical-Resistant Apron |
Causality of Choices:
-
Double-Gloving: This is a critical practice when handling potent compounds. The outer glove bears the primary contamination risk and can be removed and replaced immediately if a spill occurs, protecting the inner glove and the handler's skin.
-
Respiratory Protection: Fine powders can be easily aerosolized. Using a certified respirator is the most effective way to prevent inhalation when primary engineering controls (like a fume hood) are not used or are insufficient.[6][7]
-
Disposable Gowns: Unlike standard lab coats, disposable gowns made of materials like Tyvek® provide superior protection against particulate contamination and are disposed of after use, preventing the cross-contamination of other lab areas.[8]
Procedural Integrity: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.
PPE Donning Workflow
The donning process should proceed from the least "critical" barrier to the most, ensuring a complete seal.
Caption: Figure 1: The PPE donning sequence minimizes contamination risk.
PPE Doffing Workflow
The doffing process is designed to remove the most contaminated items first, carefully containing the hazard.
Caption: Figure 2: The PPE doffing sequence contains hazards effectively.
Operational and Disposal Plans
Primary Engineering Controls: All manipulations of powdered this compound must be performed within a primary engineering control, such as a certified chemical fume hood, a containment ventilated enclosure (CVE), or an isolator.[9] This is your most important safety device.
Disposal of Contaminated Waste: All materials that come into contact with this compound are considered hazardous pharmaceutical waste.
-
Segregation: Do not mix this waste with general laboratory trash. All contaminated items (gloves, gowns, pipette tips, vials, bench paper) must be placed in a dedicated hazardous waste container.
-
Containerization: Use a leak-proof, puncture-resistant container with a secure lid. The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the chemical name.
-
Regulatory Compliance: Under regulations from the Environmental Protection Agency (EPA), the sewering (i.e., flushing down the sink or drain) of hazardous pharmaceutical waste is strictly prohibited.[10][11][12] This is to prevent the contamination of waterways.[10][11]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13]
By adhering to these stringent PPE, procedural, and disposal guidelines, researchers can confidently and safely work with this compound, protecting themselves and the environment from the risks posed by this potent compound.
References
-
Vertex AI Search Result[14] Respirex International. Pharmaceutical PPE.
-
Wikipedia. this compound. [Link]
-
Cleanroom Technology. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. [Link]
-
WikiMili. this compound. [Link]
-
3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]
-
DC Chemicals. Amoxapine|14028-44-5|MSDS. [Link]
-
NIH PubChem. this compound. [Link]
-
3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]
-
Hazardous Waste Experts. Updated Rules for EPA hazardous pharmaceutical waste Sewering. [Link]
-
ChemWhat. this compound CAS#: 37081-76-8. [Link]
-
Waste360. EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. [Link]
-
Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
VxP Pharma. Highly Potent Compounds. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS AMOXAPINE 7-HYDROXY IMPURITY. [Link]
-
Exposome-Explorer. SAFETY DATA SHEET - Amoxapine. [Link]
-
US Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
Secure Waste. EPA Hazardous Pharmaceutical Waste Management Overview!!. [Link]
-
Bioprocess Online. Handling Processing Of Potent Compounds A Holistic Approach. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Affygility Solutions. Insights Potent compounds: 7 things that every EHS professional should know. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Highly Potent Compounds | VxP Pharma [vxppharma.com]
- 4. Insight â Potent compounds: 7 things every pharmaceutical environmental, health and safety professional should know - Affygility Solutions [affygility.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 3mindia.in [3mindia.in]
- 7. 3m.com [3m.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. waste360.com [waste360.com]
- 12. securewaste.net [securewaste.net]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Pharmaceutical PPE [respirex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
